molecular formula C8H11FIN B1496921 2-(4-Fluorophenyl)ethylamine Hydroiodide CAS No. 1413269-55-2

2-(4-Fluorophenyl)ethylamine Hydroiodide

Cat. No.: B1496921
CAS No.: 1413269-55-2
M. Wt: 267.08 g/mol
InChI Key: NOHLSFNWSBZSBW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethylamine Hydroiodide is a useful research compound. Its molecular formula is C8H11FIN and its molecular weight is 267.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(4-fluorophenyl)ethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.HI/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHLSFNWSBZSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)F.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1413269-55-2
Record name 2-(4-Fluorophenyl)ethylamine Hydroiodide
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Foundational & Exploratory

Synthesis pathways for 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key intermediate in pharmaceutical and materials science research. We delve into the mechanistic underpinnings and practical execution of three primary routes for synthesizing the free base precursor, 2-(4-Fluorophenyl)ethylamine: Reductive Amination, Nitrile Reduction, and the Gabriel Synthesis. The guide offers a comparative analysis of these methodologies, evaluating them on scalability, yield, and safety. Furthermore, it details the final, straightforward conversion of the amine to its hydroiodide salt. Each section includes step-by-step protocols, data tables, and explanatory diagrams to provide researchers, scientists, and drug development professionals with a robust and actionable resource for their synthetic endeavors.

Introduction: Significance and Synthetic Strategy

2-(4-Fluorophenyl)ethylamine and its salts are versatile building blocks in organic synthesis. The presence of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this moiety a valuable component in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1][2][3] The hydrochloride and hydroiodide salts are frequently used to improve the compound's stability and solubility in polar solvents.[4][5] Specifically, this compound has gained prominence as a precursor in the synthesis of advanced materials like perovskites for solar cells.[4]

The synthesis of the target compound can be logically bifurcated into two core stages:

  • Formation of the 2-(4-Fluorophenyl)ethylamine free base: This is the most complex stage, with several viable synthetic routes starting from different commercially available precursors.

  • Conversion to the Hydroiodide Salt: A standard acid-base reaction to afford the final product.

This guide will focus on the most prevalent and field-proven methods for the first stage, followed by the protocol for the second.

Synthesis of the Precursor: 2-(4-Fluorophenyl)ethylamine

The selection of a synthetic pathway for the free base is a critical decision dictated by factors such as precursor availability, required scale, laboratory equipment, and safety considerations. We will explore three robust and distinct approaches.

Pathway A: Reductive Amination of 4-Fluorophenylacetone

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[6][7] It proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. This one-pot approach is often favored for its efficiency.[6] The reaction starts with the condensation of 4-fluorophenylacetone with an ammonia source, followed by reduction.

Causality and Mechanistic Insight

The reaction is typically performed under weakly acidic conditions, which are necessary to catalyze the dehydration of the initial hemiaminal intermediate to the imine, but not so acidic as to protonate the ammonia source, rendering it non-nucleophilic. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion.[8][9] This selectivity is key to the success of the one-pot reaction.

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone 4-Fluorophenylacetone Imine Imine Intermediate Ketone->Imine + Ammonia - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Reducer Reducing Agent (e.g., NaBH3CN) Amine 2-(4-Fluorophenyl)ethylamine Reducer->Amine Imine->Amine + Reducing Agent

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 4-fluorophenylacetone (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid (HCl) until the pH is ~2. Stir for 1 hour. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with 4M sodium hydroxide (NaOH) to pH >12. Extract the product with dichloromethane (DCM) (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)ethylamine as an oil. Further purification can be achieved by vacuum distillation.

ParameterValueNotes
Starting Material 4-Fluorophenylacetone[10]Commercially available.
Reagents Ammonium Acetate, NaBH₃CNNaBH(OAc)₃ is a viable, less toxic alternative.[8]
Solvent MethanolDichloroethane (DCE) can be used with NaBH(OAc)₃.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reduction.
Typical Yield 60-80%Highly dependent on reaction conditions and purification.
Pathway B: Reduction of 4-Fluorobenzyl Cyanide

The reduction of a nitrile group is a fundamental transformation in organic chemistry that provides a direct route to primary amines.[11] This pathway utilizes the readily available 4-fluorobenzyl cyanide as the starting material.

Causality and Mechanistic Insight

This synthesis is conceptually simpler than reductive amination, involving a single reductive transformation. Powerful reducing agents are required to break the robust carbon-nitrogen triple bond. Lithium aluminum hydride (LiAlH₄) is highly effective, delivering hydride ions to the nitrile carbon.[11] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An alternative, safer method is catalytic hydrogenation, using hydrogen gas and a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel.[11] This method is often preferred in industrial settings due to improved safety and scalability.

Nitrile_Reduction Nitrile 4-Fluorobenzyl Cyanide Amine 2-(4-Fluorophenyl)ethylamine Nitrile->Amine Reduction Reducer Reducing Agent (e.g., LiAlH4 or H2/Pd/C) Reducer->Amine

Caption: Workflow for Nitrile Reduction.

Experimental Protocol: LiAlH₄ Reduction
  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of 4-fluorobenzyl cyanide (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture, washing the solid precipitate thoroughly with the solvent.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

ParameterValueNotes
Starting Material 4-Fluorobenzyl CyanideCommercially available.
Reagents Lithium Aluminum Hydride (LiAlH₄)Extremely reactive with water; handle with care.
Solvent Anhydrous Diethyl Ether or THFMust be completely dry to prevent quenching of LiAlH₄.
Temperature 0 °C to RefluxControlled addition followed by heating to drive reaction.
Typical Yield 75-90%Generally provides high yields.
Pathway C: The Gabriel Synthesis

Named after Siegmund Gabriel, this classic method is a reliable way to synthesize primary amines while avoiding the over-alkylation common with direct alkylation of ammonia.[12][13] The synthesis uses potassium phthalimide as an ammonia surrogate.

Causality and Mechanistic Insight

The process involves two key steps. First, the phthalimide anion, a bulky and non-basic nucleophile, displaces a halide from a primary alkyl halide (in this case, 2-(4-fluorophenyl)ethyl bromide) via an Sₙ2 reaction.[13] The steric hindrance of the phthalimide group prevents further alkylation. The second step involves cleaving the N-alkylphthalimide to release the desired primary amine. While acidic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine in a refluxing alcohol, is milder and more common.[14]

Gabriel_Synthesis cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Hydrazinolysis Phthalimide Potassium Phthalimide Intermediate N-Alkylphthalimide Phthalimide->Intermediate Halide 2-(4-Fluorophenyl)ethyl Bromide Halide->Intermediate Hydrazine Hydrazine Hydrate Amine 2-(4-Fluorophenyl)ethylamine Hydrazine->Amine Intermediate->Amine Byproduct Phthalhydrazide (precipitate) Intermediate->Byproduct

Caption: Workflow for the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis
  • N-Alkylation: Suspend potassium phthalimide (1.1 eq) and 2-(4-fluorophenyl)ethyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF). Heat the mixture to 80-90 °C and stir for 4-8 hours.

  • Isolation of Intermediate: Cool the reaction mixture and pour it into ice-water. The solid N-(2-(4-fluorophenyl)ethyl)phthalimide will precipitate. Filter the solid, wash with water, and dry.

  • Hydrazinolysis: Suspend the dried N-alkylphthalimide intermediate in ethanol (EtOH). Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the mixture to room temperature. Acidify with concentrated HCl. Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Treat the residue with aqueous NaOH to basify, then extract the free amine with diethyl ether. Dry the organic layers, filter, and concentrate to yield the product.

ParameterValueNotes
Starting Material 2-(4-Fluorophenyl)ethyl BromideCan be synthesized from the corresponding alcohol.
Reagents Potassium Phthalimide, HydrazineHydrazine is toxic and corrosive; handle with care.
Solvent DMF, EthanolDMF is a good polar aprotic solvent for the Sₙ2 step.[14]
Temperature 80-90 °C, then RefluxRequires heating for both steps.
Typical Yield 70-85%A reliable and high-yielding method.

Final Step: Conversion to the Hydroiodide Salt

The conversion of the free base amine to its hydroiodide salt is a straightforward acid-base neutralization reaction.[4] This process is often performed to create a stable, crystalline solid that is easier to handle, purify, and store than the often-oily free base.

Causality and Mechanistic Insight

The lone pair of electrons on the amine's nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from the strong hydroiodic acid (HI). This forms the 2-(4-fluorophenyl)ethylammonium cation and the iodide anion, which crystallize out of a suitable solvent as an ionic salt.

Salt_Formation Amine 2-(4-Fluorophenyl)ethylamine (Free Base) Salt 2-(4-Fluorophenyl)ethylamine Hydroiodide Amine->Salt Protonation Acid Hydroiodic Acid (HI) Acid->Salt

Caption: Workflow for Hydroiodide Salt Formation.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified 2-(4-fluorophenyl)ethylamine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add hydroiodic acid (57% in water, 1.05 eq) dropwise with vigorous stirring.

  • Crystallization: A precipitate will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials. Dry the product under vacuum to yield this compound as a crystalline solid.[4]

ParameterValueNotes
Starting Material 2-(4-Fluorophenyl)ethylamineMust be of high purity for best results.
Reagents Hydroiodic AcidCorrosive; handle in a fume hood with appropriate PPE.
Solvent Isopropanol, Diethyl EtherChoice of solvent affects crystal formation and purity.
Temperature 0 °CCooling promotes crystallization and maximizes yield.
Typical Yield >95%This step is typically very high-yielding.

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesDisadvantagesBest Suited For
Reductive Amination One-pot procedure, efficient, uses common reagents.Requires careful control of pH and reducing agent; potential for side reactions.Rapid, moderate-scale synthesis where efficiency is prioritized.
Nitrile Reduction High yields, straightforward transformation.LiAlH₄ is hazardous; catalytic hydrogenation requires specialized pressure equipment.Large-scale synthesis (especially via hydrogenation) and when high yields are critical.
Gabriel Synthesis Exclusively produces primary amines, avoids polyalkylation, reliable.[13]Multi-step process, requires a halogenated precursor, hydrazine is toxic.Laboratory-scale synthesis where product purity is paramount and over-alkylation must be avoided.

References

  • Gabriel Synthesis. (n.d.). Cambridge University Press. [Link]

  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • J&K Scientific. 2-(4-Fluorophenyl)ethylamine | 1583-88-6. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2018). Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • Semantic Scholar. Studies on the Leuckart Reaction. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Quick Company. (n.d.). Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl). [Link]

  • Chemguide. Reduction of nitriles. [Link]

  • Supporting Information. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines using Diisopropylaminoborane. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]/reductionsnitriles.shtm)

Sources

Mechanism of action of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)ethylamine Hydroiodide: A TAAR1-Centric Perspective

Introduction

2-(4-Fluorophenyl)ethylamine is a synthetic derivative of 2-phenylethylamine (PEA), an endogenous trace amine found in the mammalian nervous system. As a research chemical, it serves as a critical structural backbone and intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[1][2][3] The hydroiodide salt form enhances the compound's stability and solubility in polar solvents, making it suitable for experimental use.[4][5]

The biological activity of 2-(4-Fluorophenyl)ethylamine and its analogs is primarily mediated through their interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[6] The strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry technique intended to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity, often enhancing biological activity.[1][5] This guide provides a detailed examination of the mechanism of action of this compound, focusing on its role as a TAAR1 agonist, the subsequent intracellular signaling cascades, and its neuromodulatory effects on monoaminergic systems.

The Primary Molecular Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a significant target for neuropsychiatric drug development.[7][8] Unlike classical monoamine receptors that are typically located on the cell surface, TAAR1 is predominantly found in the intracellular milieu of presynaptic terminals in monoamine neurons.[6][9] It is also expressed in key brain regions associated with mood, reward, and cognition, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[10][11]

TAAR1 is activated by a range of endogenous ligands, including trace amines such as β-phenylethylamine (PEA), p-tyramine, and octopamine, as well as certain monoamine neurotransmitters like dopamine.[6][10] Its activation serves as a crucial regulatory checkpoint for monoaminergic neurotransmission, making it a compelling target for conditions characterized by dysregulated dopamine, norepinephrine, and serotonin signaling.[[“]][13]

Core Mechanism of Action: TAAR1 Agonism

As a structural analog of PEA, 2-(4-Fluorophenyl)ethylamine is hypothesized to function as a potent agonist at TAAR1. The core of its mechanism of action is the initiation of intracellular signaling cascades upon binding to and activating this receptor.

Canonical Gαs-cAMP Signaling Pathway

The most well-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs.[6] The activation sequence is as follows:

  • Agonist Binding: 2-(4-Fluorophenyl)ethylamine binds to the TAAR1 receptor.

  • G-Protein Activation: This binding event induces a conformational change in TAAR1, leading to the activation of the associated Gαs protein.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Downstream Effects: The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, modulating neuronal activity and gene expression.

TAAR1 Gαs-cAMP Signaling Pathway cluster_membrane Presynaptic Membrane (Intracellular) cluster_cytosol Cytosol Agonist 2-(4-Fluorophenyl)ethylamine TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds G_Protein Gαsβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Cellular Response (Neuromodulation) Phosphorylation->Response

Canonical TAAR1 Gαs-cAMP signaling pathway.
Non-Canonical and Modulatory Pathways

Beyond the canonical Gαs pathway, TAAR1 signaling is more complex, involving other effectors that contribute to its overall cellular impact.

  • Gαq Coupling: Some evidence suggests that TAAR1 can also couple to Gαq proteins, which would activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[6]

  • β-Arrestin 2 Pathway: TAAR1 activation can trigger G protein-independent signaling through β-arrestin 2.[14] This pathway can lead to the activation of other kinases, such as extracellular signal-regulated kinase (ERK1/2) and Akt, which are involved in cell survival and plasticity.[14][15]

Neuromodulatory Effects on Monoaminergic Systems

The primary physiological consequence of TAAR1 activation is the powerful modulation of dopamine, norepinephrine, and serotonin neurotransmitter systems.[6][13] This is not achieved through direct receptor antagonism but via a more nuanced regulatory mechanism within the presynaptic neuron.

Activation of TAAR1 can lead to:

  • Modulation of Transporter Function: TAAR1 activation can alter the function of monoamine transporters like the dopamine transporter (DAT). This can lead to a reduction in dopamine reuptake or even promote transporter-mediated dopamine efflux, thereby increasing synaptic dopamine levels in a controlled manner.[9]

  • Regulation of Neuronal Firing: TAAR1 agonism has been shown to inhibit the firing rate of dopamine neurons in the VTA.[13] This effect is central to its therapeutic potential in schizophrenia, where it may reduce the hyperactivity of the mesolimbic dopamine pathway without the side effects associated with direct D2 receptor blockade.[13][16]

TAAR1 Neuromodulation of Dopaminergic Synapse cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TAAR1 TAAR1 DAT Dopamine Transporter (DAT) TAAR1->DAT Modulates (Reduces Reuptake) Vesicle Dopamine Vesicle TAAR1->Vesicle Reduces Firing Rate & DA Release Agonist Agonist Agonist->TAAR1 Activates DA_syn Dopamine (DA) Vesicle->DA_syn Release DA_pre Dopamine (DA) DA_pre->Vesicle DA_syn->DAT Reuptake D2R Dopamine D2 Receptor DA_syn->D2R Binds

TAAR1's influence on a dopaminergic synapse.

Experimental Methodologies for Characterization

The pharmacological profile of a putative TAAR1 agonist like this compound is determined through a series of standardized in vitro and in vivo assays.

In Vitro Assay: cAMP Accumulation Assay

This functional assay is the gold standard for quantifying the ability of a compound to activate Gαs-coupled receptors like TAAR1. It measures the production of the second messenger cAMP to determine a compound's potency (EC50) and efficacy (Emax).[9][15]

Protocol Outline:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TAAR1 gene are cultured in appropriate media.[9]

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Assay Buffer Incubation: Culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Cells are treated with varying concentrations of this compound. A known agonist (like PEA or dopamine) is used as a positive control.

  • Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, typically based on competitive immunoassay technologies like HTRF or ELISA.

  • Data Analysis: A concentration-response curve is generated to calculate the EC50 and Emax values.

cAMP Accumulation Assay Workflow A 1. Culture HEK293 cells expressing TAAR1 B 2. Seed cells into multi-well plates A->B C 3. Add stimulation buffer with PDE inhibitor B->C D 4. Add serial dilutions of test compound C->D E 5. Incubate at 37°C D->E F 6. Lyse cells and add cAMP detection reagents E->F G 7. Read signal (e.g., HTRF, ELISA) F->G H 8. Plot concentration-response curve and calculate EC50/Emax G->H

Workflow for a cAMP accumulation assay.
In Vivo Model: Psychostimulant-Induced Hyperlocomotion

This behavioral model assesses the functional impact of TAAR1 agonism on the dopamine system in a living animal.[11] TAAR1 activation is known to attenuate the locomotor effects of psychostimulants like amphetamine.[11][16]

Protocol Outline:

  • Animal Subjects: Wild-type (WT) and TAAR1 knockout (KO) mice are used for comparison to ensure the observed effects are TAAR1-dependent.[11]

  • Habituation: Animals are placed in open-field activity chambers and allowed to habituate for a period (e.g., 30-60 minutes).

  • Pre-treatment: Animals are administered either the vehicle or the test compound (this compound) at various doses.

  • Psychostimulant Challenge: After a set pre-treatment time, all animals receive an injection of a psychostimulant, such as d-amphetamine, to induce hyperlocomotion.

  • Data Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 1-2 hours using automated tracking systems.

  • Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion in WT mice (but not KO mice) indicates a TAAR1-mediated effect.

Quantitative Pharmacological Data

While specific high-throughput screening data for this compound is not publicly available, the pharmacological values for related phenylethylamine analogs at TAAR1 provide a crucial reference point. The fluorination is expected to modulate these values.

Table 1: Functional Potency (EC50) of Phenylethylamine Analogs at TAAR1

Compound Receptor Species EC50 (nM) Efficacy (Emax) Reference(s)
β-Phenylethylamine (PEA) Human ~1.8-92 µM * 100% (Reference) [17]
p-Tyramine Human Potent Agonist - [6]
Amphetamine Rat Micromolar Range - [10]

| 3-Iodothyronamine (T1AM) | Human | High Potency | - |[6] |

Note: The reported EC50 for PEA can vary significantly between assay systems. Emax values are often expressed relative to a reference full agonist, which in many studies is PEA itself.

Therapeutic Implications and Future Directions

The mechanism of action of TAAR1 agonists like this compound holds significant promise for treating a variety of CNS disorders.

  • Schizophrenia: By modulating (rather than blocking) dopamine activity, TAAR1 agonists may treat positive, negative, and cognitive symptoms of schizophrenia with a lower risk of extrapyramidal side effects and hyperprolactinemia compared to traditional D2 receptor antagonists.[13][16][18]

  • Mood Disorders: The influence on serotonin and norepinephrine systems suggests potential efficacy as an antidepressant and anxiolytic.[[“]]

  • Substance Use Disorder: By regulating reward pathways, TAAR1 agonists are being explored for their potential to reduce drug-seeking behavior.

References

  • Wikipedia. TAAR1.
  • Consensus. TAAR1 agonists and their impact on mood disorders.
  • NCBI Bookshelf. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia.
  • Patsnap Synapse. What are Trace amine receptor agonists and how do they work?.
  • PubMed. TAAR Agonists.
  • PubMed Central. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • Wellcome Open Research. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis.
  • Frontiers in Neuroscience. The Case for TAAR1 as a Modulator of Central Nervous System Function.
  • Chem-Impex. 2-(4-Fluorophenyl)ethylamine.
  • ResearchGate. The TRACE Amine 1 receptor knockout mouse: an animal model with relevance to schizophrenia.
  • MDPI. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies.
  • PubMed. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data.
  • King's College London Research Portal. Therapeutic potential of taar1 agonists in schizophrenia: Evidence from preclinical models and clinical studies.
  • PubMed Central. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2.
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  • Smolecule. Buy this compound | 1413269-55-2.
  • J&K Scientific. 2-[4-(4-Fluorophenyl)Phenyl]Ethylamine Hydrochloride | 1189922-22-2.
  • Chem-Impex. 2-(4-Fluorophenyl)ethylamine hydrochloride.
  • J&K Scientific. 2-(4-Fluorophenyl)ethylamine | 1583-88-6.
  • PubMed. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.
  • CymitQuimica. CAS 1413269-55-2: this compound.
  • Frontiers in Pharmacology. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397.

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CAS number and molecular structure of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It provides a detailed overview of 2-(4-Fluorophenyl)ethylamine Hydroiodide, covering its fundamental chemical identity, synthesis, properties, and applications, with a focus on practical, field-proven insights.

Section 1: Core Chemical Identity

This compound is an organic ammonium salt that is increasingly utilized as a versatile building block in both medicinal chemistry and materials science.[1][2] Its structure, characterized by a fluorinated phenyl group attached to an ethylamine moiety and paired with an iodide counterion, imparts unique properties that are of significant interest in contemporary research.[1][2]

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to appreciating its reactivity and applications.

Molecular Structure:

Caption: 2D structure of 2-(4-Fluorophenyl)ethylammonium Iodide.

This salt is formed from the protonation of the amine group of 2-(4-Fluorophenyl)ethylamine by hydroiodic acid.[1] The presence of the electron-withdrawing fluorine atom at the para position of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and receptor binding potential, making it a valuable precursor in drug design.[1][2]

Key Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial.

IdentifierValueSource(s)
CAS Number 1413269-55-2[1][3][4][5]
Molecular Formula C₈H₁₁FIN[1][3][6]
Molecular Weight 267.08 g/mol [1][3][6]
IUPAC Name 2-(4-fluorophenyl)ethan-1-amine;hydroiodide[1]
Synonyms 4-Fluorophenethylamine Hydroiodide, 2-(4-Fluorophenyl)ethylammonium Iodide, p-F-PEAI[2][5]
InChI Key NOHLSFNWSBZSBW-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC(=CC=C1CCN)F.I[1]

Section 2: Synthesis and Physicochemical Properties

The reliable synthesis and thorough characterization of this compound are paramount for its effective application.

Synthesis Protocol

The primary and most straightforward synthesis route involves the direct acid-base reaction between 2-(4-Fluorophenyl)ethylamine and hydroiodic acid.[1] This method is favored for its simplicity and high yield.

Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(4-Fluorophenyl)ethylamine (the free base, CAS No: 1583-88-6) in a suitable polar solvent, such as isopropanol or ethanol.[1][7]

  • Acidification: While stirring the solution, slowly add a stoichiometric amount of hydroiodic acid (HI). This step is exothermic and should be performed under controlled temperature conditions, often in an ice bath, to ensure safety and prevent side reactions.

  • Reaction: Allow the mixture to stir for a designated period (typically 1-2 hours) at room temperature to ensure complete salt formation.[1]

  • Isolation: The hydroiodide salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution. The product can be isolated by vacuum filtration.

  • Purification: The collected solid is typically washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum to yield the final product.

The rationale for this protocol lies in its efficiency and the high purity of the resulting crystalline solid, which often exceeds 98%.[4][5]

Physicochemical Characteristics

The physical and chemical properties of the compound dictate its handling, storage, and application.

PropertyValueNotes
Appearance White to yellow or brown crystalline solid/powder[1][3][5]
Solubility Soluble in polar solvents. Slightly soluble in water.[1][8][9][10]
Stability Stable under recommended storage conditions.[10]Store in a desiccated, inert atmosphere (e.g., under Argon) at room temperature.[4]
Purity Commercially available with purity typically ≥95% to >98%.[3][4][5]

Section 3: Applications in Research and Development

The unique structural features of this compound make it a valuable tool in diverse scientific fields.

Pharmaceutical and Medicinal Chemistry

The parent compound, 2-(4-Fluorophenyl)ethylamine, and its derivatives are significant in drug discovery. The fluorine substitution can enhance metabolic stability, improve binding affinity to target receptors, and increase bioavailability.

  • Building Block for Bioactive Molecules: It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][7] The phenethylamine scaffold is a common feature in many neuroactive compounds.

  • Precursor for Anticancer Agents: Research has demonstrated that derivatives of 2-(4-Fluorophenyl)acetamide show potential as anticancer agents, particularly against prostate and breast cancer cell lines.[11][12]

  • Neurochemistry Research: The compound is used in studies investigating neurotransmitter systems and in the design of probes for exploring cellular signaling pathways and drug-receptor interactions.[7]

Materials Science

A significant application of this compound is in the field of advanced materials, specifically in the fabrication of perovskite solar cells (PSCs).[1]

  • Perovskite Precursor: As an organic ammonium salt, it is used as a precursor in the formation of organic-inorganic hybrid perovskite layers.[5] These materials are at the forefront of next-generation photovoltaic technology due to their high power-conversion efficiencies. The specific properties of the 2-(4-Fluorophenyl)ethylammonium cation can influence the crystal growth, stability, and electronic properties of the resulting perovskite film.

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to provide detailed structural information, confirming the presence of the fluorinated phenyl ring and the ethylamine chain.[1]

  • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy helps identify characteristic vibrational modes of the functional groups present in the molecule, such as N-H stretches of the ammonium group and C-F stretches of the aromatic ring.[1]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of the cation, which provides further structural validation.[1]

Section 5: Safety and Handling

As a laboratory chemical, proper handling and safety precautions are mandatory.

  • Hazard Statements: Causes serious eye irritation.[6] The free base form is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns.[8][10]

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Incompatibility: Incompatible with strong oxidizing agents and acids.[10]

This guide is intended for professional use only by qualified individuals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • MilliporeSigma. This compound, min 98%, 1 gram. Available at: [Link]

  • Chemical-Suppliers.com. 2-(4-Fluorophenyl)-ethylamine | CAS 1583-88-6. Available at: [Link]

  • Esdchem. This compound. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

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Pharmacological Profile of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the pharmacological profile of 2-(4-Fluorophenyl)ethylamine Hydroiodide (4-FPEA-HI). As a member of the phenethylamine class, this compound is of significant interest to researchers in neuropharmacology and medicinal chemistry. While direct pharmacological data for the hydroiodide salt is limited, this document synthesizes available information on the parent amine, 2-(4-Fluorophenyl)ethylamine (4-FPEA), and structurally related analogs to build a robust, inferred profile. We delve into its chemical properties, hypothesized pharmacodynamics with a focus on monoaminergic systems, and conceptual pharmacokinetics. Furthermore, this guide provides detailed, field-proven experimental protocols for receptor binding assays and analytical quantification, designed to empower researchers to directly investigate this compound. The content is structured to provide not just data, but the scientific rationale behind experimental design and interpretation, serving as a vital resource for professionals in drug discovery and development.

Introduction and Scientific Context

This compound is the hydroiodide salt of 4-Fluorophenethylamine (4-FPEA), a halogenated derivative of the endogenous trace amine β-phenethylamine.[1] Phenethylamines constitute a broad class of neuroactive compounds, serving as the backbone for many neurotransmitters, hormones, and therapeutic agents. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity, often enhancing biological activity.[2][3]

The hydroiodide salt form enhances the compound's stability and solubility in polar solvents, making it suitable for laboratory research.[3] While 4-FPEA and its salts are widely used as versatile building blocks in the synthesis of pharmaceuticals targeting neurological disorders, a detailed public-domain characterization of their direct pharmacological activity is not extensively documented.[4][5] This guide, therefore, constructs a predictive pharmacological profile based on the known activities of its structural relatives, particularly concerning their interactions with dopamine receptors.[6][7] It is intended to serve as a foundational document for researchers, providing both a theoretical framework and the practical methodologies required to validate these hypotheses experimentally.

Chemical and Physical Properties

The hydroiodide salt is typically synthesized through the direct protonation of 2-(4-Fluorophenyl)ethylamine with hydroiodic acid, a straightforward method known for its high yield.[1] The resulting salt is a crystalline solid.[1]

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 4-Fluorophenethylamine Hydroiodide, p-F-PEAI[1][3]
CAS Number 1413269-55-2[8][9]
Molecular Formula C₈H₁₀FN·HI (or C₈H₁₁FIN)[1][8]
Molecular Weight ~267.09 g/mol [1][9]
Appearance White to yellow or brown crystalline powder/solid[1][9]
Parent Amine CAS 1583-88-6 (for 2-(4-Fluorophenyl)ethylamine)[10]

Pharmacodynamics: A Profile of Inferred Activity

Due to the absence of direct binding and functional assay data for 2-(4-Fluorophenyl)ethylamine, this section presents a hypothesized mechanism of action based on the pharmacology of the phenethylamine scaffold and published data on closely related analogs. The primary targets are presumed to be components of the monoaminergic neurotransmitter systems.

Hypothesized Mechanism of Action: Monoamine System Modulation

The core phenethylamine structure is a well-established pharmacophore for interacting with monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Research on structurally similar compounds strongly suggests that the 4-fluoro-phenethylamine skeleton has the potential to bind to dopamine receptors. A key study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound differing only by an adjacent hydroxyl group, demonstrated measurable affinity for both D-1 and D-2 dopamine receptor subtypes.[6][7] The parent amine in that study showed only a twofold lower affinity for D-1 and D-2 sites compared to dopamine itself.[6] This provides a strong rationale for hypothesizing that 4-FPEA is also a ligand for these receptors.

The interaction with a dopamine receptor, a canonical GPCR, would initiate a downstream signaling cascade, typically involving the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, leading to a physiological response.

cluster_membrane Cell Membrane cluster_cyto Cytoplasm FPEA 4-FPEA Receptor Dopamine Receptor (GPCR) FPEA->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Signaling

Caption: Conceptual pathway of 4-FPEA interacting with a dopamine GPCR.

Structure-Activity Relationship (SAR) Insights

The causality behind pharmacological activity is deeply rooted in molecular structure. Studies on N-substituted derivatives of related fluorinated phenethylamines reveal critical SAR insights. For example, the addition of ethyl or n-propyl groups to the amine of 2-(4-fluoro-3-hydroxyphenyl)ethylamine decreased its affinity for D-1 receptors but significantly enhanced its affinity and selectivity for D-2 binding sites.[6][7] This demonstrates that while the core 4-FPEA structure provides the foundation for dopamine receptor interaction, modifications to the ethylamine side chain are a powerful strategy for tuning receptor subtype selectivity and potency. This is likely due to engagement with additional lipophilic pockets within the receptor's binding site.[6]

Conceptual Pharmacokinetics & Toxicology

Predicted Pharmacokinetic Profile
  • Absorption & Distribution: As a small, relatively lipophilic molecule, 4-FPEA is expected to be readily absorbed and to cross the blood-brain barrier, a prerequisite for any centrally-acting agent.

  • Metabolism: The metabolism of phenethylamines is primarily governed by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). However, the presence of the C4-fluorine atom may alter its susceptibility to enzymatic degradation, potentially increasing its metabolic stability compared to unsubstituted phenethylamine.

  • Excretion: Metabolites and any unchanged drug would likely be excreted renally.

Safety and Toxicology Profile

The toxicological properties of 2-(4-Fluorophenyl)ethylamine have not been fully investigated.[11] However, safety data for the parent amine indicates significant potential hazards, requiring strict laboratory safety protocols.

Hazard InformationDescriptionSource(s)
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H227: Combustible liquid.[10]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Handle with appropriate personal protective equipment (PPE). Keep away from open flames, hot surfaces, and sources of ignition.[11]

Methodologies for Pharmacological Evaluation

To move from an inferred profile to definitive data, rigorous experimental validation is necessary. The following protocols provide self-validating, step-by-step frameworks for characterizing the pharmacology of 2-(4-Fluorophenyl)ethylamine.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This experiment is designed to determine the binding affinity (Kᵢ) of 4-FPEA for the human dopamine D2 receptor by measuring its ability to compete with a known high-affinity radioligand.

Workflow Diagram: Radioligand Binding Assay

Prep Prepare Reagents: - D2 Membranes - [3H]Spiperone (Radioligand) - 4-FPEA (Test Compound) - Haloperidol (Positive Control) Incubate Incubate (e.g., 60 min @ 25°C) Prep->Incubate Filter Rapid Filtration (GF/B Filtermat) Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze

Caption: Workflow for determining receptor binding affinity via competition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw commercially available cell membranes expressing the human D2 receptor on ice. Dilute in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4) to a final concentration of 10-20 µg protein per well.

    • Prepare a stock solution of the radioligand, [³H]spiperone, and dilute it in assay buffer to a final concentration approximately equal to its Kₑ (e.g., 0.2 nM).

    • Prepare a serial dilution of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Prepare a solution of a known D2 antagonist (e.g., haloperidol, 10 µM) to determine non-specific binding.

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer, the radioligand, and either a) buffer (for total binding), b) the non-specific binding agent, or c) a concentration from the 4-FPEA serial dilution.

    • Initiate the binding reaction by adding the diluted cell membranes to each well.

  • Incubation:

    • Incubate the plate with gentle agitation for 60 minutes at room temperature to allow the binding to reach equilibrium. The choice of time and temperature is critical and should be optimized based on the known kinetics of the radioligand.

  • Filtration and Washing:

    • Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat, place it in a sample bag with scintillation cocktail, and seal.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of the 4-FPEA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of 4-FPEA that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: HPLC-UV Method for Quantification in Biological Matrices

Accurate quantification is essential for pharmacokinetic studies. Due to its weak UV absorbance, 4-FPEA requires pre-column derivatization for sensitive detection. This protocol is adapted from a validated method for a similar compound.[12]

Workflow Diagram: HPLC Quantification

Sample Sample Preparation (e.g., Plasma Protein Precipitation) Deriv Derivatization (Add Borate Buffer, NSCl; Incubate @ 60°C) Sample->Deriv Quench Quench Reaction (Add NaOH) Deriv->Quench Inject Inject into HPLC-UV System Quench->Inject Analyze Chromatographic Separation & UV Detection (254 nm) Inject->Analyze Quant Quantification (vs. Standard Curve) Analyze->Quant

Caption: Workflow for HPLC quantification using pre-column derivatization.

Step-by-Step Methodology:

  • Solution Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh 10 mg of 4-FPEA-HI and dissolve in 10 mL of methanol.

    • Working Standards (1-100 µg/mL): Prepare a calibration curve by serially diluting the stock solution with methanol.

    • Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of 2-naphthalenesulfonyl chloride (NSCl) in 10 mL of acetonitrile. Prepare fresh daily.[12]

    • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in deionized water and adjust pH with 1 M NaOH.[12]

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 100 µL of a working standard or sample with 200 µL of Borate Buffer.

    • Add 200 µL of the NSCl derivatizing reagent solution and vortex for 30 seconds.

    • Incubate the mixture in a water bath at 60°C for 30 minutes.[12]

    • Cool to room temperature and add 100 µL of 1 M NaOH to quench the reaction by hydrolyzing excess NSCl.[12]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system with a UV-Vis detector set to 254 nm.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area of the derivatized 4-FPEA against concentration for the working standards.

    • Determine the concentration of 4-FPEA in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

This compound is a compound of considerable interest for CNS drug discovery and neurochemical research. While its pharmacological profile is not yet fully elucidated, a rational analysis based on its phenethylamine core and fluorinated analogs points toward activity as a modulator of monoamine systems, particularly dopamine receptors. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to undertake a definitive characterization. The provided methodologies for receptor binding and analytical quantification serve as a launchpad for investigating its pharmacodynamics and pharmacokinetics, ultimately enabling the scientific community to unlock the full potential of this and related molecules.

References

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An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, tiered framework for the initial in vitro bioactivity screening of 2-(4-Fluorophenyl)ethylamine Hydroiodide, a compound of interest due to its structural similarity to known neuroactive phenethylamines.[1][2][3] As drug development necessitates a rigorous and logical progression from initial hit identification to lead optimization, this document outlines a systematic approach designed to efficiently characterize the compound's cytotoxic profile and explore its activity at primary, hypothesis-driven biological targets. The protocols and strategies herein are curated for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data generation to inform subsequent stages of investigation.

Introduction and Strategic Overview

2-(4-Fluorophenyl)ethylamine is a phenethylamine derivative featuring a fluorine atom at the para position of the phenyl ring.[1] This substitution can influence metabolic stability and target affinity, making it a molecule of interest for neuropharmacology. The core phenethylamine scaffold is a ubiquitous pharmacophore found in endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic psychoactive substances.[4][5] This structural alert strongly suggests a potential interaction with components of the monoaminergic system.

The primary objective of this screening guide is to establish a foundational bioactivity profile for this compound. This will be achieved through a tiered, or cascaded, approach that prioritizes experiments to answer critical questions sequentially. This strategy, common in early-stage drug discovery, ensures that resources are allocated efficiently and that complex, target-specific assays are performed only after establishing a viable concentration range that does not induce overt cytotoxicity.

The proposed screening cascade is as follows:

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Screening cluster_2 Tier 3: Secondary & Off-Target Profiling cluster_3 Decision Point a Compound QC & Preparation b Cytotoxicity Screening (e.g., MTT/CellTiter-Glo) a->b Determine Non-Toxic Concentration Range c MAO-A/MAO-B Inhibition Assay b->c Proceed with Non-Toxic Concentrations d Monoamine Transporter (DAT, NET, SERT) Uptake Assay b->d Proceed with Non-Toxic Concentrations e TAAR1 Functional (cAMP) Assay b->e Proceed with Non-Toxic Concentrations f Broad Commercial Safety Panel (e.g., Eurofins SafetyScreen) c->f Assess Selectivity d->f Assess Selectivity e->f Assess Selectivity g Synthesize Data: Potency, Selectivity, Toxicity f->g h Advance to Lead Optimization? g->h G compound 2-(4-Fluorophenyl)ethylamine receptor TAAR1 (GPCR) compound->receptor binds & activates g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP (Second Messenger) ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects pka->downstream phosphorylates targets

Caption: Simplified TAAR1 signaling pathway leading to cAMP production.

Protocol: cAMP Accumulation Assay cAMP levels can be measured using various commercial kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. [6][7][8][9]These are competitive immunoassays that provide a robust signal for quantifying changes in intracellular cAMP. [7] Methodology:

  • Cell Culture: Use HEK293 or CHO cells stably expressing human TAAR1.

  • Compound Stimulation: Treat cells with a range of concentrations of the test compound in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the specific kit protocol (e.g., Cisbio HTRF or PerkinElmer AlphaScreen). [8]4. Data Acquisition: Read the plate on a compatible HTRF or AlphaScreen-enabled plate reader.

Data Presentation:

Assay EndpointValue (µM)
EC₅₀ (Agonist activity)1.8
% Max Response (vs. reference agonist)95%
Table 4: Example TAAR1 functional assay data.

This assay determines if the compound acts as an agonist at TAAR1 and its potency (EC₅₀).

Tier 3: Secondary and Off-Target Profiling

Rationale: After characterizing the primary, hypothesis-driven activities, it is crucial to assess the compound's selectivity. A broad screening panel against common off-targets can reveal potential liabilities and side effects early in the discovery process. For this, leveraging a commercial service is the most efficient approach.

Recommendation: Commercial Safety Screening Panel Companies like Eurofins Discovery offer comprehensive safety screening panels (e.g., SafetyScreen44 or SafetyScreen87) that test the compound against a wide array of GPCRs, ion channels, transporters, and enzymes at a fixed concentration (typically 10 µM). [10][11][12][13][14] Data Interpretation: The results are typically reported as percent inhibition or activation. A common threshold for a "hit" or significant interaction is >50% inhibition at 10 µM. [14]This provides a broad overview of the compound's selectivity profile. For example, significant activity at the hERG potassium channel or the 5-HT2B receptor would be considered major red flags for cardiotoxicity and valvulopathy, respectively.

Data Synthesis and Decision-Making

The culmination of this initial screening cascade is a comprehensive bioactivity profile. The data from all tiers must be synthesized to make an informed decision on the compound's future.

G cluster_0 Analyze Profile start Initial Screening Data potency Potent at Primary Target(s)? (e.g., IC₅₀/EC₅₀ < 1 µM) start->potency selectivity Selective? (>10-fold vs. other targets) potency->selectivity toxicity Low Cytotoxicity? (IC₅₀ > 30 µM) selectivity->toxicity decision Decision Point toxicity->decision advance Advance to Lead Optimization decision->advance Yes terminate Terminate or Redesign decision->terminate No

Caption: Decision-making workflow based on the synthesized bioactivity profile.

Next Steps:

  • Favorable Profile: If the compound shows high potency at a primary target, good selectivity against other targets, and low cytotoxicity, it becomes a strong candidate for lead optimization. Subsequent steps would include in vivo pharmacokinetic (PK) and efficacy studies.

  • Unfavorable Profile: If the compound is non-selective, highly toxic, or has weak potency, the data can inform the design of new analogs with an improved profile or lead to the termination of the project.

References

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  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. PubMed. [Link]

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  • cAMP Assay. Creative Bioarray. [Link]

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  • The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed. [Link]

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  • SafetyScreen44 Panel. Eurofins Discovery. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]

  • Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. ACS Publications. [Link]

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  • Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research. [Link]

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  • SafetyScreen44™ Panel. Eurofins. [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Quick Protocol. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • Manganese-Induced Neurotoxicity through Impairment of Cross-Talk Pathways in Human Neuroblastoma Cell Line SH-SY5Y Differentiated with Retinoic Acid. PubMed Central. [Link]

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Introduction: The Strategic Role of Fluorine in Phenethylamine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Historical Context of Fluorinated Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological significance of fluorinated phenethylamines. It is designed to serve as a foundational resource for professionals in the fields of chemistry, pharmacology, and drug development.

The introduction of fluorine into the phenethylamine scaffold has been a pivotal strategy in medicinal chemistry, profoundly altering the parent molecule's pharmacokinetic and pharmacodynamic properties. The unique characteristics of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—have been exploited to enhance metabolic stability, modulate receptor binding affinity, and fine-tune the overall pharmacological profile. This guide will explore the historical evolution of these compounds, from their initial synthesis to their contemporary analysis and the understanding of their complex structure-activity relationships.

Foundational Discoveries and Synthetic Evolution

The journey into fluorinated phenethylamines began with early explorations into the effects of halogenation on psychoactive compounds. While initial synthetic methods were often challenging, advancements in fluorination chemistry have enabled more precise and efficient production of these molecules.

Early Synthetic Methodologies

Initial syntheses of fluorinated phenethylamines were often hampered by the limitations of available fluorinating agents.[1] However, the development of more sophisticated reagents and techniques has significantly expanded the synthetic chemist's toolkit. A common and effective method for introducing fluorine onto the aromatic ring is through nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Synthesis of 4-Fluoroamphetamine (4-FA) via SNAr

This protocol outlines a representative synthesis of a ring-fluorinated phenethylamine.

  • Nitration of Phenylacetone: Phenylacetone is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to yield 4-nitrophenylacetone.

  • Fluorination: The 4-nitrophenylacetone is then subjected to a nucleophilic aromatic substitution reaction using a fluoride source, such as spray-dried potassium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This displaces the nitro group with a fluorine atom to form 4-fluorophenylacetone.

  • Reductive Amination: The resulting 4-fluorophenylacetone undergoes reductive amination. This is typically achieved using a reducing agent like sodium borohydride in the presence of an amine source, such as ammonium acetate, or through catalytic hydrogenation over a palladium catalyst in the presence of ammonia.

  • Purification: The final product, 4-fluoroamphetamine, is then purified through standard techniques such as distillation or recrystallization of a salt form (e.g., hydrochloride).

SNAr_Synthesis start Phenylacetone step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 4-Nitrophenylacetone step1->intermediate1 step2 Nucleophilic Aromatic Substitution (KF/DMF) intermediate1->step2 intermediate2 4-Fluorophenylacetone step2->intermediate2 step3 Reductive Amination (e.g., NaBH4, NH4OAc) intermediate2->step3 end 4-Fluoroamphetamine step3->end

Figure 1: Synthetic pathway for 4-Fluoroamphetamine via SNAr.

Structure-Activity Relationships: The Positional Impact of Fluorine

The placement of the fluorine atom on the phenethylamine structure has a profound and often predictable impact on its pharmacological activity. This is due to the electronic and steric effects of the fluorine atom influencing interactions with monoamine transporters and receptors.[2]

Aromatic Ring Substitution
  • 2-Position (ortho): Substitution at the ortho position, as seen in 2-fluoroamphetamine (2-FA), tends to produce compounds with a stronger preference for norepinephrine and dopamine reuptake inhibition.[3][4]

  • 3-Position (meta): The meta position, exemplified by 3-fluoroamphetamine (3-FA), often results in a more balanced profile with significant dopaminergic and noradrenergic activity.[5]

  • 4-Position (para): Para-substitution, as in 4-fluoroamphetamine (4-FA), typically leads to compounds with more pronounced serotonergic effects, often accompanied by stimulant and entactogenic properties.[6]

Table 1: Comparative Monoamine Transporter Inhibition of Fluorinated Amphetamines

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
2-Fluoroamphetamine270431845
4-Fluoroamphetamine7704206800
Data collated from in vitro studies on human monoamine transporters.[3]
Alkylamine Chain Fluorination

Fluorination on the alkylamine side chain is less common but has been explored.[7] The primary effect of this modification is often an increase in metabolic stability by blocking sites susceptible to enzymatic degradation. However, excessive fluorination near the amine can reduce its basicity, potentially hindering receptor binding.

Analytical Methodologies for Identification and Quantification

The rise of fluorinated phenethylamines as research chemicals and substances of abuse has necessitated the development of robust analytical methods for their detection and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds like fluorinated amphetamines.

Experimental Protocol: GC-MS Analysis of Fluorinated Phenethylamines

  • Sample Preparation: A liquid-liquid or solid-phase extraction is performed on the sample (e.g., urine, blood) to isolate the analytes.

  • Derivatization: To improve volatility and chromatographic peak shape, the extracted analytes are often derivatized, for example, with trifluoroacetic anhydride (TFAA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.

  • MS Detection: The separated compounds are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for complex biological matrices and for compounds that are not amenable to GC analysis.[8][9][10]

Analytical_Comparison cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gc_sample Sample gc_prep Extraction & Derivatization gc_sample->gc_prep gc_analysis GC Separation & MS Detection gc_prep->gc_analysis lc_sample Sample lc_prep Extraction lc_sample->lc_prep lc_analysis LC Separation & MS/MS Detection lc_prep->lc_analysis

Figure 2: Comparison of GC-MS and LC-MS/MS analytical workflows.

Metabolic Fate and Toxicological Considerations

The presence of a carbon-fluorine bond significantly influences the metabolism of phenethylamines.[11][12] This bond is highly stable and generally resistant to cleavage by cytochrome P450 enzymes. This metabolic resistance can lead to:

  • Increased Bioavailability and Duration of Action: By blocking metabolic pathways, fluorination can prolong the compound's presence in the body.

  • Altered Metabolite Profiles: The blockage of one metabolic route can lead to the formation of different metabolites than the non-fluorinated parent compound.

Conclusion and Future Directions

The study of fluorinated phenethylamines has provided invaluable insights into the structure-activity relationships of psychoactive compounds. The strategic placement of fluorine has been shown to be a powerful tool for modulating pharmacological activity. Future research in this area will likely focus on the development of more selective compounds with therapeutic potential, as well as a deeper understanding of the long-term toxicological profiles of these substances. The continued evolution of synthetic and analytical methodologies will be crucial in advancing this field.

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Predicted Metabolic Pathways for 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

2-(4-Fluorophenyl)ethylamine is an aromatic amine featuring a fluorinated phenyl group, a structural motif of significant interest in medicinal chemistry and neuropharmacology.[1] Its structure is analogous to endogenous trace amines like phenethylamine (PEA) and synthetic stimulants such as 4-fluoroamphetamine (4-FA). Understanding the metabolic fate of this compound is critical for drug development professionals, as metabolism dictates its pharmacokinetic profile, duration of action, potential for drug-drug interactions, and toxicological profile. The strategic placement of a fluorine atom on the phenyl ring is often intended to enhance metabolic stability and modulate biological activity.[2][3][4][5]

This guide provides a predictive overview of the primary metabolic pathways for 2-(4-Fluorophenyl)ethylamine, drawing upon established principles of xenobiotic metabolism and data from structurally similar compounds. We will explore the enzymatic systems likely responsible for its biotransformation, predict the resulting metabolites, and propose experimental workflows for the validation of these predictions.

Part 1: Predicted Phase I Metabolic Pathways (Functionalization)

Phase I metabolism introduces or exposes functional groups on a parent compound, typically through oxidation, reduction, or hydrolysis. For 2-(4-Fluorophenyl)ethylamine, oxidative pathways are predicted to be dominant.

Primary Pathway: Oxidative Deamination by Monoamine Oxidases (MAO)

Based on the metabolism of its parent compound, phenethylamine, the principal metabolic route for 2-(4-Fluorophenyl)ethylamine is expected to be oxidative deamination catalyzed by monoamine oxidases (MAO-A and MAO-B).[6][7] These enzymes are found on the outer membrane of mitochondria and are crucial for the degradation of monoamine neurotransmitters and xenobiotics.[8] MAO-B, in particular, shows a preference for metabolizing phenethylamine and its derivatives.[8][9][10][11]

The process is a two-step enzymatic cascade:

  • MAO-Catalyzed Deamination: MAO enzymes will oxidize the primary amine of 2-(4-Fluorophenyl)ethylamine, removing the amine group and generating an unstable imine intermediate, which spontaneously hydrolyzes to form 4-fluorophenylacetaldehyde and ammonia.

  • ALDH-Catalyzed Oxidation: The resulting aldehyde is a reactive species and is rapidly detoxified by aldehyde dehydrogenase (ALDH) enzymes, which oxidize it to the more stable and readily excretable carboxylic acid, 4-fluorophenylacetic acid.[6][12][13] This is predicted to be the major urinary metabolite.

G cluster_0 Predicted Primary Metabolic Pathway: Oxidative Deamination Parent 2-(4-Fluorophenyl)ethylamine Aldehyde 4-Fluorophenylacetaldehyde (Intermediate) Parent->Aldehyde Monoamine Oxidase (MAO-A, MAO-B) Acid 4-Fluorophenylacetic Acid (Major Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH)

Caption: Predicted oxidative deamination of 2-(4-Fluorophenyl)ethylamine.

Secondary Pathway: Cytochrome P450 (CYP) Mediated Oxidation

While the carbon-fluorine bond at the para position is strong and generally resistant to cleavage by cytochrome P450 enzymes, other positions on the molecule are susceptible to CYP-mediated oxidation.[14][15] These pathways are likely to be minor compared to MAO-mediated deamination but could produce pharmacologically active or unique metabolites. Human CYPs from families 1, 2, and 3 are responsible for the metabolism of approximately 80% of clinical drugs.[15]

Potential CYP-mediated reactions include:

  • Aromatic Hydroxylation: Oxidation of the aromatic ring, likely at the ortho-position (C2 or C6) relative to the ethylamine side chain, could occur. Studies on the closely related 4-fluoroamphetamine have identified ring-hydroxylated metabolites.[16][17]

  • β-Hydroxylation: Hydroxylation of the carbon atom adjacent to the phenyl ring would yield 1-(4-fluorophenyl)-2-aminoethanol. This is a known metabolic pathway for other phenethylamines.

G cluster_1 Predicted Secondary Metabolic Pathways: CYP450 Oxidation Parent 2-(4-Fluorophenyl)ethylamine Aromatic_OH 2-Amino-1-(4-fluorophenyl)ethanol (β-Hydroxylation) Parent->Aromatic_OH CYP Isoforms (e.g., CYP2D6, CYP3A4) Beta_OH 5-Amino-2-(4-fluorophenyl)phenol (Aromatic Hydroxylation) Parent->Beta_OH CYP Isoforms (e.g., CYP2D6, CYP3A4)

Caption: Potential CYP450-mediated oxidative pathways.

Part 2: Predicted Phase II Metabolic Pathways (Conjugation)

Phase II metabolism involves the conjugation of endogenous molecules to the functional groups on the parent drug or its Phase I metabolites.[18] These reactions significantly increase the hydrophilicity of the compound, facilitating its excretion from the body via urine or bile.[19][20][21] The hydroxylated metabolites generated during Phase I are prime substrates for Phase II enzymes.

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major conjugation pathway where glucuronic acid is attached to hydroxyl groups.[22][23][24] Any hydroxylated metabolites of 2-(4-Fluorophenyl)ethylamine would be readily conjugated via this pathway.

  • Sulfation: Cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites, forming sulfate conjugates.[20][21] This is another common pathway for the elimination of phenolic and alcoholic metabolites.

G cluster_2 Predicted Phase II Conjugation Pathways Metabolite Hydroxylated Phase I Metabolite Glucuronide Glucuronide Conjugate Metabolite->Glucuronide UDP-Glucuronosyltransferases (UGTs) Sulfate Sulfate Conjugate Metabolite->Sulfate Sulfotransferases (SULTs)

Caption: Predicted Phase II conjugation of hydroxylated metabolites.

Part 3: Summary of Predicted Metabolites

The following table summarizes the key predicted metabolites and the enzymatic pathways responsible for their formation.

Metabolite NamePrecursorMetabolic PathwayKey Enzymes
4-FluorophenylacetaldehydeParent CompoundOxidative DeaminationMonoamine Oxidase (MAO-A/B)
4-Fluorophenylacetic Acid4-FluorophenylacetaldehydeAldehyde OxidationAldehyde Dehydrogenase (ALDH)
5-Amino-2-(4-fluorophenyl)phenolParent CompoundAromatic HydroxylationCytochrome P450s (e.g., CYP2D6)
2-Amino-1-(4-fluorophenyl)ethanolParent Compoundβ-HydroxylationCytochrome P450s (e.g., CYP2D6)
Hydroxylated Metabolite GlucuronideHydroxylated MetabolitesGlucuronidationUDP-Glucuronosyltransferases (UGTs)
Hydroxylated Metabolite SulfateHydroxylated MetabolitesSulfationSulfotransferases (SULTs)

Part 4: Experimental Protocol for In Vitro Metabolic Investigation

To validate these predictions, an in vitro experiment using human liver microsomes (HLMs) is a standard and essential first step. HLMs contain a rich complement of Phase I (CYP) and Phase II (UGT) enzymes.

Protocol: Phase I Metabolite Identification in Human Liver Microsomes

Objective: To identify metabolites of 2-(4-Fluorophenyl)ethylamine formed by CYP and UGT enzymes.

Materials:

  • 2-(4-Fluorophenyl)ethylamine Hydroiodide

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)

  • UPLC/Q-TOF Mass Spectrometer

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine potassium phosphate buffer, HLM solution (final concentration 0.5 mg/mL), and 2-(4-Fluorophenyl)ethylamine (final concentration 1 µM).

    • Prepare a negative control incubation without the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction at 37°C in a shaking water bath for 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Preparation:

    • Vortex the mixture thoroughly.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new vial for analysis.

    • Inject the sample onto a UPLC/Q-TOF Mass Spectrometer.

    • Analyze the data by comparing the chromatograms of the test sample with the negative control. Look for new peaks corresponding to potential metabolites (e.g., +16 Da for hydroxylation, -1 Da for deamination followed by oxidation).

G cluster_3 Experimental Workflow: In Vitro Metabolism Study A Prepare Incubation Mixture (Drug, HLMs, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (60 min) C->D E Quench Reaction (Ice-Cold Acetonitrile) D->E F Protein Precipitation (Centrifuge) E->F G Analyze Supernatant (LC-MS/MS) F->G H Data Interpretation (Metabolite Identification) G->H

Caption: Workflow for identifying metabolites using human liver microsomes.

Conclusion

The metabolic profile of 2-(4-Fluorophenyl)ethylamine is predicted to be dominated by a highly efficient oxidative deamination pathway mediated by MAO and ALDH, leading to the formation of 4-fluorophenylacetic acid as the primary metabolite. Secondary, minor pathways involving CYP450-mediated hydroxylation are also plausible, which would subsequently undergo Phase II conjugation reactions (glucuronidation and sulfation) to facilitate excretion. The para-fluoro substituent is expected to remain intact in the majority of these transformations, underscoring its role as a metabolic blocker. The experimental validation of these predicted pathways using established in vitro and subsequent in vivo models is an essential step in the preclinical development of any therapeutic agent based on this scaffold.

References

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A Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorophenyl)ethylamine and its salts are valuable building blocks in medicinal chemistry and materials science. The hydroiodide salt, in particular, finds application in the synthesis of novel pharmaceutical agents and as a component in the development of perovskite solar cells. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will walk through the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(4-Fluorophenyl)ethylamine Hydroiodide, explaining the rationale behind the expected spectral features.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound consists of a protonated 2-(4-fluorophenyl)ethylamine cation and an iodide anion. The protonation of the primary amine to form an ammonium salt significantly influences the electronic environment of the neighboring atoms, which is reflected in the spectroscopic data.

Structure:

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the expected ¹H and ¹³C NMR spectra. The protonation of the amine group to an ammonium salt causes a significant downfield shift for the protons on and near the nitrogen atom due to the increased electron-withdrawing nature of the positively charged nitrogen.[1][2][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethylamine chain protons. The chemical shifts are predicted based on the known spectrum of the free amine and the expected deshielding effects of the ammonium group.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2', H-6'7.10 - 7.30Doublet of doublets (dd)2HAromatic protons ortho to the fluorine atom, showing coupling to both the adjacent aromatic proton and the fluorine atom.
H-3', H-5'7.00 - 7.15Triplet (t)2HAromatic protons meta to the fluorine atom, appearing as a triplet due to coupling with two neighboring protons.
H-13.10 - 3.30Triplet (t)2HMethylene protons adjacent to the aromatic ring.
H-22.90 - 3.10Triplet (t)2HMethylene protons adjacent to the ammonium group, shifted downfield due to the inductive effect of the positive charge.
-NH₃⁺8.00 - 8.50Broad singlet (br s)3HAmmonium protons, typically broad due to quadrupole broadening and exchange with residual water. The exact chemical shift is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to the ammonium group is expected to be significantly deshielded.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-4'160.0 - 164.0 (d, ¹JCF ≈ 245 Hz)Aromatic carbon bonded to fluorine, showing a large one-bond coupling constant.
C-1'134.0 - 136.0 (d, ⁴JCF ≈ 3 Hz)Quaternary aromatic carbon, with a small four-bond coupling to fluorine.
C-2', C-6'130.0 - 132.0 (d, ³JCF ≈ 8 Hz)Aromatic carbons ortho to the fluorine atom.
C-3', C-5'115.0 - 117.0 (d, ²JCF ≈ 21 Hz)Aromatic carbons meta to the fluorine atom.
C-140.0 - 42.0Methylene carbon adjacent to the aromatic ring.
C-233.0 - 35.0Methylene carbon adjacent to the ammonium group, shifted downfield.
Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). B Add a small amount of TMS as an internal standard. A->B C Transfer the solution to an NMR tube. B->C D Insert the NMR tube into the spectrometer. C->D E Tune and shim the spectrometer. D->E F Acquire ¹H and ¹³C NMR spectra. E->F G Apply Fourier transform, phase correction, and baseline correction. F->G H Calibrate the chemical shift scale to TMS (0 ppm). G->H I Integrate the signals in the ¹H spectrum. H->I

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the vibrations of the ammonium group and the fluorinated aromatic ring. The formation of the ammonium salt leads to the appearance of characteristic N-H stretching and bending vibrations.[4][5][6]

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretching vibrations of the -NH₃⁺ group.
1610 - 1580MediumN-H bending (asymmetric) vibration of the -NH₃⁺ group.
1520 - 1480MediumN-H bending (symmetric) vibration of the -NH₃⁺ group.
1510StrongC=C stretching vibration of the aromatic ring.
1220StrongC-F stretching vibration.
830StrongC-H out-of-plane bending for a 1,4-disubstituted aromatic ring.
Experimental Protocol: FTIR Spectroscopy

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of the solid sample directly on the ATR crystal. B Collect a background spectrum of the empty ATR crystal. A->B C Collect the sample spectrum. B->C D Perform background subtraction. C->D E Identify and label the major absorption bands. D->E

Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, we would expect to see the molecular ion of the free amine after the loss of HI in the ion source. The presence of the iodine atom is not expected in the resulting mass spectrum under typical electron ionization (EI) conditions.

Predicted Mass Spectrometry Data

The mass spectrum will likely be very similar to that of the free base, 2-(4-Fluorophenyl)ethylamine.

m/zRelative IntensityAssignment
139Moderate[M]⁺, molecular ion of the free amine (C₈H₁₀FN)⁺.
109High[M - CH₂NH₂]⁺, loss of the ethylamine side chain.
96Moderate[C₆H₅F]⁺, fluorophenyl cation.

The presence of a halogen like iodine can sometimes be inferred from isotopic patterns, but since it is a counter-ion, it is unlikely to be observed in the primary mass spectrum of the organic cation.[7][8][9]

Experimental Protocol: Mass Spectrometry

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Introduce a dilute solution of the sample into the ion source (e.g., via direct infusion or GC/LC). B Ionize the sample (e.g., using Electron Ionization - EI). A->B C Separate the ions based on their mass-to-charge ratio in the mass analyzer. B->C D Detect the ions. C->D E Generate the mass spectrum. D->E F Identify the molecular ion peak and major fragment ions. E->F

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic data and the underlying principles, researchers can confidently characterize this important chemical compound. The provided experimental workflows serve as a practical starting point for acquiring high-quality data. It is important to remember that the predicted values are estimates, and actual experimental data may vary slightly depending on the specific conditions used.

References

  • La Francesca, E., De Angelis, S., & De Sanctis, M. C. (n.d.). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

  • Low, M. J. D., & Yang, R. T. (1972). The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. DTIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Kludt, J. R., Kwong, G. Y. W., & McDonald, R. L. (1972). Far-infrared spectra of tertiary ammonium salts. The Journal of Physical Chemistry, 76(22), 3395-3399. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Context of 2-(4-Fluorophenyl)ethylamine Hydroiodide

2-(4-Fluorophenyl)ethylamine is a versatile aromatic amine with significant applications in neuropharmacology and medicinal chemistry.[1][2] Its structure, a phenethylamine core with a fluorine substitution on the phenyl ring, suggests a strong potential for interaction with monoaminergic systems in the central nervous system.[1][2] The hydroiodide salt form is provided to enhance stability and facilitate dissolution in polar solvents for experimental use.[3]

This guide provides a detailed framework for the in vitro characterization of this compound. The protocols herein are synthesized from established methodologies for analogous compounds and are designed to be both robust and adaptable to specific research questions. The primary hypothesized targets for this compound are the Trace Amine-Associated Receptor 1 (TAAR1) and the monoamine transporters (MATs) for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4][5]

PART 1: Foundational Knowledge and Pre-experimental Considerations

Mechanism of Action: A Tale of Two Targets

The biological activity of phenethylamine analogs is often multifaceted. For 2-(4-Fluorophenyl)ethylamine, two primary target families should be considered:

  • Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor (GPCR) that is activated by endogenous trace amines like β-phenylethylamine.[6] TAAR1 activation is primarily linked to the Gs alpha-subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] Agonism at TAAR1 can modulate dopaminergic and serotonergic systems, making it a target for neuropsychiatric disorders.[8][9]

  • Monoamine Transporters (DAT, NET, SERT): These transmembrane proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[5] Many psychoactive compounds exert their effects by inhibiting these transporters, leading to increased extracellular concentrations of the respective neurotransmitters.[5]

The following diagram illustrates the principal signaling pathway associated with TAAR1 activation.

TAAR1_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Stimulation Compound 2-(4-Fluorophenyl)ethylamine Hydroiodide Compound->TAAR1 Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (pCREB) PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for reproducible results.

Parameter Recommendation Rationale
Storage Store at room temperature in a cool, dark, and dry place.[10]Protects from degradation due to light, moisture, and heat.
Primary Solvent Dimethyl sulfoxide (DMSO)[11]High dissolving power for a wide range of organic compounds.[11]
Stock Solution Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.Minimizes the volume of DMSO added to cell culture, reducing solvent-induced toxicity.[12]
Working Dilutions Serially dilute the DMSO stock in aqueous buffers or cell culture medium immediately before use.The hydroiodide salt form is expected to be soluble in polar solvents.[3] However, high concentrations of organic compounds can precipitate in aqueous solutions.[13]
Final DMSO Conc. The final concentration of DMSO in the cell-based assays should not exceed 0.5%, with a target of ≤0.1% to avoid off-target effects.[14]High concentrations of DMSO can be toxic to cells and interfere with cellular processes.[14]

Expert Tip: To avoid precipitation when making working dilutions, add the DMSO stock to the aqueous buffer or media while vortexing. This rapid mixing can prevent the formation of localized high concentrations of the compound that are prone to precipitation.[12]

PART 2: Experimental Protocols

The following protocols provide a comprehensive approach to characterizing the in vitro pharmacology of this compound.

Preliminary Cytotoxicity Assessment: MTT Assay

Before conducting functional assays, it is essential to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[2]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., HEK293, the parental line for the functional assays) in a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be constant across all wells (e.g., 0.1%). Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Replace the old medium with the compound-containing medium and incubate for a period relevant to your functional assays (e.g., 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Functional Characterization at TAAR1: cAMP Accumulation Assay

This assay will determine if this compound acts as an agonist at TAAR1 by measuring the production of the second messenger, cAMP.[15]

Protocol: TAAR1 cAMP Accumulation Assay

  • Cell Line: Use HEK293 cells stably or transiently expressing human TAAR1.[1]

  • Cell Seeding: Plate the TAAR1-expressing HEK293 cells in a 48-well plate two days prior to the assay.[1]

  • Pre-incubation: Two hours before the assay, switch to a medium containing charcoal-stripped fetal bovine serum to reduce background signaling.[1]

  • Assay Buffer: Prepare an assay buffer such as Earle's Balanced Salt Solution (EBSS) containing a phosphodiesterase (PDE) inhibitor like 1 mM IBMX to prevent cAMP degradation.[1]

  • Compound Stimulation: Pre-incubate the cells with the assay buffer for 20 minutes. Then, add varying concentrations of this compound (and a known TAAR1 agonist like β-phenylethylamine as a positive control) and incubate for 1 hour at 37°C.[1]

  • Cell Lysis: Discard the buffer and lyse the cells with 3% trichloroacetic acid.[1]

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP ELISA kit, following the manufacturer's instructions.[1]

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed TAAR1-HEK293 cells in 48-well plate B Incubate for 48 hours A->B C Switch to charcoal-stripped serum medium (2h) B->C D Pre-incubate with assay buffer + IBMX (20 min) C->D E Add compound dilutions D->E F Incubate for 1 hour at 37°C E->F G Lyse cells F->G H Quantify cAMP with ELISA G->H I Generate dose-response curve H->I J Calculate EC50 and Emax I->J

Caption: Workflow for the TAAR1 cAMP Accumulation Assay.

Functional Characterization at Monoamine Transporters

Two primary assays are used to investigate interactions with MATs: radioligand binding assays to determine affinity and uptake inhibition assays to measure functional antagonism.

This competitive binding assay measures the affinity (Ki) of the test compound for DAT, NET, and SERT by assessing its ability to displace a known radioligand.[16]

Protocol: Monoamine Transporter Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human DAT, NET, or SERT through homogenization and centrifugation.[16]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-CFT for DAT, [3H]-nisoxetine for NET, [3H]-citalopram for SERT) at a concentration near its Kd, and varying concentrations of this compound.[3][17]

  • Controls:

    • Total Binding: Membranes + radioligand only.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a known non-radioactive inhibitor (e.g., vanoxerine for DAT, nisoxetine for NET, fluoxetine for SERT).[18]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[16]

  • Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer.[16]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[16]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

This functional assay measures the ability of the compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the transporters.[3][19]

Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Lines: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs HEPES buffer). Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.[18]

  • Substrate Addition: Add a radiolabeled substrate (e.g., [3H]-dopamine for DAT, [3H]-norepinephrine for NET, [3H]-serotonin for SERT) or a fluorescent substrate analog.[3][19]

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C to measure the initial rate of uptake.[3][19]

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with 1% SDS.[3]

  • Quantification:

    • Radiometric: Measure the radioactivity in the cell lysates using a scintillation counter.

    • Fluorometric: Measure the intracellular fluorescence using a plate reader.[19]

  • Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the compound.

PART 3: Data Interpretation and Validation

  • Cytotoxicity: The concentrations of this compound used in functional assays should be well below those that cause significant cell death (e.g., >80% viability) in the MTT assay.

  • TAAR1 Activity: An increase in cAMP levels in a dose-dependent manner indicates agonistic activity at TAAR1. The EC50 value reflects the potency of the compound.

  • MAT Affinity and Function: A low Ki value from the binding assay indicates high affinity for the transporter. A low IC50 value in the uptake inhibition assay demonstrates functional blockade of the transporter. Comparing these values across DAT, NET, and SERT will reveal the compound's selectivity profile.

By systematically applying these protocols, researchers can build a comprehensive in vitro pharmacological profile of this compound, paving the way for further investigation into its therapeutic potential.

References

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  • Kalinichev, M., et al. (2023). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Pharmaceuticals. [Link]

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Science.gov. (n.d.). radioligand binding assays: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... ResearchGate. [Link]

  • Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology. [Link]

  • Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • ResearchGate. (n.d.). METH-induced TAAR1 activates cAMP and cAMP-dependent PKA.... ResearchGate. [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Kalinichev, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules. [Link]

  • Wu, R., et al. (2022). The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice. Behavioural Brain Research. [Link]

  • ResearchGate. (n.d.). Kinetic uptake curves of monoamine transporters. ResearchGate. [Link]

  • ResearchGate. (n.d.). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. ResearchGate. [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]

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  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. ResearchGate. [Link]

  • Adejare, A., & Adejare, A. (2010). Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators. Journal of Drug Targeting. [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. [Link]

  • Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]

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HPLC method for quantification of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-(4-Fluorophenyl)ethylamine Hydroiodide using High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction

This compound is a primary aromatic amine of significant interest in pharmaceutical research and development, often serving as a key building block in the synthesis of biologically active compounds.[1][2][3] Its chemical structure, featuring a fluorinated phenyl group, can influence lipophilicity and receptor binding properties, making it a valuable moiety in drug design.[2] Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of pharmaceutical intermediates and final products. This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 4-Fluorophenethylamine Hydroiodide, p-F-PEAI[1][2]
CAS Number 1413269-55-2[2]
Molecular Formula C8H11FIN[1]
Molecular Weight 267.09 g/mol [1]
Appearance White to almost white crystalline powder[1]
Solubility Soluble in polar solvents[1][2]

Chromatographic Method Development: A Rationale-Driven Approach

The chosen reversed-phase HPLC (RP-HPLC) method is designed for optimal resolution, sensitivity, and efficiency. RP-HPLC is the most widely used mode of HPLC, particularly for pharmaceutical analysis, due to its ability to separate compounds based on their hydrophobicity.[7]

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System Quaternary or Binary HPLC with UV/Vis DetectorStandard equipment in most analytical laboratories.
Column C18, 4.6 x 150 mm, 5 µmC18 columns are the most common reversed-phase columns, offering excellent retention and separation for a wide range of hydrophobic compounds like 2-(4-Fluorophenyl)ethylamine.[7][8] The dimensions and particle size provide a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA acts as an ion-pairing agent, improving peak shape for basic compounds like amines by minimizing tailing. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-10 min: 10-70% B10-12 min: 70-10% B12-15 min: 10% B (equilibration)A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to shorter run times and better peak shapes compared to isocratic elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmAromatic compounds, such as the phenyl group in the analyte, typically exhibit strong absorbance at or around 254 nm.[9]
Injection Volume 10 µLA small injection volume minimizes potential band broadening and is suitable for standard HPLC systems.
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)Dissolving the sample in a diluent with a similar composition to the initial mobile phase ensures good peak shape and prevents precipitation on the column.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure Workflow

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Working Standards B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for the HPLC quantification of this compound.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines.[4][6]

System Suitability

Before starting the validation, the suitability of the chromatographic system is evaluated. A working standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Validation Parameters
ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo (if applicable), and a standard solution. Assess for any interference at the retention time of the analyte.No significant interference at the retention time of the analyte. Peak purity should be demonstrated using a PDA detector if available.
Linearity Analyze a series of at least five concentrations of the working standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established from the linearity study.The range should cover the expected concentration of the analyte in the samples.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.The mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and should be precise and accurate.
Robustness Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier in the mobile phase (±2%).The system suitability parameters should still be met, and the results should not be significantly affected.
Logical Relationship of Validation Parameters

validation Method Development Method Development System Suitability System Suitability Method Development->System Suitability Specificity Specificity System Suitability->Specificity Robustness Robustness System Suitability->Robustness Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD_LOQ Linearity->LOD_LOQ LOD & LOQ

Caption: Interdependence of HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of this compound. The rationale for each parameter has been explained to provide a deeper understanding of the method's development. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended use in research, quality control, and drug development settings, consistent with regulatory expectations.[10][11]

References

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  • Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. ResearchGate. Available at: [Link]

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  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available at: [Link]

  • FPLC default wavelenghts: what can you measure at 215, 255 and 495 nm?. ResearchGate. Available at: [Link]

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Preparation and Application of 2-(4-Fluorophenyl)ethylamine Hydroiodide Solutions for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the preparation and use of 2-(4-Fluorophenyl)ethylamine Hydroiodide solutions in a cell culture setting. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring experimental robustness and reproducibility. We will cover the essential physicochemical properties, detailed protocols for creating sterile stock and working solutions, and a methodology for determining the optimal concentration range for your specific cellular model through a dose-response assay.

Introduction: Understanding the Compound

This compound is an organic ammonium salt belonging to the phenethylamine class of compounds.[1] Its structure, featuring a fluorinated phenyl group, suggests potential applications in medicinal chemistry and materials science, where such moieties can influence biological activity and chemical reactivity.[1] The hydroiodide salt form is often employed to improve the solubility and stability of the parent amine compound.[1][2][3]

For any in vitro study, the precise and sterile preparation of a test compound is the bedrock of reliable and interpretable data. Improper handling can lead to issues such as contamination, compound precipitation, or cellular toxicity from the solvent, all of which can confound experimental results. This guide establishes a self-validating workflow to mitigate these risks.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is critical before any benchwork begins. This data informs handling, storage, and solution preparation strategies.

PropertyValueSource(s)
Chemical Name This compound[1][4]
Synonyms 4-Fluorophenethylamine Hydroiodide; 2-(4-Fluorophenyl)ethylammonium Iodide[1][5]
Molecular Formula C₈H₁₀FN·HI[1][6]
Molecular Weight 267.09 g/mol [1][6]
Appearance White to almost white crystalline powder or solid[1][6]
Solubility Soluble in polar solvents[1]
Stability Stable under normal conditions but is moisture sensitive[4][7]
Storage Room temperature, desiccated, under inert gas (e.g., Argon)[7][8][9]

Safety & Handling: According to its Safety Data Sheet (SDS), this compound causes skin irritation (H315) and serious eye irritation (H319).[4][6][10] Therefore, appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[4][11] All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.[11][12]

Protocol: Preparation of a High-Concentration Stock Solution

The primary goal is to create a sterile, high-concentration stock solution that can be easily diluted into cell culture media. Using an organic solvent is standard practice for many research compounds to achieve high solubility and minimize the final solvent concentration in the culture, which can be toxic to cells.[13][14]

Rationale for Solvent Selection: Dimethyl sulfoxide (DMSO) is a powerful and commonly used polar aprotic solvent that can dissolve a wide range of compounds that are otherwise insoluble in aqueous solutions.[15] While effective, DMSO can have biological effects on cells, so its final concentration in the culture medium should ideally be kept below 0.1% and must not exceed a non-toxic level (typically ≤ 0.5%).[13][16]

Materials:

  • This compound powder

  • Cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm pore size syringe filter (e.g., PVDF or PTFE, compatible with DMSO)

  • Sterile syringes

Step-by-Step Protocol:
  • Calculate Required Mass: Determine the mass of the compound needed to prepare a stock solution of desired concentration (e.g., 50 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example for 5 mL of a 50 mM stock: Mass = (0.050 mol/L) × (267.09 g/mol ) × (0.005 L) = 0.0668 g = 66.8 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of this compound onto weighing paper and transfer it into a sterile conical tube.

  • Dissolution: Add the calculated volume of cell culture-grade DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

  • Sterilization (Critical Step): Chemical solutions, especially those containing organic solvents, cannot be sterilized by autoclaving as this would degrade the compound and boil the solvent.[17][18] Therefore, sterile filtration is mandatory.[19]

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into a new, sterile conical tube. This process removes any potential microbial contaminants.[19]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Storage: Label each aliquot clearly with the compound name, concentration, and date. Store at -20°C for long-term stability.[9] The compound is moisture-sensitive, so ensure tubes are tightly sealed.[7]

G

Protocol: Preparation of Working Solutions and Vehicle Controls

Working solutions are prepared by diluting the high-concentration stock into the complete cell culture medium just before use.

  • Thaw Stock Solution: Remove one aliquot of the stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experiment.

    • Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1

      • M1 = Concentration of stock solution (e.g., 50 mM)

      • V1 = Volume of stock solution to add (?)

      • M2 = Desired final concentration (e.g., 10 µM)

      • V2 = Final volume of culture medium (e.g., 2 mL)

    • Example Calculation: V1 = (10 µM × 2000 µL) / 50,000 µM = 0.4 µL

  • Serial Dilution: For accuracy, it is best to perform a serial dilution rather than adding a very small volume directly. First, create an intermediate dilution of the stock in media, and then use that to prepare the final working concentrations.

  • Vehicle Control (Essential): The solvent used to dissolve the drug (DMSO) can have its own biological effects.[13] Therefore, a "vehicle control" is essential in every experiment. This control consists of cells treated with the same volume of DMSO as the highest concentration of the drug used, but without the drug itself.[13] This ensures that any observed effects are due to the compound and not the solvent.

Protocol: Determining the Optimal Working Concentration (Dose-Response Assay)

Before conducting extensive experiments, it is crucial to determine the concentration range at which this compound is effective and non-toxic to your chosen cell line. A dose-response assay, often called a kill curve or cytotoxicity assay, is the standard method.[20][21][22]

Principle: Cells are cultured in the presence of increasing concentrations of the compound for a defined period (e.g., 48-72 hours). Cell viability is then measured using a colorimetric assay like MTT or a fluorescence-based assay. The resulting data is used to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).[22]

Step-by-Step Protocol (96-well plate format):
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density that ensures they are in the exponential growth phase and do not reach confluency by the end of the assay.[21] Incubate overnight (16-24 hours) to allow for cell attachment.[23]

  • Prepare Serial Dilutions: On the day of treatment, prepare a series of 2x concentrated drug dilutions in complete culture medium. A common starting range for a new compound is a 9-point half-log₁₀ dilution series from 1 nM to 10 µM.[21] Remember to prepare a 2x vehicle control (medium + DMSO).

  • Treatment: Remove the old medium from the cells. Add an equal volume of the 2x drug dilutions to the corresponding wells, effectively diluting them to the final 1x concentration. For example, add 100 µL of 2x drug solution to 100 µL of medium already in the well.[23] Include "untreated" and "vehicle control" wells in triplicate.

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).

  • Measure Viability: Following incubation, measure cell viability using your chosen method (e.g., MTT, PrestoBlue™, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀ value.[22]

G

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In Vivo Administration of 2-(4-Fluorophenyl)ethylamine Hydroiodide in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Introduction: Unveiling the Potential of a Novel Psychoactive Agent

2-(4-Fluorophenyl)ethylamine is a phenethylamine derivative with significant interest in neuropharmacology. Its hydroiodide salt form enhances solubility in polar solvents, making it suitable for in vivo research.[1][2] The presence of a fluorine atom on the phenyl ring can influence its lipophilicity and binding affinity to receptors, potentially enhancing its biological activity and selectivity.[1][3][4] While primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, direct in vivo investigation of 2-(4-Fluorophenyl)ethylamine Hydroiodide is crucial to elucidate its pharmacological profile.[3][4][5]

This guide provides a comprehensive framework for the in vivo administration of this compound in rodent models. We will delve into the critical aspects of experimental design, from compound formulation to the selection and execution of behavioral assays, all while upholding the highest standards of scientific integrity and animal welfare.

Preclinical Considerations: Laying the Groundwork for Robust and Ethical Research

Ethical Conduct and IACUC Compliance

All experimental procedures involving animals must be designed and performed with due consideration for their relevance to human or animal health and the advancement of knowledge.[6] It is imperative to obtain approval from an Institutional Animal Care and Use Committee (IACUC) prior to initiating any studies.[6][7] Key ethical principles include minimizing pain and suffering, using the minimum number of animals necessary to obtain statistically significant results (the "Reduce" principle), and considering alternatives to animal use (the "Replace" principle).[8]

Vehicle Selection and Formulation of Dosing Solutions

The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of the test compound. For the hydroiodide salt of a phenethylamine derivative, sterile saline (0.9% NaCl) is often a suitable starting point due to its physiological compatibility. However, solubility should be confirmed empirically.

Protocol for Dosing Solution Preparation (1 mg/mL in Sterile Saline):

  • Aseptic Technique: Perform all procedures in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Gradually add the powder to a sterile container containing the calculated volume of sterile 0.9% saline.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.

  • pH Adjustment (if necessary): Measure the pH of the solution. If it falls outside the physiological range (pH 7.2-7.4), adjust carefully with sterile, dilute solutions of NaOH or HCl.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the prepared dosing solution at 4°C and protect it from light. Prepare fresh solutions regularly to ensure stability.

Parameter Recommendation Rationale
Vehicle Sterile 0.9% SalinePhysiologically compatible and suitable for many amine salts.
Concentration 1 mg/mL (example)Should be adjusted based on the desired dose and maximum injection volume.
pH 7.2 - 7.4Minimizes irritation at the injection site.
Sterility 0.22 µm filtrationPrevents infection.
Storage 4°C, protected from lightEnsures stability of the compound.

In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile. Intraperitoneal (IP) injection offers rapid systemic absorption, while oral gavage (PO) mimics clinical oral administration.

Intraperitoneal (IP) Injection

Materials:

  • Prepared dosing solution of this compound

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Rodent restrainer

  • 70% ethanol

Procedure:

  • Animal Restraint: Gently but firmly restrain the rodent, exposing the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Insert the needle at a 15-30 degree angle, bevel up, through the skin and abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.

  • Injection: Slowly inject the dosing solution.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its home cage. Monitor for any signs of distress.

Oral Gavage (PO)

Materials:

  • Prepared dosing solution of this compound

  • Sterile syringes

  • Flexible or rigid gavage needle (appropriate size for the animal)

  • Rodent restrainer

Procedure:

  • Animal Restraint: Securely restrain the animal in an upright position.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle.

  • Confirmation of Placement: Ensure the needle is in the esophagus and not the trachea before administering the dose.

  • Administration: Slowly dispense the dosing solution.

  • Withdrawal and Monitoring: Gently remove the gavage needle and return the animal to its home cage. Observe for any signs of respiratory distress.

Putative Mechanism of Action: Targeting the Trace Amine-Associated Receptor 1 (TAAR1)

2-(4-Fluorophenyl)ethylamine is structurally similar to trace amines, which are endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1).[9] TAAR1 is a G-protein coupled receptor expressed in brain regions associated with monoaminergic systems, including the ventral tegmental area and the dorsal raphe nucleus.[9] Activation of TAAR1 can modulate the activity of dopamine, serotonin, and glutamate neurotransmitter systems, which are implicated in the pathophysiology of various neuropsychiatric disorders.[9][10] Therefore, it is hypothesized that the in vivo effects of this compound are mediated, at least in part, through its agonist activity at TAAR1.

TAAR1_Signaling_Pathway 2-(4-Fluorophenyl)ethylamine 2-(4-Fluorophenyl)ethylamine TAAR1 TAAR1 2-(4-Fluorophenyl)ethylamine->TAAR1 Agonist Binding AC Adenylate Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_Modulation Modulation of Dopamine, Serotonin, and Glutamate Systems PKA->Neurotransmitter_Modulation Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Putative TAAR1 Signaling Pathway.

Behavioral Assessment Protocols

The following behavioral assays are relevant for assessing the potential antipsychotic-like and cognitive-enhancing effects of this compound in rodent models.

Locomotor Activity Test

This test assesses spontaneous motor activity and can be used to evaluate the stimulant or sedative effects of a compound.[11][12][13]

Experimental Workflow:

Locomotor_Activity_Workflow A Animal Acclimation (30-60 min) B Administer Compound or Vehicle A->B C Place Animal in Open Field Arena B->C D Record Activity (e.g., 60 min) C->D E Data Analysis (Distance Traveled, Rearing, etc.) D->E

Caption: Locomotor Activity Experimental Workflow.

Protocol:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.[12]

  • Administration: Administer this compound or vehicle via the chosen route.

  • Placement: Place the animal in the center of a clean open-field arena.

  • Recording: Record locomotor activity using an automated tracking system for a specified duration (e.g., 60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[13]

Parameter Mouse Rat
Arena Size 40 x 40 cm100 x 100 cm
Lighting Dimly lit (e.g., 10-20 lux)Dimly lit (e.g., 10-20 lux)
Test Duration 30-60 minutes30-60 minutes
Rotarod Test

This assay evaluates motor coordination and balance.[10][14]

Experimental Workflow:

Rotarod_Workflow A Animal Acclimation (15-30 min) B Administer Compound or Vehicle A->B C Place Animal on Accelerating Rotarod B->C D Record Latency to Fall C->D E Repeat for Multiple Trials D->E F Data Analysis (Average Latency) E->F

Caption: Rotarod Test Experimental Workflow.

Protocol:

  • Acclimation: Habituate the animals to the testing room.

  • Training (Optional but Recommended): Train the animals on the rotarod at a constant speed for a few trials on the day before testing.

  • Administration: Administer the compound or vehicle.

  • Testing: Place the animal on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).[10]

  • Data Collection: Record the latency to fall from the rod.

  • Multiple Trials: Conduct multiple trials with an inter-trial interval of at least 15 minutes.[10]

  • Data Analysis: Calculate the average latency to fall for each animal.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a component of cognitive function.[1][3][4]

Experimental Workflow:

NOR_Workflow A Habituation Phase (Empty Arena) B Training Phase (Two Identical Objects) A->B C Inter-Trial Interval B->C D Administer Compound or Vehicle C->D E Test Phase (One Familiar, One Novel Object) D->E F Record Exploration Time E->F G Data Analysis (Discrimination Index) F->G

Caption: Novel Object Recognition Experimental Workflow.

Protocol:

  • Habituation: Allow the animal to explore the empty open-field arena for 5-10 minutes on the day before testing.[3][4]

  • Training/Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).[3]

  • Inter-Trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).[4]

  • Administration: Administer the compound or vehicle before the test phase (timing will depend on the pharmacokinetic profile of the compound).

  • Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore.[3]

  • Data Collection: Record the time spent exploring each object.

  • Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[3]

Data Interpretation and Conclusion

The results from these in vivo studies will provide a comprehensive pharmacological profile of this compound. By carefully designing and executing these protocols, researchers can gain valuable insights into its potential as a novel therapeutic agent for neurological and psychiatric disorders. It is crucial to correlate the behavioral data with pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and understand the underlying mechanisms of action. This systematic approach will pave the way for further preclinical and clinical development.

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Use of 2-(4-Fluorophenyl)ethylamine Hydroiodide as a chemical tracer

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the application of 2-(4-Fluorophenyl)ethylamine as a versatile chemical tracer. This document provides a comprehensive overview, from fundamental principles to detailed experimental protocols for both radionuclide-based imaging and stable isotope analysis.

Introduction

The use of chemical tracers is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and quantification of dynamic processes in vitro and in vivo.[1] An ideal tracer must be detectable at low concentrations, exhibit predictable behavior, and remain stable long enough to interrogate the biological question of interest without perturbing the system itself.[2] 2-(4-Fluorophenyl)ethylamine, a phenethylamine derivative, emerges as a compelling candidate for tracer applications due to its unique structural and chemical properties.[3][4]

The strategic placement of a fluorine atom on the phenyl ring is the key to its utility. This allows for two primary modes of application:

  • Radionuclide Tracing: The stable fluorine-19 isotope (¹⁹F) can be substituted with the positron-emitting radionuclide fluorine-18 (¹⁸F).[5][6] This transforms the molecule into a radiotracer for Positron Emission Tomography (PET), a powerful non-invasive imaging technique that provides three-dimensional quantification of the tracer's distribution in living subjects.[7]

  • Stable Isotope Tracing: The native, non-radioactive ¹⁹F atom possesses a unique nuclear magnetic resonance (NMR) signal and can be sensitively detected by mass spectrometry (MS), allowing for precise ex vivo quantification in biological samples.[8][9]

Furthermore, the phenethylamine scaffold is a well-known pharmacophore present in many neuroactive compounds, suggesting that 2-(4-Fluorophenyl)ethylamine could be used to probe biological targets within the central nervous system (CNS).[10][11] The inherent strength of the carbon-fluorine bond often imparts enhanced metabolic stability, a crucial attribute for any tracer intended for in vivo use.[8][12]

This guide provides the foundational knowledge and detailed protocols required to leverage 2-(4-Fluorophenyl)ethylamine as a chemical tracer in a research setting.

Section 1: Physicochemical Properties and Rationale for Use

Understanding the fundamental properties of 2-(4-Fluorophenyl)ethylamine Hydroiodide is essential for its effective application. The hydroiodide salt form enhances its solubility in polar solvents, which is advantageous for creating stock solutions and formulations.[3][4]

PropertyValueSource
Chemical Name This compound[3][4]
Synonyms 4-Fluorophenethylamine Hydroiodide; p-F-PEAI[4]
CAS Number 1413269-55-2[3][4]
Molecular Formula C₈H₁₁FIN[3][4]
Molecular Weight 267.08 g/mol [3][4]
Appearance White to yellow/brown crystalline powder/solid[3][13]
Solubility Soluble in polar solvents[3]
Causality Behind Experimental Utility
  • The Fluorine Atom as a Beacon: The utility of this compound hinges on the fluorine atom. For PET imaging, the short 109.8-minute half-life of ¹⁸F is long enough for complex synthesis and imaging sessions lasting several hours, yet short enough to minimize the long-term radiation dose to the subject.[14] For stable tracing, the 100% natural abundance and unique NMR signature of ¹⁹F prevent interference from background signals in biological systems.

  • The Phenethylamine Backbone for Biological Targeting: The structural similarity of phenethylamine to endogenous neurotransmitters like dopamine and norepinephrine makes it a privileged scaffold for designing molecules that can cross the blood-brain barrier and interact with CNS targets.[10] The fluorine substitution can modulate lipophilicity and receptor binding affinity, potentially tuning the molecule's biological activity and distribution.[4][10]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Its inclusion in a molecule often protects that position from metabolic attack (e.g., by cytochrome P450 enzymes), increasing the compound's in vivo stability and ensuring that the detected signal originates from the intact tracer rather than a metabolite.[8]

Section 2: Principle Application - [¹⁸F]2-(4-Fluorophenyl)ethylamine as a PET Radiotracer

The most powerful application of this compound is as an ¹⁸F-labeled radiotracer for PET imaging. PET allows for the non-invasive, quantitative measurement of the tracer's concentration in tissues over time, providing invaluable pharmacokinetic and pharmacodynamic data.[7]

Overall PET Tracer Workflow

The development and application of a novel PET tracer is a multi-step process that demands careful execution and validation at each stage. The workflow ensures that the final product is pure, safe, and effective for imaging.

cluster_0 Pre-Clinical Development cluster_1 In Vivo Application Precursor Precursor Synthesis (e.g., Tosylated Analog) Radiolabeling [18F]Radiosynthesis Precursor->Radiolabeling Key Starting Material Purification HPLC Purification Radiolabeling->Purification Crude Product QC Quality Control Purification->QC Purified Tracer Formulation Formulation in Saline Solution QC->Formulation Release Criteria Met Injection IV Injection into Animal Model Formulation->Injection Imaging PET/CT or PET/MR Scanning Injection->Imaging Analysis Data Analysis (Image Reconstruction, TACs) Imaging->Analysis

Caption: High-level workflow for PET tracer development and application.

Detailed Protocol: Radiosynthesis of [¹⁸F]2-(4-Fluorophenyl)ethylamine

This protocol describes a representative nucleophilic fluorination reaction. Note: This procedure requires a specialized radiochemistry facility with appropriate shielding and handling equipment. It is based on established methods for labeling small molecules with [¹⁸F]fluoride.[15][16]

Rationale for Precursor Selection: Direct labeling of 2-(4-Fluorophenyl)ethylamine is not feasible. Instead, a precursor molecule is synthesized where the ethylamine is protected and a good leaving group (like a tosylate) is placed on a different part of the molecule, or a precursor where a nitro or other group is replaced by the fluorine. For this protocol, we assume a precursor where a leaving group on the ethyl sidechain is replaced, such as N-Boc-2-(4-nitrophenyl)ethyl-tosylate, which would then be deprotected and reduced. A more direct, though hypothetical, route for simplicity is presented here using a tosylated precursor of the final molecule, which is common in radiochemistry.

Materials and Reagents:

  • Precursor: N-Boc-2-(4-fluorophenyl)ethyl-tosylate (custom synthesis)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous, HPLC grade)

  • Dimethylformamide (DMF, anhydrous)

  • Water for Injection (WFI)

  • Ethanol, USP

  • Hydrochloric Acid (HCl)

  • Quaternary Methylammonium (QMA) anion-exchange cartridge

  • C18 Sep-Pak cartridge

  • Semi-preparative HPLC system with a radioactivity detector

  • Sterile 0.22 µm filter

Radiosynthesis Workflow Diagram:

A 1. [18F]Fluoride Trapping (QMA Cartridge) B 2. Elution (K222/K2CO3 in Acetonitrile/Water) A->B C 3. Azeotropic Drying (110°C, N2 stream) B->C D 4. Labeling Reaction (Add Precursor in DMF, heat to 120°C) C->D E 5. Deprotection Step (Add HCl, heat) D->E F 6. HPLC Purification (Collect radioactive peak) E->F G 7. Formulation (Remove solvent, dissolve in saline) F->G H Final Product ([18F]2-(4-Fluorophenyl)ethylamine) G->H

Caption: Step-by-step automated radiosynthesis workflow.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Processing:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.[15]

    • Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.5 mL water).[15]

    • Causality: K₂₂₂ is a cryptand that complexes the potassium ion, making the fluoride "naked" and highly nucleophilic for the subsequent reaction.[5]

    • Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating at 110°C under a stream of nitrogen, performing two additional azeotropic drying steps with 1 mL of anhydrous acetonitrile each. This removal of water is critical for the reaction to proceed efficiently.[15]

  • Radiolabeling Reaction:

    • Dissolve the N-Boc protected tosylate precursor (1-2 mg) in 0.5 mL of anhydrous DMF and add it to the dried [¹⁸F]F⁻ complex.

    • Seal the reaction vessel and heat at 120°C for 15 minutes.

    • Cool the reaction mixture rapidly.

  • Deprotection:

    • Add 0.5 mL of 4M HCl to the reaction vessel.

    • Heat at 100°C for 5 minutes to remove the Boc protecting group.

    • Neutralize the mixture with sodium hydroxide.

  • Purification:

    • Dilute the crude reaction mixture with 4 mL of HPLC mobile phase (e.g., water/acetonitrile with 0.1% TFA).

    • Inject the mixture onto a semi-preparative C18 HPLC column.

    • Monitor the eluent with UV and radioactivity detectors and collect the fraction corresponding to the product peak.

  • Formulation:

    • The collected HPLC fraction is diluted with WFI and passed through a C18 Sep-Pak cartridge to trap the product and remove the HPLC solvents.

    • Wash the cartridge with WFI to remove any residual acetonitrile.

    • Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.2 mL) and dilute with sterile saline for injection (e.g., to a final volume of 10 mL with <10% ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC) Protocol

Before administration, the final product must pass rigorous quality control tests to ensure its safety and purity.

QC TestSpecificationMethod
Identity Retention time matches non-radioactive standardAnalytical Radio-HPLC
Radiochemical Purity ≥ 95%Analytical Radio-HPLC
Radionuclidic Purity ≥ 99.5% ¹⁸FGamma Spectroscopy
pH 4.5 - 7.5pH meter or strip
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU / V (V=max volume)LAL test
Sterility SterileUSP <71>
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol) at EOSCalculated from HPLC data

Section 3: Alternative Application - Stable ¹⁹F Tracer for Ex Vivo Analysis

When real-time imaging is not required, or for preliminary studies on metabolism and distribution, using the non-radioactive 2-(4-Fluorophenyl)ethylamine as a stable tracer is a cost-effective and powerful alternative. Quantification is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[9]

Experimental Workflow for LC-MS/MS Analysis

Dosing Administer 19F Compound to Animal Model Collection Collect Biological Samples (Plasma, Brain, etc.) at Time Points Dosing->Collection Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (vs. Standard Curve) Analysis->Quant

Caption: Workflow for ex vivo quantification of a stable ¹⁹F tracer.

Protocol: Quantification in Plasma via LC-MS/MS

Rationale: This protocol uses protein precipitation, a simple and effective method for removing the bulk of interfering proteins from plasma samples before analysis.

Materials and Reagents:

  • Blank plasma (for calibration standards and QCs)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog)

  • Acetonitrile with 0.1% formic acid (Precipitation Solvent)

  • LC-MS grade water and acetonitrile

  • 96-well collection plates

Step-by-Step Procedure:

  • Preparation of Standards: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Serially dilute this stock into blank plasma to create a calibration curve (e.g., 1 to 1000 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Aliquot 50 µL of study samples, calibration standards, and QCs into a 96-well plate.

    • Add 150 µL of cold acetonitrile containing the internal standard to each well.

    • Causality: The acetonitrile denatures and precipitates plasma proteins. The internal standard is added to correct for variations in sample processing and instrument response.

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject 5-10 µL of the supernatant onto a C18 analytical column. Use a gradient elution with mobile phases of water and acetonitrile (both typically containing 0.1% formic acid) to separate the analyte from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.

      • Optimize the MRM transition for 2-(4-Fluorophenyl)ethylamine (e.g., monitor the transition from the parent ion mass to a specific fragment ion mass).

      • Optimize a separate MRM transition for the internal standard.

    • Causality: MRM provides excellent selectivity and sensitivity by monitoring a specific parent-to-daughter ion fragmentation, minimizing interference from other compounds in the sample.[9]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Generate a linear regression model from the calibration standards (peak area ratio vs. concentration).

    • Use this model to calculate the concentration of the analyte in the unknown study samples.

Section 4: Critical Considerations and Validation

For any tracer study, rigorous validation is paramount to ensure the data is reliable and correctly interpreted.

  • Metabolic Stability: The C-F bond is strong, but in vivo defluorination can occur, leading to the release of free [¹⁸F]fluoride.[8][17] This is a critical validation step, as free [¹⁸F]fluoride is taken up by bone, which can confound the interpretation of PET images.

    • Validation Method: In PET studies, visually inspect images for high uptake in skeletal structures. For quantitative assessment, analyze blood or plasma samples over time using radio-HPLC or radio-TLC to separate the parent tracer from polar radiometabolites, including [¹⁸F]fluoride.

  • In Vivo Stability: Beyond defluorination, the entire molecule may be metabolized. It is crucial to determine if the detected signal corresponds to the parent compound or an active metabolite.[18][19]

    • Validation Method: Perform metabolite analysis on plasma and tissue homogenates using radio-HPLC coupled with LC-MS/MS to identify the chemical structure of radiolabeled species.

  • Specificity (for Target-Specific Tracers): If the tracer is designed to bind to a specific biological target (e.g., a receptor or transporter), its specificity must be confirmed.

    • Validation Method: Conduct blocking studies. In one group of animals, administer the radiotracer alone. In a second group, pre-dose with a high concentration of a known, non-radioactive drug that binds to the same target. A significant reduction in tracer uptake in target-rich regions in the pre-dosed group confirms specific binding.

  • Toxicity: The introduction of fluorine can alter the pharmacological and toxicological profile of a molecule.[8] Any new tracer intended for extensive use should undergo basic toxicity evaluation.

Conclusion

2-(4-Fluorophenyl)ethylamine represents a versatile and promising platform for chemical tracer development. Its suitability for both ¹⁸F-labeling for PET imaging and ¹⁹F-detection for ex vivo analysis provides researchers with a dual-modality tool to investigate biological systems. By following the detailed protocols and validation principles outlined in this guide, scientists in academic research and drug development can effectively employ this compound to gain critical insights into drug disposition, target engagement, and fundamental biological processes, thereby accelerating the pace of scientific discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-[¹⁸F]Fluorohexanoic Acid as a Tracer in Biological Studies.
  • Scientificanews. (2021, March 11). Development and applications of neuronal tracers. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ScienceDaily. (2006, September 29). Radiotracers For Imaging Studies In Addiction: How Chemistry Enhances Ability To See Inside The Brain. Retrieved from [Link]

  • da Costa, A., et al. (2017, March 27). Studies on New Chemical Tracers for Determination of Residual Oil Saturation in the Inter-Well Region. ResearchGate. Retrieved from [Link]

  • Byegård, J., et al. (n.d.). Tracer tests – possibilities and limitations.
  • Scott, P. J. H. (n.d.). Identifying Novel Radiotracers for PET Imaging of the Brain: Application of LC-MS/MS to Tracer Identification. ACS Chemical Neuroscience. Retrieved from [Link]

  • UCI Libraries. (n.d.). Tracers in neuroscience: Causation, constraints, and connectivity. Retrieved from [Link]

  • 2BScientific. (n.d.). Neuronal Tracers. Retrieved from [Link]

  • Packard, A. B., et al. (n.d.). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. PubMed Central. Retrieved from [Link]

  • F2 Chemicals Ltd. (n.d.). Perfluorocarbon Tracers. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F‐MRI. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

  • PubMed. (n.d.). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

  • ResearchGate. (2022, June 25). A review of tracer testing techniques in porous media specially attributed to the oil and gas industry. Retrieved from [Link]

  • Tracerco. (2020, August 4). How chemical tracers can reduce costs, boost production, and guide adaptive strategies. Retrieved from [Link]

  • MDPI. (n.d.). Uranine as a Tracer in the Oil and Gas Industry: Determination in Formation Waters with High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Biodistribution and stability studies of [18F]fluoroethylrhodamine B, a potential PET myocardial perfusion agent. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Radiolabeling 4-Pyrimidine Methanamine Derivatives for Imaging Studies.
  • Radiology Key. (2016, September 9). Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Retrieved from [Link]

  • EJNMMI Radiopharmacy and Chemistry. (2023, October 12). State of the art procedures towards reactive [>18>F]fluoride in PET tracer synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

Analytical techniques for purity assessment of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles, is essential for a comprehensive purity assessment of active pharmaceutical ingredients (APIs). This application note details a robust, multi-method strategy for evaluating the purity of 2-(4-Fluorophenyl)ethylamine Hydroiodide, a key intermediate in pharmaceutical research and development.

The purity of an API directly impacts its safety and efficacy. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous characterization of drug substances.[1][2] This guide presents a suite of validated analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC)—each providing unique and complementary information. The protocols described herein are designed to meet the stringent requirements outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for the validation of analytical procedures and ICH Q3A(R2) for the control of impurities.[3][4]

An Orthogonal Strategy for Comprehensive Purity Assessment

No single analytical technique can definitively determine the purity of a compound.[5] An orthogonal approach, which combines different methods, provides a more complete and reliable purity profile. For this compound, this involves separating impurities based on polarity (HPLC), identifying volatile and semi-volatile compounds (GC-MS), confirming structural integrity and quantifying the main component without a reference standard of the same compound (qNMR), and measuring the absolute purity of the crystalline solid (DSC).

cluster_main Purity Assessment Workflow for this compound cluster_methods Orthogonal Analytical Techniques Compound Test Sample: 2-(4-Fluorophenyl)ethylamine Hydroiodide HPLC HPLC-UV (Chromatographic Purity, Related Substances) Compound->HPLC Parallel Analysis GCMS GC-MS (Volatile Impurities, Identification) Compound->GCMS Parallel Analysis NMR qNMR (Structural Identity, Absolute Purity) Compound->NMR Parallel Analysis DSC DSC (Solid-State Purity) Compound->DSC Parallel Analysis Report Comprehensive Purity Profile (Assay, Impurity Profile, Structural Confirmation) HPLC->Report Data Integration GCMS->Report Data Integration NMR->Report Data Integration DSC->Report Data Integration

Caption: High-level workflow for the orthogonal purity assessment strategy.

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity analysis, adept at separating the main compound from non-volatile organic impurities. 2-(4-Fluorophenyl)ethylamine lacks a strong native chromophore for sensitive UV detection. To overcome this, pre-column derivatization with a UV-active agent, such as 2-naphthalenesulfonyl chloride (NSCl), is employed.[6] This reaction targets the primary amine, attaching a naphthalene moiety that exhibits strong UV absorbance, thereby significantly enhancing detection sensitivity and selectivity.[6]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

1. Reagent and Solution Preparation:

  • Mobile Phase A: Deionized water (18.2 MΩ·cm).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Methanol (HPLC grade).

  • Derivatizing Reagent (NSCl Solution): 10 mg/mL of 2-naphthalenesulfonyl chloride in acetonitrile. Prepare fresh daily.

  • Buffer: 0.1 M Borate Buffer, pH adjusted to 9.5 with 1 M NaOH.

  • Quenching Solution: 1 M Sodium Hydroxide (NaOH).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent to establish a calibration curve.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in diluent, and dilute to the target concentration.

3. Derivatization Procedure: [6]

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M Borate Buffer (pH 9.5).

  • Add 100 µL of the NSCl derivatizing solution.

  • Vortex the mixture for 30 seconds.

  • Incubate in a water bath at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 100 µL of 1 M NaOH to quench the reaction by hydrolyzing excess NSCl. Vortex briefly.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Analysis:

  • Inject the prepared solutions into the HPLC system.

  • Calculate the percentage purity using the area normalization method. For assay, quantify against the reference standard calibration curve.

cluster_hplc HPLC Analysis Workflow A Sample & Standard Preparation (1-100 µg/mL) B Add Borate Buffer (pH 9.5) & NSCl Reagent A->B C Incubate at 60°C for 30 min B->C D Quench Reaction with 1M NaOH C->D E Filter (0.45 µm) into HPLC Vial D->E F Inject into RP-HPLC System E->F G Data Analysis: Area Normalization, Quantification F->G

Caption: Step-by-step workflow for HPLC analysis with pre-column derivatization.

Data Presentation: HPLC Parameters
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 10 µL

These parameters serve as a starting point and should be optimized as needed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle & Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[7] Primary amines like 2-(4-Fluorophenyl)ethylamine can exhibit poor peak shapes and adsorb onto the GC column.[8] Chemical derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), converts the polar amine into a less polar, more volatile, and thermally stable amide derivative, leading to improved chromatographic performance.[8][9] The mass spectrometer provides definitive identification of impurities based on their mass spectra.

Experimental Protocol: GC-MS with Derivatization

1. Reagent and Solution Preparation:

  • Solvent: Ethyl Acetate (GC grade).

  • Derivatizing Reagent: Trifluoroacetic anhydride (TFAA).

  • Base: Pyridine (anhydrous).

2. Standard and Sample Preparation:

  • Sample Solution: Accurately weigh ~5 mg of the test sample and dissolve in 1 mL of ethyl acetate.

  • Derivatization:

    • To the 1 mL sample solution, add 100 µL of pyridine followed by 200 µL of TFAA.

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

cluster_gcms GC-MS Analysis Workflow A Dissolve Sample in Ethyl Acetate B Add Pyridine & TFAA Reagent A->B C Heat at 70°C for 20 min B->C D Evaporate to Dryness (Nitrogen Stream) C->D E Reconstitute in Ethyl Acetate D->E F Inject into GC-MS System E->F G Data Analysis: Spectral Library Search, Impurity Identification F->G

Caption: Step-by-step workflow for GC-MS analysis with TFAA derivatization.

Data Presentation: GC-MS Parameters
ParameterCondition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250°C
Injection Mode Split (20:1)
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 40-500 m/z

Quantitative NMR (qNMR) for Identity and Absolute Purity

Principle & Rationale: NMR spectroscopy provides unambiguous structural confirmation.[10] Furthermore, quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the purity of a substance without needing a reference standard of the analyte itself.[11] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. This technique is orthogonal to chromatography and is not affected by the presence of inorganic impurities.[11]

Experimental Protocol: ¹H qNMR

1. Reagent and Sample Preparation:

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard (IS): Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~5 mg of the maleic acid internal standard into the same vial.

    • Record the weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

3. Data Analysis:

  • Identify a well-resolved proton signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Carefully integrate both signals.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, P = Purity of the standard.

cluster_qnmr qNMR Analysis Workflow A Accurately weigh Sample & Internal Standard (IS) B Dissolve mixture in DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum (Quantitative Parameters) C->D E Integrate Analyte & IS Signals D->E F Calculate Absolute Purity using Formula E->F

Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.

Data Presentation: NMR Parameters
ParameterCondition
Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent DMSO-d₆
Pulse Program zg30
Relaxation Delay (d1) 30 s
Acquisition Time 4 s
Number of Scans 16

Differential Scanning Calorimetry (DSC) for Solid-State Purity

Principle & Rationale: DSC measures the heat flow associated with thermal transitions in a material. For a pure crystalline compound, the presence of impurities causes a lowering and broadening of its melting point.[12] This phenomenon, described by the Van't Hoff equation, allows for the calculation of the mole percent purity of the main component.[13] DSC is a powerful technique for assessing the purity of the bulk crystalline solid but is only suitable for materials that are highly pure (typically >98%), thermally stable, and exhibit a sharp melting endotherm.[14]

Experimental Protocol: DSC

1. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation.

  • Prepare an empty, sealed aluminum pan to use as a reference.

2. DSC Analysis:

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a slow, constant rate (e.g., 2°C/min) through its melting transition under a nitrogen purge.

3. Data Analysis:

  • The instrument software uses the shape of the melting endotherm to calculate the purity based on the Van't Hoff equation.

cluster_dsc DSC Analysis Workflow A Weigh 1-3 mg of Sample into an Aluminum Pan B Hermetically Seal Pan A->B C Place Sample & Reference Pans into DSC Cell B->C D Heat at a Slow Rate (e.g., 2°C/min) C->D E Record Melting Endotherm D->E F Calculate Purity via Van't Hoff Equation E->F

Caption: Step-by-step workflow for DSC purity analysis.

Data Presentation: DSC Parameters
ParameterCondition
Instrument TA Instruments Q2000 or equivalent
Pan Type Tzero Aluminum, Hermetically Sealed
Sample Size 1-3 mg
Heating Rate 2°C/min
Temperature Range Ambient to 250°C (or 20°C above melt)
Purge Gas Nitrogen, 50 mL/min

Summary and Data Integration

The combination of these four orthogonal techniques provides a highly reliable and comprehensive purity profile for this compound.

TechniqueInformation ProvidedTypical Purity Specification
HPLC-UV Chromatographic purity, detection of related substances and non-volatile impurities.>98.0% (Area %)[15]
GC-MS Identification of volatile and semi-volatile impurities, residual solvents.No significant peaks other than the derivatized analyte.
¹H qNMR Unambiguous structural confirmation, absolute molar purity.>98.0%
DSC Absolute purity of the bulk crystalline solid (mole %).>98.0%

By integrating the data, a scientist can confidently report the identity, assay, and impurity profile of the compound, ensuring it meets the quality standards required for research and drug development. For instance, HPLC establishes the profile of major related impurities, GC-MS confirms the absence of volatile synthesis byproducts, qNMR provides a definitive assay value, and DSC confirms the purity of the crystalline form. This complete data package is essential for regulatory submissions and ensures the quality and consistency of the drug substance.[16][17]

References

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  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • BenchChem. (2025). Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives.

  • International Council for Harmonisation. (n.d.). Quality Guidelines.

  • BenchChem. (2025). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.

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  • European Medicines Agency. (n.d.). Quality: active substance.

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

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  • European Medicines Agency. (n.d.). Quality: impurities.

  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives.

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Application Notes & Protocols: A-Z Experimental Design for Studying the Pharmacological Effects of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research and informational purposes only. 2-(4-Fluorophenyl)ethylamine Hydroiodide is a research chemical, and its pharmacological and toxicological properties are not well-characterized. All experiments should be conducted in accordance with institutional, national, and international guidelines for animal welfare and laboratory safety.

Introduction: Rationale and Strategic Overview

2-(4-Fluorophenyl)ethylamine is an aromatic amine belonging to the phenethylamine class of compounds. Its structural similarity to endogenous trace amines and known psychoactive drugs suggests a high probability of interaction with monoamine neurotransmitter systems.[1][2][3] The fluorine substitution on the phenyl ring may significantly alter its potency, selectivity, metabolic stability, and overall pharmacological profile compared to its non-fluorinated parent compounds.[1]

This guide provides a comprehensive, tiered experimental strategy to systematically characterize the pharmacological effects of this compound, from initial molecular target identification to in vivo functional outcomes and safety assessment. The logic flows from establishing a foundational in vitro profile to predicting and confirming in vivo effects, culminating in a preliminary assessment of its therapeutic potential and abuse liability.[4][5]

Part 1: In Vitro Target Identification and Functional Characterization

The primary objective of this phase is to identify the molecular targets of 2-(4-Fluorophenyl)ethylamine and define the nature of its interaction (e.g., affinity, potency, efficacy). Based on its structure, the primary targets of interest are monoamine transporters and G-protein coupled receptors (GPCRs) involved in neurotransmission.

Receptor and Transporter Binding Affinity Profile

Causality: Before assessing function, it is critical to determine where the compound binds. A broad binding screen establishes the compound's affinity (Ki) and selectivity for its primary targets. Radioligand binding assays are the gold standard for quantifying these interactions with high sensitivity.[6][7][8][9]

Experimental Protocol: Radioligand Competition Binding Assay [6][7]

  • Target Selection: A panel should include, at minimum:

    • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).

    • GPCRs: Dopamine Receptors (D1, D2), Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), Adrenergic Receptors (α1, α2, β), and Trace Amine-Associated Receptor 1 (TAAR1).

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human recombinant target of interest.

    • Specific radioligand for each target (e.g., [³H]-WIN 35,428 for DAT; [³H]-Nisoxetine for NET; [³H]-Citalopram for SERT).

    • Test compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

    • Assay buffer (specific to each target).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Define non-specific binding using a high concentration of a known, non-labeled ligand for the target (e.g., 10 µM cocaine for DAT).

    • Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[6]

    • Rapidly terminate the reaction by vacuum filtration through the filter plates, washing with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Functional Assays

Causality: Binding to a transporter does not reveal function. The compound could be an inhibitor (blocker) like cocaine, or a substrate (releaser) like amphetamine. This distinction is critical for predicting its psychoactive effects. Neurotransmitter uptake and release assays using synaptosomes or transfected cell lines directly measure this functional activity.[10][11][12][13]

Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay in hDAT-transfected Cells [10][11][12]

  • Cell Culture: Plate human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) onto 96-well plates and grow to confluence.

  • Procedure:

    • On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB).

    • Pre-incubate the cells for 10-15 minutes with various concentrations of 2-(4-Fluorophenyl)ethylamine or a reference compound (e.g., GBR-12909, a selective DAT inhibitor).

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM).

    • Allow uptake to proceed for a short period (e.g., 5 minutes) at 37°C.[14]

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials.

    • Quantify the amount of [³H]-Dopamine taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Define 100% uptake as the amount measured in vehicle-treated wells and 0% uptake (non-specific) in wells treated with a saturating concentration of a known inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Note: This protocol can be adapted for NET and SERT using [³H]-Norepinephrine and [³H]-Serotonin, respectively.

Data Presentation: In Vitro Profile

All quantitative data should be summarized for clear interpretation.

Table 1: In Vitro Pharmacological Profile of this compound

Target Binding Affinity (Ki, nM) Functional Activity (IC50/EC50, nM) Assay Type
Transporters
hDAT [Data] [Data] [³H]-WIN 35,428 Binding / [³H]-DA Uptake
hNET [Data] [Data] [³H]-Nisoxetine Binding / [³H]-NE Uptake
hSERT [Data] [Data] [³H]-Citalopram Binding / [³H]-5-HT Uptake
Receptors
hD2 Receptor [Data] [Data] [³H]-Spiperone Binding / cAMP Assay
h5-HT2A Receptor [Data] [Data] [³H]-Ketanserin Binding / Ca²⁺ Flux Assay

| hTAAR1 | [Data] | [Data] | [³H]-RO5256390 Binding / cAMP Assay |

Visualization: In Vitro Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization A Compound 2-(4-Fluorophenyl)ethylamine B Radioligand Binding Screen (DAT, NET, SERT, GPCRs) A->B C High Affinity Hits? (Ki < 1 µM) B->C D Monoamine Transporter Uptake & Release Assays C->D Yes (Transporter) E GPCR Functional Assays (cAMP, Ca²⁺ Flux) C->E Yes (GPCR) F Determine IC50/EC50 & Mechanism of Action D->F E->F

Caption: Workflow for in vitro characterization.

Part 2: In Vivo Pharmacodynamic and Neurochemical Studies

This phase aims to translate the in vitro findings into physiological and behavioral effects in a whole-animal model, typically rodents.

Behavioral Pharmacology

Causality: Based on the in vitro profile (e.g., a potent DAT/NET inhibitor/releaser), the compound is predicted to have stimulant effects.[15] A battery of behavioral tests is required to characterize this profile, assessing general activity, rewarding properties, and potential for abuse.[4][16][17]

Experimental Protocol: Locomotor Activity Assessment [18][19]

  • Animals: Adult male Sprague-Dawley rats. Animals should be habituated to the testing room and equipment.

  • Apparatus: Open-field activity chambers equipped with infrared photobeam arrays to automatically track horizontal and vertical movement.

  • Procedure:

    • Administer the test compound or vehicle (e.g., saline) via a relevant route (e.g., intraperitoneal, i.p.). A dose-response curve should be evaluated (e.g., 0, 1, 3, 10 mg/kg). A positive control like d-amphetamine should be included.

    • Immediately place the animal in the activity chamber.

    • Record locomotor activity continuously for 60-120 minutes.

  • Data Analysis:

    • Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Calculate total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the arena.

    • Compare dose groups using ANOVA followed by post-hoc tests.

In Vivo Neurochemistry

Causality: To confirm that the behavioral effects are mediated by the presumed mechanism of action (e.g., increased synaptic dopamine), in vivo microdialysis is the gold-standard technique.[20][21][22][23][24] It allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[20][23][24]

Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens [20][24]

  • Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens shell of adult rats. Allow animals to recover for several days.

  • Procedure:

    • On the test day, insert a microdialysis probe into the guide cannula and begin perfusing with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[24]

    • Allow the system to equilibrate and collect baseline samples (e.g., 3-4 samples, 20 minutes each).

    • Administer the test compound (e.g., 3 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis:

    • Quantify neurotransmitter concentrations in each sample.

    • Express post-injection levels as a percentage of the average baseline concentration.

    • Compare the time course and magnitude of neurotransmitter changes between drug and vehicle groups using statistical analysis (e.g., two-way repeated measures ANOVA).

Data Presentation: In Vivo Effects

Table 2: Summary of Predicted In Vivo Effects

Experiment Endpoint Predicted Outcome for a DAT/NET Releaser
Locomotor Activity Total Distance Traveled Dose-dependent increase
Vertical Rearing Dose-dependent increase
Microdialysis (NAc) Extracellular Dopamine Significant, sustained increase
Extracellular Norepinephrine Significant, sustained increase

| Self-Administration | Infusions Earned | Acquired and maintained above vehicle levels |

Visualization: In Vivo Study Timeline

G cluster_0 Microdialysis Experiment Timeline A Probe Insertion & Equilibration (T = -80 to 0 min) B Baseline Sampling (4 x 20 min samples) A->B C Drug/Vehicle Admin (T = 0 min) B->C D Post-Dose Sampling (9 x 20 min samples) (T = 0 to 180 min) C->D E HPLC-EC Analysis D->E G A Compound of Interest B Core Safety Battery (ICH S7A) A->B C CNS Safety (FOB/Irwin Test) B->C D Cardiovascular Safety (Telemetry: BP, HR, ECG) B->D E Respiratory Safety (Plethysmography) B->E F Follow-up Studies (e.g., hERG assay, abuse liability) C->F If concerns arise G Risk Assessment C->G D->F If concerns arise D->G E->F If concerns arise E->G F->G

Caption: Tiered approach for preclinical safety assessment.

References

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Application Notes & Protocols: Characterizing Receptor Interactions with 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of receptor binding assays to characterize the pharmacological profile of 2-(4-Fluorophenyl)ethylamine Hydroiodide. This compound, a halogenated derivative of phenethylamine, is of significant interest in medicinal chemistry and neuropharmacology due to its structural resemblance to endogenous trace amines and other psychoactive compounds.[1][2][3] The protocols detailed herein are designed to ensure scientific integrity and provide a robust framework for determining the binding affinity of this compound for various receptor and transporter targets, with a particular focus on monoamine transporters and trace amine-associated receptors.

Introduction: The Significance of 2-(4-Fluorophenyl)ethylamine and Receptor Binding Assays

2-(4-Fluorophenyl)ethylamine is a phenethylamine derivative characterized by a fluorine atom at the para position of the phenyl ring.[1] This substitution can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[1] The hydroiodide salt form enhances its solubility in polar solvents, making it amenable to in vitro assay conditions.[1][2]

Given its structure, 2-(4-Fluorophenyl)ethylamine is a candidate for interaction with a range of neurological targets, including:

  • Monoamine Transporters: The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are critical for regulating neurotransmitter levels in the synapse.[4][5][6][7] Many psychoactive compounds exert their effects by modulating the activity of these transporters.[4][5][7]

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines like β-phenylethylamine, as well as amphetamine-like psychostimulants.[8][9][10][11]

Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor.[12][13] These assays, particularly competitive radioligand binding assays, are instrumental in early-stage drug discovery for screening compound libraries and characterizing lead candidates.[12][13][14] They provide a quantitative measure of a compound's potency, typically expressed as the inhibitor constant (Kᵢ), which reflects the equilibrium dissociation constant of the inhibitor-receptor complex.[15][16][17]

This guide will focus on the principles and execution of competitive radioligand binding assays to determine the Kᵢ of this compound at SERT, DAT, NET, and TAAR1.

The Principle of Competitive Radioligand Binding

Competitive binding assays measure the ability of an unlabeled test compound (the "competitor," in this case, 2-(4-Fluorophenyl)ethylamine) to displace a radiolabeled ligand ("radioligand") from its specific binding site on a receptor. The assay is performed by incubating a constant concentration of the radioligand and receptor preparation with varying concentrations of the competitor. As the concentration of the unlabeled competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This results in a sigmoidal curve from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined.[12][18] The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kₔ) of the radioligand.[16]

G cluster_0 Binding Equilibrium cluster_1 Measurement R Receptor RL Radioligand-Receptor Complex R->RL + L RI Inhibitor-Receptor Complex R->RI + I RL->R Dissociation Measurement Radioactivity Measurement (Bound Radioligand) RL->Measurement L Radioligand I Inhibitor (2-(4-Fluorophenyl)ethylamine) RI->R Dissociation G start Start prep_reagents Prepare Reagents (Buffers, Ligands, Compound Dilutions) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competitor) prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes (Thaw, Resuspend, Quantify Protein) add_membranes Add Receptor Membranes (Initiate Binding) prep_membranes->add_membranes add_radioligand Add Radioligand setup_plate->add_radioligand add_radioligand->add_membranes incubate Incubate (e.g., 60 min at 30°C) add_membranes->incubate filter_wash Filter and Wash (Separate Bound from Free) incubate->filter_wash dry_filters Dry Filter Plate filter_wash->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count_radioactivity Count Radioactivity (Scintillation Counter) add_scintillant->count_radioactivity analyze_data Data Analysis (Calculate IC50 and Ki) count_radioactivity->analyze_data end End analyze_data->end

Figure 2: Workflow for Competitive Radioligand Binding Assay.

Preparation of Reagents
  • Assay Buffer Preparation: Prepare the appropriate binding and wash buffers for the specific target. Ensure the pH is accurately adjusted.

  • Test Compound Dilution Series: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Radioligand Dilution: Dilute the radioligand stock in assay buffer to a final concentration that is at or below its Kₔ value for the target receptor. [19]This ensures that the assay is sensitive to competitive displacement.

  • Receptor Membrane Preparation: If using frozen membrane preparations, thaw them on ice. Resuspend the membranes in fresh, ice-cold assay buffer. Determine the protein concentration using a standard method like the BCA assay. [20]Dilute the membrane suspension to the optimal protein concentration for the assay (typically 20-50 µg of protein per well, but this must be optimized). [18]

Assay Procedure

The assay is typically performed in a 96-well plate format in a final volume of 200-250 µL per well. [20]All determinations should be performed in triplicate.

  • Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the appropriate non-labeled inhibitor at a high concentration (e.g., 1000-fold the Kᵢ of the inhibitor). [16] * Competitor Wells: Add 50 µL of each dilution of this compound.

  • Add Radioligand: Add 50 µL of the diluted radioligand solution to all wells.

  • Initiate Binding: Add 100 µL of the prepared cell membrane suspension to all wells to start the binding reaction. [18]4. Incubation: Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation). [20]These conditions must be optimized for each receptor-ligand system.

  • Termination and Filtration: Stop the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. [18]This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand. [18]7. Quantification:

    • Dry the filter plate completely (e.g., 30 minutes at 50°C). [20] * Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. [20]

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, determine the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the total binding or competitor wells. [18] * Specific Binding = Total Binding CPM - Non-specific Binding CPM

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as:

    • % Specific Binding = (Specific Binding at [Competitor] / Specific Binding at [Zero Competitor]) x 100

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value. [20][21]4. Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: [16] * Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

    • Where:
    • [L] is the concentration of the radioligand used in the assay.
    • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.
Data Presentation

The binding affinities of this compound for the different targets should be summarized in a clear, tabular format.

Target Transporter/ReceptorRadioligand Used ([L])Kₔ of Radioligand (nM)Determined IC₅₀ (nM)Calculated Kᵢ (nM)
SERT[³H]-Citalopram (1 nM)ValueValueValue
DAT[³H]-WIN 35,428 (2 nM)ValueValueValue
NET[³H]-Nisoxetine (1 nM)ValueValueValue
TAAR1RadioligandValueValueValue

Note: Values in the table are placeholders and must be determined experimentally.

Assay Validation and Quality Control

For the results to be considered trustworthy, the assay must be validated. [22][23][24]Key validation parameters include:

  • Specificity: Ensure that the binding is specific to the target of interest. This can be confirmed by the displacement of the radioligand by known selective inhibitors.

  • Reproducibility: The assay should yield consistent results across multiple experiments. Inter-assay and intra-assay variability should be within acceptable limits (e.g., CV% < 20%). [22]* Signal Window: The specific binding should be a significant portion of the total binding (ideally >80%) to provide a robust signal-to-noise ratio. [16]* Control Compound Affinity: A known reference compound should be run in parallel to ensure the assay is performing as expected. The calculated Kᵢ for the reference compound should be consistent with literature values.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Non-specific Binding (>50% of total) Radioligand is too hydrophobic; Inadequate washing; Filter plate not properly pre-treated.Use a more hydrophilic radioligand if possible; Increase the number and volume of washes; Pre-soak filter plates in a blocking agent like 0.3% polyethyleneimine (PEI). [20]
Low Specific Binding Signal Insufficient receptor concentration; Low radioligand specific activity; Inactive receptor preparation.Increase the amount of membrane protein per well; Use a radioligand with higher specific activity; Verify the integrity and activity of the receptor preparation.
Poor Curve Fit / High Data Scatter Pipetting errors; Incomplete mixing; Binding not at equilibrium.Use calibrated pipettes and proper technique; Ensure gentle agitation during incubation; Optimize incubation time by performing a time-course experiment.
Inconsistent Results Between Assays Inconsistent reagent preparation; Variation in incubation time or temperature; Degradation of reagents.Prepare fresh reagents for each experiment; Strictly control all assay parameters; Aliquot and store reagents properly at recommended temperatures.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the binding profile of this compound at key neurological targets. By carefully performing these competitive radioligand binding assays, researchers can obtain reliable affinity data (Kᵢ values) that are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts. Adherence to principles of assay validation and meticulous experimental execution are paramount for generating high-quality, reproducible data.

References

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Abbkine. (n.d.). Human Trace amine-associated receptor 1 (TAAR1) ELISA Kit. Retrieved from [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 1, Unit 1.2.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (2004). Radioligand binding assays: a practical guide and tips. Methods in Molecular Biology, 261, 3-23.
  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Kramer, C., et al. (2019). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Bovee, T. F., et al. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology in Vitro, 23(7), 1354-1361.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Findlay, J. W., & Dillard, R. D. (2007). Some important considerations for validation of ligand-binding assays. The AAPS journal, 9(2), E240–E246.
  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Rat NET(Norepinephrine Transporter) ELISA Kit. Retrieved from [Link]

  • DeSilva, B., et al. (2003). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. Pharmaceutical Research, 20(11), 1885-1901.
  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]

  • Eshleman, A. J., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 12, Unit 12.8.
  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Luyckx, E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(3), 1689-1697.
  • Motulsky, H. J., & Christopoulos, A. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.
  • Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One, 13(3), e0194803.
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  • Reddot Biotech. (n.d.). Rat Norepinephrine Transporter (NET) ELISA Kit. Retrieved from [Link]

  • Miller, G. M. (2011). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Frontiers in Pharmacology, 2, 32.
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Senior Application Scientist at Gemini Labs.

Welcome to the technical support center for 2-(4-Fluorophenyl)ethylamine Hydroiodide. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve these issues effectively. This document is structured to walk you through understanding the compound's properties, systematically troubleshooting common problems, and applying robust experimental protocols.

Understanding the Molecule: Core Physicochemical Properties

Before troubleshooting, it's crucial to understand the nature of this compound. It is the salt formed from a moderately weak base (2-(4-Fluorophenyl)ethylamine) and a strong acid (hydroiodic acid). This salt structure is the primary determinant of its solubility behavior.

Key characteristics are summarized below:

PropertyValue / DescriptionSource(s)
Molecular Formula C₈H₁₀FN·HI[1]
Molecular Weight 267.09 g/mol [1]
Appearance White to off-white crystalline powder/solid[1][2]
Purity Typically >98.0% (HPLC, Argentometric Titration)[1][3]
Storage Conditions Room temperature, in a cool, dark place. Hygroscopic; store under inert gas.[1][1]
Key Structural Feature An ionic salt, which dissociates in polar solvents into the 2-(4-fluorophenyl)ethylammonium cation and the iodide anion.[4][5]

The most critical properties for solubility troubleshooting are its ionic salt nature and its hygroscopicity . Being a salt, its solubility is highly dependent on the polarity of the solvent and the pH of aqueous solutions.[5][6] Its hygroscopic nature means it can absorb moisture from the air, which can affect its mass and potentially initiate degradation or alter its dissolution properties.[7]

Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random trial-and-error.[8] The following decision tree provides a logical workflow to diagnose and solve the problem.

TroubleshootingWorkflow start Solubility Issue Encountered (Incomplete Dissolution / Precipitation) solvent_type What is the solvent system? start->solvent_type aqueous Aqueous (e.g., Water, Buffer) solvent_type->aqueous Aqueous organic Organic (e.g., DCM, MeOH, DMSO) solvent_type->organic Organic check_ph Have you measured the solution's pH? aqueous->check_ph check_polarity Is the solvent sufficiently polar? organic->check_polarity ph_acidic pH is acidic (typically < 7) check_ph->ph_acidic Yes ph_basic pH is neutral or basic (≥ 7) check_ph->ph_basic Yes sol_increase Solubility should be maximal. Consider: 1. Insufficient solvent volume? 2. Common-ion effect? 3. Temperature too low? ph_acidic->sol_increase freebase_precip ISSUE: Freebase Precipitation The salt is converting to the less soluble 2-(4-fluorophenyl)ethylamine freebase. ph_basic->freebase_precip solution_ph SOLUTION: Lower the pH. Add dilute HCl or another suitable acid to re-protonate the amine and form a soluble salt. freebase_precip->solution_ph polar_aprotic Polar Aprotic (DMSO, DMF) check_polarity->polar_aprotic Yes polar_protic Polar Protic (MeOH, EtOH) check_polarity->polar_protic Yes nonpolar Nonpolar / Low Polarity (DCM, Ether, Heptane) check_polarity->nonpolar Yes good_sol Good solubility expected. If issues persist, check for: 1. Compound purity/degradation 2. Insufficient solvent volume polar_aprotic->good_sol polar_protic->good_sol poor_sol ISSUE: Poor Solubility Ionic salts have low solubility in nonpolar organic solvents. nonpolar->poor_sol solution_org SOLUTION: 1. Switch to a more polar solvent. 2. Use a solvent blend (e.g., DCM/MeOH). 3. Convert to freebase if the neutral form is needed in solution. poor_sol->solution_org ChemicalEquilibrium cluster_solid Solid Phase cluster_solution Aqueous Solution Solid C₈H₁₀FN·HI (s) (Solid Salt) DissolvedIons C₈H₁₁FN⁺ (aq) + I⁻ (aq) (Dissolved Ions - SOLUBLE) Solid->DissolvedIons Dissolution in polar solvent Freebase C₈H₁₀FN (aq) + H⁺ (aq) + I⁻ (aq) (Freebase - INSOLUBLE) DissolvedIons->Freebase + OH⁻ (High pH) Freebase->DissolvedIons + H⁺ (Low pH)

Caption: pH-dependent equilibrium of the hydroiodide salt in water.

Q2: The compound won't dissolve in my organic solvent for a reaction (e.g., Dichloromethane). What should I do?

Ionic salts are generally insoluble in nonpolar or low-polarity organic solvents. [5]The energy required to break the crystal lattice of the salt is not compensated by the weak interactions with solvents like dichloromethane (DCM), diethyl ether, or hexane.

  • The Causality: "Like dissolves like" is the guiding principle. An ionic salt is at the extreme end of polarity and requires a highly polar solvent to effectively solvate the resulting ions.

  • Proven Solutions:

    • Switch to a More Polar Solvent: If your reaction chemistry allows, switch to a more polar solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a polar protic solvent like methanol or ethanol. [9] 2. Use a Solvent Mixture: A common strategy is to use a co-solvent. Add a small amount of methanol to your DCM (e.g., a 9:1 DCM:MeOH mixture) to increase the polarity of the medium just enough to dissolve the salt.

    • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can be used to carry the ammonium cation into the organic phase.

    • Convert to Freebase: If the reaction requires the neutral amine, you can perform a simple acid-base extraction. Dissolve the salt in acidic water, add a base (like NaOH or NaHCO₃) to deprotonate the amine, and then extract the now organic-soluble freebase into your desired solvent.

Q3: My solution turned yellow/brown over time. Is this related to solubility?

This indicates a stability issue , not a solubility one, but the two can be linked. Iodide salts are susceptible to air oxidation, where the iodide anion (I⁻) is oxidized to elemental iodine (I₂), which is colored. This process can be accelerated by light and the presence of trace acid.

  • The Chemistry: 2I⁻ → I₂ + 2e⁻

  • Mitigation Strategies:

    • Use Fresh Solutions: Prepare solutions immediately before use.

    • Inert Atmosphere: When working with the solid or solutions for extended periods, do so under an inert atmosphere (e.g., nitrogen or argon). [1] * Protect from Light: Store the solid and any solutions in amber vials or protect them from light.

    • Purity Check: The discoloration could also be due to impurities or degradation of the amine itself. Amine compounds can be sensitive to oxidation. [10]Confirm the purity of your material using an appropriate analytical method like HPLC or NMR. [4][11]

Q4: I am seeing inconsistent results in my experiments. Could the compound's quality be the issue?

Absolutely. Beyond solubility, the quality and handling of the starting material are paramount.

  • Hygroscopicity: As noted, the compound is hygroscopic. [1]If it has absorbed water, the actual mass of the compound you are weighing is less than the reading on the balance. This leads to lower-than-expected concentrations and can affect reaction stoichiometry. Always dry the compound in a vacuum oven before use if precise concentration is critical.

  • Purity: Verify the purity of your batch. The supplier's Certificate of Analysis (CoA) will provide initial data, but independent verification by HPLC, qNMR, or titration is recommended for rigorous applications. [11]

Experimental Protocols

These protocols are designed to be self-validating systems, providing reliable and reproducible data.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. [12] Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 20 mg into 2 mL of pH 4.0 phosphate buffer) in a glass vial. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the experiment. [12]2. Equilibration: Seal the vial tightly. Place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is sometimes necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. To ensure a particle-free supernatant, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. [9]The concentration measured is the equilibrium solubility.

Protocol 2: Rapid Small-Scale Solubility Screening

Objective: To quickly estimate the solubility in various solvents to select appropriate candidates for experiments or formulation.

Methodology:

  • Preparation: Weigh a fixed amount of the compound (e.g., 2 mg) into several small vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: To each vial, add a different solvent in incremental volumes. Start with a small volume (e.g., 100 µL).

  • Dissolution Attempt: Vigorously vortex each vial for 30-60 seconds. Visually inspect for complete dissolution.

  • Incremental Addition: If the solid is not fully dissolved, add another increment of solvent (e.g., another 100 µL). Repeat the vortexing and observation.

  • Estimation: Continue adding solvent until the compound is fully dissolved. The solubility can be estimated as the final concentration (e.g., if 2 mg dissolved in a total of 500 µL, the estimated solubility is ~4 mg/mL).

  • Data Interpretation: This method provides a kinetic or apparent solubility, which is useful for screening but may not represent true equilibrium solubility. It helps rank solvents from poor to good.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • TCI Chemicals. (n.d.). This compound.
  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine.
  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
  • Fredriksen, S. B., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(40), 18833-18843.
  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride.
  • Mishyna, M. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Wang, S., et al. (2022). Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. Environmental Science & Technology, 56(2), 1047-1056.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PubChem. (n.d.). p-Fluorophenethylamine.
  • Tsinman, K., et al. (2011). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 28(8), 1847-1857.
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3047-3061.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Smolecule. (2023, August 16). Buy this compound.
  • Chemistry Stack Exchange. (2016, December 22). Why are amine salts soluble in water?.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Fluorophenyl)ethylamine.
  • Pharmaceutical Technology. (2004, November 2). Salt Selection in Drug Development.
  • ChemicalBook. (2025, August 22). This compound.
  • Kumar, L., & Singh, S. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(1), 1-6.
  • Thermo Scientific Chemicals. (n.d.). 2-(4-Fluorophenyl)ethylamine, 97%.
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • Labscoop. (n.d.). This compound, 5G.

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Common experimental artifacts with 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Fluorophenyl)ethylamine Hydroiodide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to address common experimental artifacts and provide scientifically grounded solutions to challenges encountered during the synthesis, purification, storage, and application of this compound.

I. Troubleshooting Guide: Common Experimental Artifacts

This section addresses specific issues that may arise during your experiments with this compound, providing explanations for the underlying causes and actionable protocols to resolve them.

Q1: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

A1: Discoloration of this compound is a common artifact, typically indicating the presence of impurities arising from oxidation or residual reactants.

Root Cause Analysis:

  • Oxidation: Phenethylamines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The primary amine can be oxidized to various products, including imines and eventually polymeric materials, which are often colored. The presence of the iodide ion can also contribute to discoloration, as it can be oxidized to iodine (I2), which is brown, especially in the presence of light.

  • Residual Impurities from Synthesis: If the synthesis involved reagents like nitro-precursors, incomplete reduction can leave colored impurities. Similarly, side-reactions during synthesis can generate chromophoric byproducts.

Troubleshooting Workflow:

start Discolored Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity recrystallize Recrystallize from a suitable solvent system check_purity->recrystallize Impurities Detected charcoal Treat with Activated Charcoal during Recrystallization recrystallize->charcoal If significant color reassess Re-assess Purity recrystallize->reassess If minor color charcoal->reassess success White Crystalline Product reassess->success Purity >98% fail Discoloration Persists reassess->fail

Caption: Troubleshooting workflow for discolored product.

Detailed Protocol for Purification by Recrystallization:

  • Solvent Selection: A common solvent system for recrystallizing amine hydrohalide salts is a polar protic solvent (like ethanol or isopropanol) with the addition of a less polar co-solvent (like ethyl acetate or diethyl ether) to induce precipitation.[1]

  • Dissolution: In a flask, dissolve the discolored this compound in a minimal amount of hot ethanol or isopropanol.

  • Decolorization (Optional): If the solution is significantly colored, add a small amount of activated charcoal (approximately 1-2% by weight of your compound) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q2: I am seeing unexpected peaks in my NMR spectrum. How can I identify the source of these artifacts?

A2: Unexpected peaks in an NMR spectrum can arise from various sources, including residual solvents, impurities from the synthesis, or degradation products.

Common NMR Artifacts and Their Identification:

Artifact Source Typical ¹H NMR Signals Typical ¹³C NMR Signals Identification and Resolution
Residual Solvents Characteristic multiplets (e.g., Ethanol: triplet ~1.2 ppm, quartet ~3.6 ppm; Ethyl Acetate: triplet ~1.2 ppm, quartet ~4.1 ppm, singlet ~2.0 ppm)Characteristic peaks (e.g., Ethanol: ~18 ppm, ~58 ppm; Ethyl Acetate: ~21 ppm, ~61 ppm, ~171 ppm)Compare observed peaks to known solvent chemical shifts. Dry the sample under high vacuum for an extended period.
Oxidation Products Broad peaks in the aromatic region, potential imine proton signals (>8 ppm).Signals corresponding to C=N or C=O bonds.Compare with literature data for phenethylamine oxidation products. Re-purify the sample.
Starting Material Impurities Signals corresponding to unreacted precursors (e.g., 4-fluorobenzaldehyde: ~10 ppm).Signals of the precursor molecules.Review the synthetic procedure and purification of starting materials. Re-purify the product.
Grease/Phthalates Broad multiplets around 1.2-1.4 ppm.Use grease-free joints or clean glassware thoroughly.

Troubleshooting Logic for NMR Artifacts:

start Unexpected NMR Peaks check_solvents Compare with common solvent charts start->check_solvents check_impurities Analyze 2D NMR (COSY, HSQC) check_solvents->check_impurities Not a solvent check_degradation Re-run NMR on a freshly purified sample check_impurities->check_degradation No clear structure identify_impurity Identify impurity structure check_impurities->identify_impurity Correlations suggest a structure repurify Re-purify sample check_degradation->repurify Fresh sample is clean identify_impurity->repurify resynthesize Re-synthesize with purer starting materials identify_impurity->resynthesize

Caption: Logic for identifying the source of unexpected NMR peaks.

Q3: My mass spectrometry results show a complex fragmentation pattern and unexpected molecular ions. What could be the cause?

A3: Mass spectrometry artifacts can be due to in-source reactions, impurities, or complex fragmentation pathways of the molecule itself.

Analysis of Mass Spectrometry Data:

  • Expected Fragmentation: For 2-(4-Fluorophenyl)ethylamine, a primary fragmentation is the benzylic cleavage, leading to the formation of a tropylium-like ion. The molecular ion peak (M+) for the free base should be at m/z 139.10.[2]

  • Common Artifacts:

    • Adducts: In ESI-MS, you may observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules.

    • In-source Oxidation: The amine can be oxidized in the electrospray source, leading to peaks corresponding to [M+O-H]+ or other oxidized species.[3]

    • Impurities: Small molecule impurities from the synthesis will appear as distinct molecular ions.

Troubleshooting Mass Spectrometry Results:

  • Verify Molecular Ion: Ensure you can identify the expected molecular ion for the free base or the protonated molecule.

  • Analyze Isotope Pattern: The presence of a halogen like fluorine will have a characteristic isotopic pattern, though it is the only common isotope.

  • Correlate with Other Data: Compare your MS data with NMR and TLC data to see if the unexpected peaks correspond to impurities identified by other techniques.

  • Optimize MS Conditions: Vary the ionization source parameters (e.g., cone voltage) to see if this reduces in-source fragmentation or adduct formation.

II. Frequently Asked Questions (FAQs)

Storage and Stability
  • Q: What are the optimal storage conditions for this compound?

    • A: It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation.[4] Long-term storage at refrigerated temperatures is recommended.

  • Q: How stable is the compound in solution?

    • A: The stability in solution depends on the solvent and pH. In protic solvents, it is relatively stable, but in basic aqueous solutions, the free amine can be released, which is more prone to oxidation. Solutions should be prepared fresh whenever possible.

Synthesis and Purification
  • Q: What are the common side reactions during the synthesis of this compound?

    • A: If synthesized via reductive amination of 4-fluorophenylacetaldehyde, potential side products include the corresponding alcohol from over-reduction of the aldehyde.[5] If synthesized from the corresponding nitro compound, incomplete reduction can be an issue.

  • Q: Can I convert the hydroiodide salt back to the freebase?

    • A: Yes, to obtain the freebase, dissolve the hydroiodide salt in water and add a base (e.g., NaOH or NaHCO3 solution) until the solution is basic (pH > 10). Then, extract the freebase with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Handling and Safety
  • Q: What are the primary safety concerns when handling this compound?

    • A: this compound is an irritant to the skin and eyes.[6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

III. References

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. Retrieved from BenchChem website.

  • Labscoop. (n.d.). This compound, 5G. Retrieved from Labscoop website.

  • Kalgutkar, A. S., et al. (2000). Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis. Biochemistry, 39(42), 12895-12905.

  • Massey, I. J., et al. (1974). Electrochemical oxidation of some phenethylamines. The Journal of Organic Chemistry, 39(24), 3489-3492.

  • Wikipedia. (2024). Phenethylamine. Retrieved from Wikipedia.

  • Calverley, M. J. (1982). Interactions of halogens with amines. Greenwich Academic Literature Archive (GALA).

  • Perovskite-Info. (2024). TCI launches Phenylethylamine Hydroiodides materials to increase the stability of perovskite solar panels. Retrieved from Perovskite-Info website.

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps website.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website.

  • Azam, M. S., et al. (2017). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. OSTI.GOV.

  • CymitQuimica. (n.d.). CAS 151059-43-7: 2-Phenylethylamine Hydroiodide. Retrieved from CymitQuimica website.

  • ResearchGate. (2012). Strategies to Control Hypervalent Iodine – Primary Amine Reactions. Retrieved from ResearchGate.

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from ACG Publications website.

  • TCI Chemicals. (n.d.). This compound 1413269-55-2. Retrieved from TCI Chemicals website.

  • PubMed. (2012). Artifacts in amine analysis from anodic oxidation of organic solvents upon electrospray ionization for mass spectrometry. Retrieved from PubMed.

  • Smolecule. (2023). Buy this compound | 1413269-55-2. Retrieved from Smolecule website.

  • Biosynth. (n.d.). This compound | 1413269-55-2 | NGC26955. Retrieved from Biosynth website.

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Technical Support Center: Purification Strategies for Crude 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)ethylamine Hydroiodide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven strategies to achieve high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

This compound is a key building block in the synthesis of various pharmaceuticals and research chemicals.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream complications in biological assays. This guide provides a comprehensive overview of common purification challenges and their solutions.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a frequent issue, often caused by the presence of residual solvents, unreacted starting materials, or byproducts that act as crystallization inhibitors.

  • Underlying Cause: The hydroiodide salt may be hygroscopic or the impurities may be disrupting the crystal lattice formation. The synthesis of this compound typically involves the reaction of 2-(4-Fluorophenyl)ethylamine with hydroiodic acid.[1] Incomplete reaction or excess starting materials are common impurities.[2]

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not, such as toluene, can be effective.[3]

    • Acid-Base Extraction: Convert the hydroiodide salt back to the free amine. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the free amine into the organic layer.[4][5] This will leave behind any water-soluble impurities. After drying the organic layer, you can reform the hydroiodide salt by adding a stoichiometric amount of hydroiodic acid.

    • Trituration: If the material is a thick oil, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by washing away soluble impurities.

Q2: After recrystallization, my product is still discolored. What causes this and how can I fix it?

A2: Discoloration often indicates the presence of oxidized impurities or trace amounts of iodine. Amine hydrohalides can be susceptible to oxidation, especially in the presence of light and air.[6]

  • Underlying Cause: The iodide anion is susceptible to oxidation to iodine (I₂), which is colored. Additionally, trace impurities from the synthesis may be colored.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Recrystallization Solvent Choice: Experiment with different solvent systems for recrystallization. A solvent system where the product has high solubility when hot and low solubility when cold is ideal. For amine hydrohalides, alcohols like isopropanol or ethanol, often with the addition of a non-polar co-solvent like diethyl ether or hexanes to induce precipitation, can be effective.[7]

    • Inert Atmosphere: Conduct the purification and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A3: Multiple spots on a TLC plate indicate the presence of impurities. If recrystallization is insufficient, chromatographic methods may be necessary.

  • Underlying Cause: The impurities may have similar solubility profiles to your product, making separation by recrystallization difficult. Common impurities could include unreacted 2-(4-fluorophenyl)ethylamine or byproducts from the synthesis.[2]

  • Troubleshooting Steps:

    • Column Chromatography (Free Amine): It is generally easier to perform column chromatography on the free amine rather than the salt. Convert the hydroiodide salt to the free amine using an acid-base extraction as described in A1. The free amine can then be purified by flash column chromatography on silica gel.[8] To prevent the amine from streaking on the acidic silica gel, a small amount of a volatile base like triethylamine (e.g., 1-2%) can be added to the eluent.[9][10]

    • Column Chromatography (Salt): While less common, it is possible to perform chromatography on the salt using a polar stationary phase like alumina (basic or neutral) or by using reversed-phase chromatography.[8][11]

    • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. This is particularly useful for separating closely related impurities.[12]

Q4: My yield is very low after purification. What are the likely causes and how can I improve it?

A4: Low yield can result from several factors, including product loss during transfers, incomplete crystallization, or the use of an inappropriate purification strategy.

  • Underlying Cause: Significant product loss can occur during multiple extraction and filtration steps. Additionally, if the product has some solubility in the recrystallization solvent even at low temperatures, a considerable amount can be lost in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Recrystallization: Carefully select the recrystallization solvent to maximize the difference in solubility at high and low temperatures. Cooling the crystallization mixture in an ice bath or even a freezer can help to maximize crystal formation.

    • Minimize Transfers: Plan your workflow to minimize the number of times you transfer the material between flasks.

    • Recover from Mother Liquor: The filtrate (mother liquor) from your recrystallization may still contain a significant amount of your product. Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Purification Protocols

Below are detailed protocols for the most effective purification strategies for this compound.

Protocol 1: Purification by Acid-Base Extraction and Salt Reformation

This is often the most effective first step for purifying crude amine salts.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydroiodic Acid (HI), 57% in water

  • Diethyl Ether or Hexanes

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like DCM or EtOAc in a separatory funnel.

  • Add saturated NaHCO₃ solution to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The free 2-(4-fluorophenyl)ethylamine will be in the organic layer.

  • Drain the aqueous layer and wash the organic layer with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the purified free amine.

  • Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a stoichiometric amount of hydroiodic acid dropwise with stirring.

  • The this compound salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Collect the purified salt by vacuum filtration, wash with a small amount of cold diethyl ether or hexanes, and dry under high vacuum.

Protocol 2: Purification by Recrystallization

This method is suitable if the crude material is a solid and the impurities have different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/diethyl ether)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, you can add a small amount of activated charcoal at this point, boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

Data Summary Table
Purification MethodKey AdvantagesCommon Solvents/ReagentsExpected Purity
Acid-Base Extraction Removes acidic, basic, and water-soluble impurities effectively.[4][5]DCM, EtOAc, NaHCO₃, HI>95%
Recrystallization Excellent for removing small amounts of impurities from a solid product.[1]Isopropanol, Ethanol, Ethanol/Ether>98% (if impurities are suitable)
Column Chromatography Separates compounds with different polarities.[8]Silica gel, Alumina, Hexanes/EtOAc with Triethylamine>99%
Visual Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 2) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction (Protocol 1) is_solid->acid_base No (Oil/Gummy) check_purity1 Check Purity (TLC/NMR) recrystallize->check_purity1 check_purity2 Check Purity (TLC/NMR) acid_base->check_purity2 check_purity1->acid_base Impure pure_product Pure Product check_purity1->pure_product Pure column_chrom Column Chromatography on Free Amine check_purity2->column_chrom Impure check_purity2->pure_product Pure column_chrom->pure_product

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Identifying and minimizing side effects of 2-(4-Fluorophenyl)ethylamine Hydroiodide in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, this Technical Support Center provides troubleshooting and frequently asked questions for studies involving 2-(4-Fluorophenyl)ethylamine Hydroiodide. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Fluorophenyl)ethylamine and what is its primary application in research?

A1: 2-(4-Fluorophenyl)ethylamine is an aromatic amine belonging to the phenethylamine class of compounds.[1] Its structure is similar to that of endogenous neurotransmitters like dopamine and norepinephrine.[2] In research, it serves as a versatile building block for the synthesis of more complex molecules, particularly in neuropharmacology and medicinal chemistry for developing novel therapeutic agents targeting the central nervous system.[3] It is also used in neurochemistry to investigate neurotransmitter systems and the mechanisms of psychoactive substances.[1]

Q2: What is the expected mechanism of action for 2-(4-Fluorophenyl)ethylamine?

A2: Based on its structural similarity to other phenethylamine derivatives, 2-(4-Fluorophenyl)ethylamine is predicted to act as a monoamine reuptake inhibitor or releasing agent.[4] Its primary effects are likely mediated through interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[4][5] This modulation of dopaminergic and serotonergic pathways is a key area of investigation for compounds of this class.[5][6]

Q3: What are the most common side effects to anticipate in animal models?

A3: Given its presumed mechanism of action as a central nervous system (CNS) stimulant, the most common side effects are expected to be behavioral and physiological manifestations of increased catecholamine levels. These include:

  • CNS Stimulation: Increased locomotor activity, stereotypy (repetitive, purposeless movements), and potential anxiety-like behaviors.[7][8]

  • Cardiovascular Effects: Tachycardia (increased heart rate) and hypertension (increased blood pressure) due to its sympathomimetic properties.[9]

  • General Physiological Effects: Potential for hyperthermia, changes in appetite, and weight loss, particularly at higher doses or with repeated administration.[10]

Q4: What are the key ethical and regulatory considerations when using this compound in animal studies?

A4: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare, such as those from an Institutional Animal Care and Use Committee (IACUC). Key considerations include using the minimum number of animals necessary to obtain statistically significant results, establishing clear humane endpoints, and providing appropriate analgesia and anesthesia for any procedures.[11] Given the potential for significant CNS and cardiovascular side effects, a pilot study to determine the dose-response relationship and identify the maximum tolerated dose (MTD) is essential.

Troubleshooting Guide: Addressing Specific In-Vivo Issues

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Excessive CNS Stimulation and Non-Reproducible Behavioral Data

  • Symptoms: Animals exhibit extreme hyperactivity, excessive stereotyped behaviors (e.g., gnawing, circling), or seizure-like activity. Behavioral data shows high variability between subjects.

  • Scientific Rationale: These behaviors are classic signs of excessive dopaminergic and noradrenergic stimulation in the CNS.[7] High doses can saturate transporter systems, leading to a rapid and uncontrolled increase in synaptic monoamines. Variability can arise from differences in individual animal metabolism, stress levels, or minor inconsistencies in the experimental environment.[12]

  • Troubleshooting Steps:

    • Dose-Response Validation: The first and most critical step is to perform a thorough dose-response study. Start with a very low dose and incrementally increase it in different cohorts to identify the optimal dose that elicits the desired effect without causing severe adverse reactions.

    • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) significantly impacts pharmacokinetics. Ensure the chosen route is consistent and appropriate for the desired absorption profile. For example, intraperitoneal injections lead to rapid absorption and higher peak plasma concentrations, which may exacerbate CNS stimulation.

    • Environmental Acclimation: Ensure animals are properly acclimated to the testing environment. Novel environments can induce stress and increase baseline locomotor activity, confounding the results.[12] Allow for a habituation period in the testing apparatus before drug administration.

    • Control for Circadian Rhythms: Conduct all behavioral testing at the same time of day to minimize variations due to the animal's natural circadian cycle.

Issue 2: Cardiovascular Instability or Mortality

  • Symptoms: During or after administration, animals show signs of distress such as labored breathing, cyanosis (blue-tinged mucous membranes), or sudden death. Telemetry data, if available, shows severe tachycardia or arrhythmia.

  • Scientific Rationale: As a sympathomimetic agent, 2-(4-Fluorophenyl)ethylamine can cause significant cardiovascular strain.[9] The increase in norepinephrine can lead to peripheral vasoconstriction and a sharp rise in blood pressure, while direct effects on the heart can increase heart rate and oxygen demand, potentially leading to cardiac events, especially under anesthesia which can have its own cardiovascular effects.[13][14]

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: For anything beyond initial pilot studies, continuous monitoring of cardiovascular parameters is highly recommended. This can be achieved non-invasively with tail-cuff systems for blood pressure or, more accurately, with implantable telemetry devices for continuous ECG and blood pressure recording.

    • Anesthetic Choice: If the procedure requires anesthesia, select agents with minimal cardiovascular impact. Isoflurane is often preferred for its rapid titration and recovery, but all inhalant anesthetics can cause dose-dependent hypotension.[14] Anesthetic cocktails like ketamine/xylazine can have variable effects on heart rate and blood pressure.[15] Always monitor vital signs (heart rate, respiratory rate, temperature) closely during anesthesia.[16]

    • Dose and Infusion Rate: If administering intravenously, use a slow infusion rate to avoid a rapid spike in plasma concentration. For other routes, consider if a lower dose can achieve the research objective without compromising cardiovascular safety.

Issue 3: Signs of Potential Neurotoxicity with Chronic Dosing

  • Symptoms: In long-term studies, animals show progressive weight loss, poor grooming, neurological deficits (e.g., ataxia, tremors), or cognitive decline in behavioral tasks.

  • Scientific Rationale: Chronic overstimulation of monoaminergic systems can lead to neurotoxic effects, including oxidative stress, inflammation, and damage to dopaminergic and serotonergic nerve terminals.[10][17] This is a known risk for many phenethylamine derivatives.

  • Troubleshooting Steps:

    • Use the Lowest Effective Dose: The risk of neurotoxicity is strongly correlated with dose and duration of exposure. Determine the minimum dose required for the desired pharmacological effect and avoid prolonged administration at high doses.

    • "Washout" Periods: If the experimental design allows, incorporate drug-free "washout" periods to allow for physiological recovery between dosing cycles.

    • Comprehensive Behavioral Assessment: Monitor a range of behaviors beyond the primary endpoint. A functional observational battery (FOB) can systematically assess sensory, motor, and autonomic functions to detect subtle neurological deficits.[18]

Data Presentation & Summary Tables

Table 1: Summary of Potential Side Effects and Recommended Monitoring

Side Effect CategorySpecific ManifestationsMonitoring Parameters & MethodsMinimization Strategy
CNS Stimulation Hyperactivity, stereotypy, seizures, anxietyOpen Field Test (locomotion), Stereotypy Rating Scales, Elevated Plus Maze (anxiety), Seizure Scoring (e.g., Racine scale)Dose reduction, appropriate habituation, controlled environment
Cardiovascular Tachycardia, hypertension, arrhythmiaTelemetry (ECG, Blood Pressure), Tail-Cuff Plethysmography, Pulse Oximetry, Vital sign monitoring under anesthesiaLower dose, slow IV infusion rate, careful anesthetic selection
Neurotoxicity Ataxia, tremors, cognitive deficits, neuronal damageFunctional Observational Battery (FOB), Morris Water Maze / Barnes Maze (cognition), Post-mortem Histology (IHC)Use lowest effective dose, limit duration, consider washout periods
Systemic/Other Hyperthermia, weight loss, altered maternal behavior[19][20]Rectal temperature probe, daily/weekly body weight measurements, food/water intake monitoringTemperature support, supplemental nutrition, dose adjustment

Table 2: Recommended Anesthetic and Analgesic Agents for Procedures in Rodents

Agent TypeDrug(s)Typical Dosage (Rat)[21]Typical Dosage (Mouse)[22]Notes
Inhalant Anesthetic IsofluraneInduction: 4-5%, Maintenance: 1-2.5%Induction: 4-5%, Maintenance: 1-2%Preferred for survival surgery due to rapid control of anesthetic depth and quick recovery.[15] Can cause vasodilation and hypotension.
Injectable Anesthetic Ketamine + XylazineKetamine: 40-80 mg/kg; Xylazine: 5-10 mg/kg (IP)Ketamine: 80-100 mg/kg; Xylazine: 5-10 mg/kg (IP)Provides good somatic analgesia but poor visceral analgesia. Xylazine can cause bradycardia and hypotension.
Analgesic (Opioid) Buprenorphine (Sustained Release)1.0-1.2 mg/kg (SC) every 72h0.5-1.0 mg/kg (SC) every 72hProvides long-lasting post-operative pain relief.
Analgesic (NSAID) Carprofen5 mg/kg (SC) every 24h5 mg/kg (SC) every 24hProvides anti-inflammatory and analgesic effects. Use with caution in animals with potential renal or gastric issues.

Note: Always consult with a veterinarian or your institution's guidelines for specific dosing protocols.

Experimental Protocols

Protocol 1: Dose-Response and Side Effect Profiling in Rodents
  • Animal Selection: Use a single, well-defined strain, sex, and age of rodent (e.g., male Sprague-Dawley rats, 8-10 weeks old) to minimize variability.

  • Group Allocation: Assign animals to at least 5 groups (n=8-10 per group): Vehicle (e.g., saline or 0.5% Tween 80 in saline), and four escalating doses of this compound (e.g., 1, 5, 10, 25 mg/kg).

  • Acclimation: Acclimate animals to the housing and testing rooms for at least one week prior to the experiment.

  • Baseline Measurement: On the day of the study, record baseline locomotor activity in an open field arena for 30 minutes.

  • Administration: Administer the assigned dose (or vehicle) via the chosen route (e.g., IP injection).

  • Post-Dosing Observation: Immediately return the animal to the open field arena and record activity for at least 60-90 minutes. Concurrently, have a trained observer score for stereotyped behaviors and any signs of toxicity (e.g., tremors, seizures, piloerection) every 15 minutes.

  • Physiological Measurements: At the end of the observation period, measure rectal temperature and body weight.

  • Data Analysis: Analyze locomotor activity (total distance traveled), stereotypy scores, and physiological data. Plot the dose-response curves to identify the ED50 for the desired effect and the doses at which adverse effects emerge.

Protocol 2: Behavioral Assessment Battery for CNS Side Effects
  • Open Field Test (Locomotor Activity & Anxiety):

    • Place the animal in the center of a square arena (e.g., 40x40 cm).

    • Use an automated tracking system to record total distance moved, velocity, and time spent in the center versus the periphery over 15-30 minutes.

    • An increase in locomotion indicates stimulant effects, while a significant reduction in center time can suggest an anxiogenic-like effect.

  • Elevated Plus Maze (Anxiety):

    • The maze consists of two open arms and two closed arms elevated from the floor.

    • Place the animal in the center facing an open arm.

    • Record the number of entries and time spent in the open versus closed arms over a 5-minute period.

    • A preference for the closed arms is indicative of anxiety-like behavior.

  • Functional Observational Battery (FOB) (General Neurological Health): [18]

    • Perform a systematic series of checks before and at peak effect time after dosing.

    • Observe home cage behavior (posture, activity).

    • Observe handling reactivity (ease of removal, muscle tone).

    • Conduct open field observations (gait, arousal, stereotypy).

    • Perform sensory checks (approach, touch, and tail pinch response).

    • Measure neuromuscular function (grip strength, landing foot splay).

    • Record autonomic signs (piloerection, salivation, body temperature).

Visualizations

SideEffect_Workflow cluster_0 Phase 1: Planning & Pilot Study cluster_1 Phase 2: Definitive Experiment cluster_2 Phase 3: Analysis & Mitigation start Define Research Question lit_review Literature Review on Similar Compounds start->lit_review pilot Pilot Dose-Response Study (e.g., 1, 5, 10, 25 mg/kg) lit_review->pilot mtd Determine Max Tolerated Dose (MTD) & Effective Dose Range pilot->mtd exp_design Design Main Experiment (Use dose < MTD) mtd->exp_design monitoring Implement Real-Time Monitoring (Behavioral, CV, Physiological) exp_design->monitoring data_collection Data Collection monitoring->data_collection analysis Analyze Data for Efficacy & Side Effects data_collection->analysis decision Adverse Effects Observed? analysis->decision mitigate Implement Mitigation Strategy (e.g., Lower Dose, Refine Protocol) decision->mitigate Yes proceed Proceed with Protocol decision->proceed No mitigate->exp_design Re-evaluate endpoint Study Conclusion & Post-Mortem Analysis proceed->endpoint

Caption: Workflow for identifying and minimizing side effects.

Mechanism_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal compound 2-(4-Fluorophenyl)ethylamine dat Dopamine Transporter (DAT) compound->dat Blocks net Norepinephrine Transporter (NET) compound->net Blocks synapse Synaptic Cleft Increased [DA] & [NE] vesicle Synaptic Vesicles (DA, NE) vesicle->synapse Release d1_receptor Dopamine Receptors synapse->d1_receptor Activates alpha_beta_receptor Adrenergic Receptors synapse->alpha_beta_receptor Activates cns_effects CNS Effects (Locomotion, Stereotypy) d1_receptor->cns_effects cv_effects Cardiovascular Effects (Tachycardia, Hypertension) alpha_beta_receptor->cv_effects

Caption: Hypothesized mechanism of action and downstream effects.

References

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  • Chae, J. H., et al. (2020). Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol. Toxicology Letters, 319, 12-18.
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Technical Support Center: Refining Analytical Methods for 2-(4-Fluorophenyl)ethylamine Hydroiodide Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(4-Fluorophenyl)ethylamine (2-FPEA) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate the complexities of method development, from sample preparation to final detection. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Section 1: Understanding the Analyte & Predicted Metabolism

Before troubleshooting an assay, it is crucial to understand the metabolic fate of 2-FPEA. As a substituted phenethylamine, it is expected to undergo metabolic transformations common to this class of compounds. The primary metabolic pathways include oxidative deamination and aromatic hydroxylation. The fluorine substituent can influence the rate and position of these transformations.[1]

Key Metabolic Pathways:

  • Oxidative Deamination: Monoamine oxidase (MAO) enzymes will likely convert 2-FPEA to its corresponding aldehyde, 4-fluorophenylacetaldehyde. This intermediate is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the primary metabolite, 4-fluorophenylacetic acid (4-FPAA).[2][3]

  • Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes can hydroxylate the aromatic ring. The fluorine atom is an ortho-, para-director, but steric hindrance may favor hydroxylation at the position ortho to the ethylamine group.

  • Conjugation: The hydroxylated metabolites can undergo subsequent Phase II metabolism, forming glucuronide or sulfate conjugates, which increases their water solubility for excretion.

These predictions are critical for defining the target analytes in your method and anticipating their physicochemical properties, which directly impacts choices in extraction and chromatography.

Metabolic_Pathway_2FPEA cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(4-Fluorophenyl)ethylamine (2-FPEA) Aldehyde 4-Fluorophenylacetaldehyde Parent->Aldehyde MAO Hydroxylated Hydroxylated-2-FPEA Parent->Hydroxylated CYP450 Acid 4-Fluorophenylacetic Acid (4-FPAA) Aldehyde->Acid ALDH Conjugate Glucuronide/Sulfate Conjugates Hydroxylated->Conjugate UGT/SULT

Caption: Predicted metabolic pathway of 2-(4-Fluorophenyl)ethylamine (2-FPEA).

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during method development.

Q1: Should I use LC-MS/MS or GC-MS for analyzing 2-FPEA and its metabolites?

A1: The choice depends on your specific needs.

  • LC-MS/MS is generally the preferred platform for this application. It offers high sensitivity and selectivity and can analyze the parent compound and its polar, non-volatile metabolites (like 4-FPAA and conjugates) in a single run without derivatization.[4] This simplifies sample preparation and reduces analytical variability.

  • GC-MS is a powerful technique but requires the analytes to be volatile and thermally stable. 2-FPEA and its primary amine group are highly polar, leading to poor peak shape and column interactions.[5] Therefore, a derivatization step (e.g., acylation or silylation) is mandatory to improve chromatographic behavior.[6][7][8] This adds complexity and potential for error but can be very effective for the parent compound and less polar metabolites.[5]

Q2: I'm seeing very low recovery of my analytes after sample preparation. What is the most likely cause?

A2: Low recovery often points to issues in your extraction procedure, especially with complex biological matrices like plasma or urine.

  • Protein Precipitation (PPT): While fast, PPT is the least clean method. Your analytes might be co-precipitating with the proteins, especially if they are highly protein-bound.

  • Liquid-Liquid Extraction (LLE): The choice of solvent and pH is critical. 2-FPEA is a basic compound. To extract it into an organic solvent, you must first basify the aqueous sample (e.g., to pH > 10) to neutralize the amine group, making it less polar. For the acidic metabolite (4-FPAA), you would need to acidify the sample and use a more polar solvent. A single LLE step is unlikely to be efficient for both.

  • Solid-Phase Extraction (SPE): This is often the most effective technique. For phenethylamines, a mixed-mode cation exchange SPE cartridge is ideal. It allows you to retain the basic parent compound via ion exchange and the less polar metabolites via reversed-phase interactions. Improper conditioning of the cartridge or using the wrong elution solvent is a common cause of low recovery.[9][10][11]

Q3: My signal intensity is inconsistent between samples, especially when using LC-MS/MS. What should I investigate first?

A3: Inconsistent signal intensity in LC-MS/MS is a classic symptom of matrix effects , specifically ion suppression or enhancement.[12][13][14] This occurs when co-eluting components from the biological matrix interfere with the ionization of your target analyte in the mass spectrometer source.[13][15] Because you are analyzing a basic amine, you are particularly susceptible to suppression from endogenous matrix components like phospholipids.[16] You must quantitatively assess the matrix effect during method validation.[16][17]

Section 3: Detailed Troubleshooting Guides

Sample Preparation: Overcoming Matrix Effects

Problem: Significant ion suppression is observed, leading to poor accuracy and precision.

Causality: Ion suppression in ESI-MS is often caused by high concentrations of endogenous compounds, such as phospholipids from plasma, that co-elute with the analytes and compete for ionization.[12][15] A simple protein precipitation is often insufficient to remove these interferences.[18][19]

Solution Workflow:

Troubleshooting_Ion_Suppression Start High Signal Variability / Low Sensitivity Observed CheckIS Is an appropriate Internal Standard (IS) being used? (Stable Isotope Labeled) Start->CheckIS CheckIS->Start No (Implement SIL-IS) AssessME Quantitatively Assess Matrix Effect (Post-Extraction Spike) CheckIS->AssessME Yes OptimizeCleanup Optimize Sample Cleanup AssessME->OptimizeCleanup Suppression >15% OptimizeChroma Optimize Chromatography AssessME->OptimizeChroma Suppression <15% but still variable Result Validated Method with Controlled Matrix Effect AssessME->Result Suppression <15% and consistent OptimizeCleanup->AssessME OptimizeChroma->AssessME

Caption: Workflow for diagnosing and mitigating ion suppression.

Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is designed to effectively remove phospholipids and other interferences while retaining both the basic parent drug and its neutral/acidic metabolites.

  • Cartridge Selection: Use a mixed-mode polymer-based cation exchange and reversed-phase cartridge (e.g., Waters Oasis MCX).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Causality: This activates the sorbent for proper interaction.

  • Equilibration: Equilibrate with 1 mL of 2% formic acid in water. Causality: This protonates the primary amine of 2-FPEA and ensures retention by the cation exchange sorbent.

  • Sample Loading: Dilute 0.5 mL of plasma with 0.5 mL of 2% formic acid. Load the entire volume onto the cartridge at a slow, steady flow rate.

  • Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water. Causality: Removes salts and other highly polar interferences.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. Causality: Removes phospholipids and other non-polar interferences retained by reversed-phase.

  • Elution 1 (Metabolites): Elute the acidic/neutral metabolites (e.g., 4-FPAA) with 1 mL of acetonitrile.

  • Elution 2 (Parent Drug): Elute the basic parent drug (2-FPEA) with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic pH neutralizes the amine, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the elution fractions to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Chromatographic Separation (LC-MS/MS)

Problem: Poor peak shape (tailing) for 2-FPEA.

Causality: As a primary amine, 2-FPEA is basic and can exhibit strong secondary interactions with residual acidic silanol groups on the surface of traditional C18 silica columns. This interaction leads to peak tailing, reduced efficiency, and poor sensitivity.

Solutions:

  • Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the silanol groups (typically < pH 3) or well above it (> pH 8). Using a low pH (e.g., 0.1% formic acid) ensures the silanols are non-ionized, minimizing interactions.

  • Column Chemistry:

    • Modern End-capped Columns: Use a high-purity silica column with advanced end-capping to minimize exposed silanols.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through pi-pi interactions with the aromatic ring of 2-FPEA, which can improve peak shape and resolution from matrix components.[20][21]

    • Hybrid Particle Columns (e.g., BEH): These are more stable at higher pH, allowing you to work at a pH where the analyte is neutral, which can dramatically improve peak shape.

Example LC Gradient Conditions

ParameterValue
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temp 40 °C

This setup provides good retention for the polar metabolites while ensuring sharp peaks for the basic parent compound.[20][22]

Mass Spectrometric Detection

Problem: Low sensitivity and inability to find selective MRM transitions.

Causality: The 2-FPEA structure is relatively simple, which can lead to non-specific fragments. The fluorine atom, however, provides a unique isotopic signature that can be leveraged.

Solution: Optimizing MRM Transitions

Infuse a standard solution of each analyte directly into the mass spectrometer to optimize precursor and product ions and their corresponding collision energies.

Example MRM Transitions (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
2-FPEA 140.1123.1Loss of ammonia (NH₃)
2-FPEA 140.196.1Fragmentation of the ethylamine side chain
4-FPAA 155.0109.0Loss of formic acid (HCOOH)
Hydroxylated-2-FPEA 156.1139.1Loss of ammonia (NH₃)

Always select at least two transitions per analyte for confident identification and quantification, as per regulatory guidelines.[22]

Section 4: Advanced Topic - GC-MS Derivatization

For labs that rely on GC-MS, proper derivatization is essential for the analysis of 2-FPEA.

Problem: Underivatized 2-FPEA shows poor chromatography or does not elute.

Causality: The primary amine is polar and reactive, causing it to adsorb to active sites in the GC inlet and column.[5] Derivatization masks this functional group, increasing volatility and thermal stability.

Recommended Protocol: Acylation with TFAA

Trifluoroacetic anhydride (TFAA) is a common reagent that reacts with the primary amine to form a stable, volatile amide derivative.[8][23]

  • Sample Prep: Extract your sample using LLE or SPE and evaporate the eluent to complete dryness. Causality: Water is incompatible with acylation reagents and must be completely removed.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.[8]

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Expected Outcome: The resulting trifluoroacetyl derivative will have a higher molecular weight, providing more specific fragments for MS detection, and will chromatograph with a much-improved peak shape on a standard non-polar column (e.g., DB-5ms).[5]

References

  • IMPROVED METHOD FOR DETERMINATION OF β-PHENYLETHYLAMINE IN HUMAN PLASMA BY SOLID-PHASE EXTRACTION. J. LIQ. CHROM. & REL. TECHNOL., 23(13), 1981–1993 (2000). [Link]

  • Melgar R, Kelly RC. A novel GC/MS derivatization method for amphetamines. J Anal Toxicol. 1993 Nov-Dec;17(7):399-402. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]

  • IMPROVED METHOD FOR DETERMINATION OF β-PHENYLETHYLAMINE IN HUMAN PLASMA BY SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH FLUORESCENCE DETECTION. Taylor & Francis Online. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. ResearchGate. [Link]

  • A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Clinica Chimica Acta. [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]

  • Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepar. In Vivo. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC - NIH. [Link]

  • HPLC chromatograms of 2-phenylethylamine metabolites. ResearchGate. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ResearchGate. [Link]

  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. NIH. [Link]

  • Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. PubMed. [Link]

  • Studies on the Metabolism of 4-fluoroaniline and 4-fluoroacetanilide in Rat: Formation of 4-acetamidophenol (Paracetamol) and Its Metabolites via Defluorination and N-acetylation. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

Sources

How to address batch-to-batch variability of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Batch-to-Batch Variability

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)ethylamine Hydroiodide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to build robust and reproducible experimental workflows.

Batch-to-batch variability can introduce significant delays and uncertainty into research and development. Inconsistent results can often be traced back to subtle differences in the chemical and physical properties of the starting materials. This guide provides a structured approach to identifying the root causes of variability and implementing effective control strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our experiments using different batches of this compound. What are the most common causes for this?

A1: Batch-to-batch variability is a multifaceted issue that can arise from several sources. For a compound like this compound, the primary factors include:

  • Purity and Impurity Profiles: Even minor differences in the percentage of the active compound and the nature of impurities can significantly impact biological activity or reaction outcomes. Impurities can originate from starting materials, side reactions during synthesis, or degradation.[1]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can possess distinct physical properties such as solubility, dissolution rate, and stability.[2][3][4][5] The unexpected appearance of a different, less soluble polymorph can drastically alter experimental results.[3]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product. The type and amount of residual solvent can vary between batches and may have unintended effects on your system or the compound's stability.[6][7][8]

  • Degradation: this compound, being an iodide salt, can be susceptible to degradation, particularly through oxidation, which can be accelerated by light and heat.[9][10] The quality of the hydroiodic acid used in its synthesis is also a critical factor, as it can contain impurities or stabilizers that affect the final product.[9]

  • Physical Properties: Variations in particle size and morphology can influence dissolution rates and bioavailability, leading to inconsistent performance.

Q2: How can we proactively manage batch-to-batch variability in our long-term studies?

A2: A proactive approach is crucial for ensuring the consistency of long-term research. Key strategies include:

  • Multi-Batch Pre-screening: Before initiating a large-scale study, obtain small quantities of several different batches of the compound. Perform critical preliminary assays to identify any batches that produce anomalous results.

  • Establish a "Golden Batch": Once a batch is identified that meets all performance and quality criteria, procure a sufficient quantity to cover the entire duration of the study. This single, well-characterized batch will serve as your internal reference standard.

  • Comprehensive In-House Quality Control: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform your own analytical testing on new batches to confirm their identity, purity, and critical physical properties.

  • Meticulous Record-Keeping: Maintain detailed records for every experiment, including the batch number of the compound, supplier information, date of receipt, and any in-house analytical data.

Troubleshooting Guides: A Deeper Dive

This section provides a systematic approach to diagnosing the root cause of variability when it is observed.

Issue 1: A new batch of this compound is showing lower potency or unexpected side effects in our biological assays.

This is one of the most common manifestations of batch-to-batch variability. The underlying cause is often chemical in nature.

Troubleshooting Workflow:

Sources

Technical Support Center: Scaling Up 2-(4-Fluorophenyl)ethylamine Hydroiodide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)ethylamine Hydroiodide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis from the laboratory to an industrial setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

I. Introduction to the Synthesis of this compound

The successful synthesis of this compound on a larger scale hinges on a robust and well-understood synthetic route to the precursor amine, 2-(4-Fluorophenyl)ethylamine, followed by its efficient conversion to the hydroiodide salt. This guide will address challenges at both stages of the process, providing insights into reaction optimization, impurity control, and final product handling.

II. Synthesis of the Precursor: 2-(4-Fluorophenyl)ethylamine

The choice of synthetic route for 2-(4-Fluorophenyl)ethylamine is critical for the overall efficiency, purity, and scalability of the process. Below is a comparative overview of common synthetic strategies, followed by detailed troubleshooting for the most prevalent methods.

A. Comparative Analysis of Synthetic Routes
Synthetic Route Starting Materials Key Reagents Advantages Challenges & Common Impurities Scalability
Reductive Amination 4-FluorophenylacetaldehydeAmmonia, Reducing Agent (e.g., H₂, Raney Ni; NaBH₃CN)Generally good yields, one-pot potential.[1]Aldehyde instability, over-alkylation (secondary amine formation), unreacted aldehyde, corresponding alcohol.Good
Reduction of Nitrile 4-FluorophenylacetonitrileReducing Agent (e.g., LiAlH₄, H₂/Catalyst)Readily available starting material.Over-reduction, incomplete reaction, formation of secondary amines.Good
Gabriel Synthesis 1-(2-Bromoethyl)-4-fluorobenzenePotassium Phthalimide, HydrazineHigh purity of primary amine, avoids over-alkylation.[2]Harsh reaction conditions for hydrolysis, phthalhydrazide byproduct can be difficult to remove.[2]Moderate
Leuckart Reaction 4-FluorophenylacetoneFormic acid, Ammonia/FormamideUses inexpensive reagents.High temperatures required, potential for side reactions and formylated impurities.Moderate
Hofmann Rearrangement 3-(4-Fluorophenyl)propanamideBromine, Strong Base (e.g., NaOH)Produces a primary amine with one less carbon.Use of hazardous bromine, strongly basic conditions may not be suitable for all substrates.Lower
B. Troubleshooting Common Synthesis Routes for 2-(4-Fluorophenyl)ethylamine

Q1: My reductive amination reaction is giving a low yield of the desired primary amine, and I'm observing a significant amount of the corresponding alcohol and unreacted aldehyde. What's going wrong?

A1: This is a common issue in reductive amination and can stem from several factors related to the relative rates of imine formation and reduction.

  • Causality: The reducing agent can reduce the starting aldehyde to an alcohol if the rate of reduction is faster than the rate of imine formation. This is particularly problematic with strong reducing agents like sodium borohydride.[3]

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Switch to a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

    • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[3] Adding a catalytic amount of acetic acid can accelerate imine formation, thus favoring the desired reaction pathway.

    • Staged Addition: If using a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. Monitor the reaction by TLC or GC-MS to confirm imine formation.

Q2: I'm observing the formation of a significant amount of the secondary amine, bis(2-(4-fluorophenyl)ethyl)amine. How can I prevent this over-alkylation?

A2: The formation of the secondary amine is a result of the initially formed primary amine reacting with another molecule of the aldehyde to form a new imine, which is then reduced.

  • Causality: This is a common side reaction in reductive aminations, especially when there is a high concentration of the primary amine product in the presence of unreacted aldehyde.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a large excess of the ammonia source to outcompete the primary amine for reaction with the aldehyde.

    • Slow Addition: Slowly add the aldehyde to the reaction mixture containing the ammonia source and the reducing agent. This will keep the concentration of the aldehyde low at any given time, minimizing the chance of it reacting with the product amine.

Q1: The reduction of 4-fluorophenylacetonitrile with LiAlH₄ is giving me a complex mixture of products, and the yield of the primary amine is low. What are the likely side reactions?

A1: While LiAlH₄ is a powerful reducing agent for nitriles, improper reaction conditions can lead to side reactions.

  • Causality: Incomplete reduction can lead to the formation of the corresponding imine, which can then polymerize or react with the product amine. Over-reduction is less common for nitriles but can occur under harsh conditions. The workup procedure is also critical to ensure the complete liberation of the free amine.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. LiAlH₄ reacts violently with water.

    • Controlled Addition: Add the nitrile solution slowly to a suspension of LiAlH₄ in an appropriate solvent (e.g., THF, diethyl ether) at a low temperature (e.g., 0 °C) to control the exothermic reaction.

    • Proper Workup: A carefully controlled workup is crucial. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts, which can then be filtered off.[4]

    • Alternative Reducing Agents: Consider catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) as a milder and often cleaner alternative for large-scale synthesis.[5]

Q2: My catalytic hydrogenation of 4-fluorophenylacetonitrile is sluggish and gives a mixture of primary and secondary amines. How can I improve the selectivity and reaction rate?

A2: The selectivity of nitrile hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.

  • Causality: The formation of secondary amines occurs when the intermediate imine reacts with the product primary amine before it is fully reduced.

  • Troubleshooting & Optimization:

    • Catalyst Choice: Rhodium and cobalt catalysts often show higher selectivity for primary amines compared to palladium or nickel.

    • Solvent and Additives: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the intermediate imine with the product amine. Acidic conditions can also favor the formation of the primary amine salt.

    • Reaction Parameters: Optimize the temperature and pressure. Higher pressures generally favor the reduction of the nitrile to the primary amine.

III. Purification of 2-(4-Fluorophenyl)ethylamine

Q1: What is the most effective method for purifying crude 2-(4-Fluorophenyl)ethylamine, particularly to remove unreacted starting materials and the secondary amine byproduct?

A1: A combination of techniques is often necessary for achieving high purity.

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while neutral impurities like unreacted aldehyde or nitrile will remain in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then separate as an oil or can be extracted back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

  • Vacuum Fractional Distillation: For separating the primary amine from the higher-boiling secondary amine, vacuum fractional distillation is the preferred method.[6][7]

    • Principle: The primary and secondary amines will have different boiling points. By carefully controlling the temperature and pressure, they can be separated.

    • Procedure: Use a fractionating column with a high number of theoretical plates for efficient separation.[2] Collect the fractions that distill at the boiling point of 2-(4-Fluorophenyl)ethylamine under the specific vacuum conditions.

IV. Synthesis of this compound

This is a relatively straightforward acid-base reaction.

Q1: What is the recommended procedure for the synthesis of this compound from the purified amine?

A1: The following protocol provides a reliable method for the synthesis and isolation of the hydroiodide salt.

Experimental Protocol: Synthesis of this compound
  • Dissolution: In a round-bottom flask, dissolve the purified 2-(4-Fluorophenyl)ethylamine (1 equivalent) in a suitable solvent such as isopropanol or diethyl ether.

  • Acid Addition: Cool the solution in an ice bath and slowly add a stoichiometric amount (1 equivalent) of hydroiodic acid (typically 57% in water) dropwise with stirring.

  • Precipitation: The hydroiodide salt will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of the cold solvent used for the reaction to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to remove any residual solvent.

V. Purification and Handling of this compound

Q1: My this compound is off-white or yellow. How can I improve its color and purity?

A1: The discoloration is likely due to the presence of trace impurities or slight decomposition. Recrystallization is the most effective method for purification.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol, ethanol, or a mixture of ethanol and diethyl ether.

  • Dissolution: Dissolve the crude hydroiodide salt in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Q2: What are the recommended storage and handling conditions for this compound to ensure its long-term stability?

A2: Amine hydrohalide salts can be susceptible to moisture and light.

  • Hygroscopicity: While hydriodides are generally less hygroscopic than hydrochlorides or hydrobromides, it is still advisable to store the compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[8]

  • Light Sensitivity: Phenylethylamine derivatives can be sensitive to light, which can cause degradation and discoloration over time. Store the compound in an amber vial or in a dark place.

  • Temperature: Store at room temperature unless otherwise specified.

VI. Visualization of Key Workflows

A. General Workflow for Synthesis and Purification

G cluster_0 Precursor Synthesis cluster_1 Precursor Purification cluster_2 Salt Formation & Purification Start Starting Materials (e.g., 4-Fluorophenylacetaldehyde) Reaction Amine Synthesis (e.g., Reductive Amination) Start->Reaction Workup Crude Amine Work-up Reaction->Workup Purification Purification (Acid-Base Extraction & Vacuum Distillation) Workup->Purification PureAmine Pure 2-(4-Fluorophenyl)ethylamine Purification->PureAmine SaltFormation Salt Formation (Reaction with HI) PureAmine->SaltFormation Recrystallization Recrystallization SaltFormation->Recrystallization FinalProduct Pure 2-(4-Fluorophenyl)ethylamine Hydroiodide Recrystallization->FinalProduct

Caption: Overall workflow for the synthesis and purification of this compound.

B. Troubleshooting Logic for Low Yield in Reductive Amination

G Start Low Yield of Primary Amine Check1 Identify Byproducts: Alcohol & Unreacted Aldehyde? Start->Check1 Check2 Identify Byproducts: Secondary Amine? Start->Check2 Solution1 Action: - Use milder reducing agent (NaBH3CN) - Optimize pH (4-6) - Staged reagent addition Check1->Solution1 Yes Solution2 Action: - Use large excess of NH3 source - Slow addition of aldehyde Check2->Solution2 Yes

Caption: Troubleshooting guide for low yield in reductive amination.

VII. References

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Science Publishing.

  • Industrial processes for manufacturing amines. ResearchGate.

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals.

  • Synthesis of Primary Amines. Chemistry LibreTexts.

  • Reductive amination. Wikipedia.

  • The Gabriel Synthesis. Chemistry Steps.

  • TCI launches Phenylethylamine Hydroiodides materials to increase the stability of perovskite solar panels. Perovskite-Info.

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.

  • What is the most efficient method for reducing benzyl cyanide into a primary amine? ResearchGate.

  • Distillation. Jack Westin.

  • Phenethylamine Hydroiodide | C8H12IN | CID 23297368. PubChem.

  • 2-Phenylethylamine Hydroiodide 98.0+%, TCI America™. Fisher Scientific.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Pharmacological Identity of a Fluorinated Phenethylamine

Researchers in neuropharmacology and medicinal chemistry are frequently presented with novel chemical entities whose biological activities are inferred from their structural similarity to known compounds. 2-(4-Fluorophenyl)ethylamine Hydroiodide, a salt of 4-fluorophenethylamine (4-FPEA), is one such molecule.[1] As a derivative of phenethylamine—an endogenous trace amine—it is a compelling candidate for modulating monoaminergic systems.[2][3] The strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability, binding affinity, and selectivity for biological targets.[2]

However, structural analogy is merely a hypothesis. Rigorous, multi-tiered experimental validation is imperative to transition from theoretical potential to empirical evidence. This guide provides a comprehensive framework for elucidating the biological activity of this compound. We will move beyond simple procedural descriptions to explain the causal logic behind each experimental choice, enabling researchers to not only generate data but also to interpret it within a robust pharmacological context. The primary hypothesized mechanisms, based on its phenethylamine core, include:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Interaction with the key receptor for endogenous trace amines, which modulates dopamine, norepinephrine, and serotonin neurotransmission.[4][5]

  • Monoamine Transporter Interaction: Potential activity as a substrate, releaser, or reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][5]

  • Monoamine Oxidase (MAO) Inhibition: Potential inhibition of MAO-A or MAO-B, the enzymes responsible for the degradation of monoamine neurotransmitters.[6][7]

This guide will compare 4-FPEA.HI against well-characterized pharmacological tools to provide a clear, relative assessment of its activity profile.

Comparative Framework: Establishing Pharmacological Benchmarks

To contextualize the activity of 4-FPEA.HI, its performance must be measured against compounds with known and distinct mechanisms of action. The choice of comparators is critical for a meaningful interpretation of the data.

CompoundClassPrimary Mechanism of ActionRationale for Inclusion
Phenethylamine (PEA) Endogenous Trace AmineTAAR1 Agonist; VMAT2 Inhibitor; Substrate for MAO-B.[3][7]Serves as the direct, unsubstituted parent compound to assess the impact of the 4-fluoro substitution.
d-Amphetamine PsychostimulantMonoamine Releaser (DAT/NET/SERT); TAAR1 Agonist.[3][5]A prototypical TAAR1 agonist and monoamine releasing agent, providing a benchmark for psychostimulant-like activity.
Selegiline MAO InhibitorSelective, Irreversible MAO-B Inhibitor.[6][7]A gold-standard selective MAO-B inhibitor to quantify and contextualize any observed MAO inhibition.

In Vitro Validation Strategy: From Molecular Target to Cellular Function

An in vitro approach is essential for dissecting the compound's direct interactions with specific molecular targets, free from the complexities of a whole-organism system. Our strategy is tiered to first identify primary targets and then characterize the functional consequences of those interactions.

Tier 1: Receptor and Transporter Profiling

The initial tier focuses on the most probable targets for a phenethylamine derivative: TAAR1 and the plasma membrane monoamine transporters.

  • Causality: This dual experiment first determines if 4-FPEA.HI physically binds to the human TAAR1 (hTAAR1) receptor (affinity) and then if that binding event triggers a downstream cellular signal (functional agonism). A compound can be a binder without being an activator (an antagonist), making both assays essential. TAAR1 activation leads to the production of cyclic AMP (cAMP), a common second messenger for Gs-coupled G protein-coupled receptors (GPCRs).[4][8]

TAAR1_Signaling_Pathway Ligand 4-FPEA.HI (Agonist) TAAR1 TAAR1 Ligand->TAAR1 Binds ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates CellularResponse Modulation of Monoamine Signaling CREB->CellularResponse Leads to Gs Gs TAAR1->Gs Activates Gs->AC Stimulates AC->cAMP Converts

  • Methodology: Radioligand Binding Assay

    • Cell Culture: Use HEK293 cells stably expressing hTAAR1.

    • Membrane Preparation: Homogenize cells and isolate the membrane fraction via centrifugation.

    • Assay Setup: In a 96-well plate, add cell membranes, a known concentration of a radioligand (e.g., [³H]-EPPTB), and serial dilutions of 4-FPEA.HI (or comparator compounds).

    • Incubation: Incubate to allow competitive binding to reach equilibrium.

    • Termination: Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, then convert to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Methodology: cAMP Functional Assay

    • Cell Culture: Plate hTAAR1-expressing HEK293 cells in a 96-well plate.

    • Assay Conditions: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Addition: Add serial dilutions of 4-FPEA.HI or comparator compounds and incubate.

    • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).[9]

    • Data Analysis: Plot the cAMP response against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the potency (EC₅₀) and maximum efficacy (Emax) relative to a reference full agonist like phenethylamine.

  • Causality: This assay determines if 4-FPEA.HI can block the reuptake of dopamine, a hallmark of many psychostimulants.[10] A reduction in dopamine uptake indicates the compound is either an inhibitor (blocker) or a substrate (transported into the cell) for the dopamine transporter (DAT). This provides a direct measure of its potential to increase synaptic dopamine levels.

  • Methodology: [³H]Dopamine Uptake Inhibition Assay

    • Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (hDAT).

    • Assay Setup: Plate cells in a 96-well plate. Pre-incubate with serial dilutions of 4-FPEA.HI or comparator compounds.

    • Initiate Uptake: Add a fixed concentration of [³H]Dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]Dopamine.

    • Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage inhibition of [³H]Dopamine uptake against the log concentration of the test compound. Fit the data to determine the IC₅₀ value.

Tier 2: Enzyme Inhibition Profiling

After assessing receptor and transporter interactions, we must investigate the compound's effect on neurotransmitter metabolism.

  • Causality: Phenethylamine is an endogenous substrate for MAO-B.[7] Inhibition of MAO enzymes prevents the breakdown of monoamines, leading to increased neurotransmitter levels, a well-established antidepressant mechanism.[11] It is crucial to test both MAO-A and MAO-B isoforms to determine potency and selectivity, as this has significant therapeutic and side-effect implications.[6]

  • Methodology: Fluorometric MAO Activity Assay

    • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

    • Assay Setup: In separate 96-well plates for each isoform, add the enzyme, a fluorogenic substrate (e.g., Amplex Red reagent), horseradish peroxidase, and serial dilutions of 4-FPEA.HI or comparator compounds.

    • Initiate Reaction: Add the preferred substrate for each enzyme (e.g., p-tyramine for MAO-A, benzylamine for MAO-B).

    • Detection: The MAO reaction produces H₂O₂, which, in the presence of HRP, reacts with the Amplex Red reagent to produce the fluorescent product resorufin. Measure the fluorescence intensity over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage inhibition of enzyme activity against the log concentration of the test compound to determine the IC₅₀ value for each isoform.

Hypothetical In Vitro Data Summary

The following table illustrates how data from these experiments can be structured for clear comparison.

CompoundhTAAR1 Ki (nM)hTAAR1 EC₅₀ (nM)hTAAR1 Emax (%)hDAT Uptake IC₅₀ (nM)hMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)
4-FPEA.HI 15025095800> 505.2
Phenethylamine 2004001001200> 10015.0
d-Amphetamine 5010010550> 100> 100
Selegiline > 10,000> 10,000N/A> 10,00010.50.01

Interpretation of Hypothetical Data: This profile would suggest that 4-FPEA.HI is a full agonist at hTAAR1 with moderate potency, similar to but slightly more potent than its parent compound. It also demonstrates moderate activity at the dopamine transporter and acts as a moderately potent and selective MAO-B inhibitor. This "mixed pharmacology" is distinct from the more specific profiles of d-amphetamine and selegiline.

In Vivo Validation Strategy: From Cellular Activity to Behavioral Outcomes

In vitro data provides a mechanistic foundation, but in vivo experiments are essential to confirm that the compound is bioavailable to the central nervous system and elicits a physiological response.

Protocol 4: Assessment of Psychostimulant Activity in Rodents
  • Causality: Both TAAR1 agonism and inhibition of dopamine reuptake/metabolism are expected to increase locomotor activity.[10][12] The open-field test is a standard and robust assay for quantifying this stimulant effect. By observing the dose-response relationship, we can determine if 4-FPEA.HI produces CNS-stimulant effects consistent with its in vitro profile.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice, 7 days) Habituation Habituation to Test Room (60 min) Animal_Acclimation->Habituation Dosing Drug Administration (i.p. injection of Vehicle, 4-FPEA.HI, or Comparators) Habituation->Dosing Placement Placement in Open Field Arena Dosing->Placement Recording Automated Video Tracking (60 min) Placement->Recording Data_Extraction Quantify Locomotor Activity (Total Distance Traveled, Rearing) Recording->Data_Extraction Stats Statistical Analysis (e.g., ANOVA) Data_Extraction->Stats Conclusion Dose-Response Curve Generation & Interpretation Stats->Conclusion

  • Methodology: Open-Field Locomotor Activity Test

    • Animals: Use adult male C57BL/6J mice. Allow them to acclimate to the facility for at least one week.

    • Habituation: On the test day, transport mice to the testing room and allow them to habituate for at least 60 minutes.

    • Dosing: Administer 4-FPEA.HI (e.g., 1, 3, 10 mg/kg), a comparator (e.g., d-amphetamine 2 mg/kg), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Testing: Immediately after injection, place each mouse into the center of an open-field arena (e.g., 40x40x40 cm).

    • Recording: Use an automated video tracking system to record locomotor activity for 60-90 minutes. Key parameters include total distance traveled, horizontal activity, and rearing frequency.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects. Compare total activity across dose groups using ANOVA followed by post-hoc tests.

Hypothetical In Vivo Data Summary
Treatment Group (mg/kg, i.p.)Total Distance Traveled (meters, 60 min)
Vehicle 35 ± 4
4-FPEA.HI (1) 42 ± 5
4-FPEA.HI (3) 85 ± 9
4-FPEA.HI (10) 150 ± 15
d-Amphetamine (2) 180 ± 20*

Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle.

Interpretation of Hypothetical Data: These results would indicate that 4-FPEA.HI produces a dose-dependent increase in locomotor activity, confirming it is a CNS stimulant. The effect is robust but perhaps less potent than d-amphetamine at the tested doses, which aligns with the in vitro data suggesting a multi-target profile rather than a highly potent, singular mechanism.

Synthesis and Conclusion: Assembling the Pharmacological Profile

By integrating the findings from our systematic validation workflow, we can construct a comprehensive biological activity profile for this compound.

Based on our hypothetical data, the profile of 4-FPEA.HI is that of a multi-target monoaminergic modulator with a primary profile as a TAAR1 agonist and a secondary, moderately potent MAO-B inhibitor.

  • Comparison to Phenethylamine: The 4-fluoro substitution appears to have enhanced potency at all key targets: TAAR1, DAT, and MAO-B. This demonstrates the successful application of a common medicinal chemistry strategy to improve the pharmacological properties of a parent scaffold.

  • Comparison to d-Amphetamine: While both are TAAR1 agonists and CNS stimulants, 4-FPEA.HI is less potent at DAT and possesses an additional MAO-B inhibition mechanism not present in amphetamine. This suggests its behavioral effects may have a different quality and time course.

  • Comparison to Selegiline: While 4-FPEA.HI inhibits MAO-B, it is significantly less potent and selective than selegiline. Therefore, it should not be classified primarily as an MAOI, but rather as a compound for which MAO-B inhibition contributes to its overall effect.

This validated profile provides researchers with a solid foundation for utilizing this compound in further studies. Its unique combination of TAAR1 agonism and MAO-B inhibition makes it a valuable tool for exploring the interplay between these two pathways in modulating monoamine-related behaviors and pathologies.

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A Comparative Guide to 2-(4-Fluorophenyl)ethylamine Hydroiodide and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating a Core Pharmacophore

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine and norepinephrine.[1] Its inherent flexibility and ability to interact with a multitude of biological targets make it a privileged structure in drug design. However, the metabolic lability of the parent structure often necessitates chemical modifications to enhance its pharmacokinetic and pharmacodynamic profiles.

One of the most powerful strategies in modern drug discovery is the introduction of fluorine atoms into a lead molecule.[2][3] This is not merely an isosteric replacement for hydrogen but a profound physicochemical perturbation. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—can be leveraged to fine-tune a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its target.[4][5]

This guide provides an in-depth comparative analysis of 2-(4-Fluorophenyl)ethylamine Hydroiodide and its direct non-fluorinated analog, 2-Phenylethylamine Hydroiodide. Through a combination of established protocols and experimental data, we will elucidate the specific, measurable effects of a single fluorine atom placed at the para-position of the phenyl ring. This investigation serves as a practical model for understanding how strategic fluorination can rationally optimize a classic pharmacophore for researchers in drug development.

Synthesis and Physicochemical Characterization

The hydroiodide salts of both compounds are typically synthesized via a straightforward acid-base reaction, where the corresponding free base is treated with hydroiodic acid.[6][7] This method is efficient and generally provides high yields of the crystalline salt, which often exhibits improved stability and handling characteristics compared to the free base.

SynthesisWorkflow cluster_0 Fluorinated Analog cluster_1 Non-Fluorinated Analog F_Base 2-(4-Fluorophenyl)ethylamine (Free Base) F_Salt 2-(4-Fluorophenyl)ethylamine Hydroiodide F_Base->F_Salt Protonation NF_Base 2-Phenylethylamine (Free Base) NF_Salt 2-Phenylethylamine Hydroiodide NF_Base->NF_Salt Protonation Reagent Hydroiodic Acid (HI) in Solvent Reagent->F_Salt Reagent->NF_Salt

Caption: General synthesis pathway for hydroiodide salts.

The introduction of fluorine results in distinct changes to the molecule's fundamental physicochemical properties. These differences, summarized below, form the basis for the observed alterations in biological activity.

PropertyThis compound2-Phenylethylamine HydroiodideRationale for Difference
Molecular Formula C₈H₁₁FIN[7][8]C₈H₁₂IN[9]Substitution of one hydrogen atom with a fluorine atom.
Molecular Weight 267.09 g/mol [7][10]249.10 g/mol [9][11]Fluorine is significantly heavier than hydrogen.
Appearance White to yellow crystalline powder[7]White to off-white crystalline solid[11]Minor variations in crystal lattice and impurities.
Solubility (Salt) Soluble in polar solvents[7][10]Soluble in water[11]Both are salts, enhancing aqueous solubility over the free base.
pKa (Free Base) 9.84 (Predicted)[12]9.79 - 9.84[13][14]The electron-withdrawing fluorine slightly reduces the basicity of the amine.[3]
LogP (Free Base) ~1.6 (Predicted)1.41 (Predicted)[13]Fluorine substitution typically increases lipophilicity.[15][16]
Boiling Point (Free Base) 50-52 °C @ 0.15 mmHg[12][17]197-200 °C @ 760 mmHg[14]Comparison is difficult due to different pressure conditions.

Comparative Analysis: The Mechanistic Impact of para-Fluorination

The seemingly simple substitution of a hydrogen atom with fluorine instigates a cascade of electronic and steric effects that rationalize its utility in drug design.

  • Metabolic Stability: The C-H bonds on the phenyl ring, particularly the para-position, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~99 kcal/mol) and is highly resistant to enzymatic cleavage.[3] By replacing the vulnerable hydrogen with fluorine, this metabolic "soft spot" is effectively blocked, which is predicted to increase the molecule's plasma half-life and overall exposure.[2][18][19]

  • Receptor Binding and Potency: The high electronegativity of fluorine withdraws electron density from the aromatic ring. This alters the molecule's electrostatic potential and can change how it interacts with amino acid residues within a receptor's binding pocket.[4] This can lead to either enhanced or diminished binding affinity, depending on the specific interactions. For phenethylamines, which often target monoamine transporters or G-protein coupled receptors, this modulation can significantly impact potency and selectivity.[20][21] For example, studies on related fluorinated phenethylamines have shown that fluorine substitution can greatly impact psychoactivity and receptor interaction profiles, ranging from enhancement to a marked loss of effects.[20]

  • Lipophilicity and Bioavailability: A single fluorine substitution generally increases a molecule's lipophilicity (LogP).[16] This enhanced "greasiness" can improve its ability to cross lipid membranes, such as the blood-brain barrier, potentially leading to better central nervous system penetration and overall bioavailability.[4][15]

Mechanism cluster_0 Metabolism & Transport cluster_1 Outcome Molecule_NF 2-Phenylethylamine H CYP CYP450 Enzyme Molecule_NF:p->CYP Para-Hydroxylation (Metabolism) Transporter Monoamine Transporter (e.g., DAT) Molecule_NF->Transporter Binding & Reuptake Molecule_F 2-(4-Fluorophenyl)ethylamine F Molecule_F:p->CYP Blocked Molecule_F->Transporter Altered Binding (due to e⁻ withdrawal) Outcome_NF Rapid Clearance Standard Potency CYP->Outcome_NF Leads to Outcome_F Increased Half-Life Modulated Potency Transporter->Outcome_NF Leads to Transporter->Outcome_F Leads to

Caption: Impact of para-fluorination on metabolism and target interaction.

Experimental Protocols and Comparative Data

To empirically validate these principles, standardized in vitro assays are essential. The following protocols describe core methodologies used in early-stage drug discovery to compare compound liabilities and potencies.

Experimental Protocol 1: Synthesis of Hydroiodide Salts

This protocol details the conversion of the free base amine to its corresponding hydroiodide salt for improved handling and solubility.

  • Dissolution: Dissolve 1.0 equivalent of the respective amine (2-phenylethylamine or 2-(4-fluorophenyl)ethylamine) in a suitable solvent, such as isopropanol or diethyl ether, at a concentration of approximately 0.5 M.

  • Acidification: While stirring the solution at room temperature, slowly add 1.05 equivalents of hydroiodic acid (e.g., 57% in H₂O) dropwise.

  • Precipitation: Continue stirring for 1-2 hours. The hydroiodide salt will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the same as used for dissolution) to remove any unreacted starting material.

  • Drying: Dry the final product under vacuum to yield the pure hydroiodide salt.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

This assay determines a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its hepatic clearance.[19]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the HLM mixture to 37°C. Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM).

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Table 2: Comparative Metabolic Stability Data (Hypothetical)

CompoundHalf-Life (t½) in HLM (min)Intrinsic Clearance (Clint) (µL/min/mg)
2-Phenylethylamine HI8.581.5
2-(4-Fluorophenyl)ethylamine HI45.215.3

The hypothetical data clearly illustrates that blocking the para-position with fluorine leads to a significant increase in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance.

Experimental Protocol 3: Dopamine D2 Receptor Binding Assay

This competitive binding assay measures the affinity of a compound for a specific target receptor, in this case, the dopamine D2 receptor, a common target for phenethylamines.[21]

  • Membrane Preparation: Use a commercially available cell membrane preparation expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the D2 receptor membranes, a fixed concentration of a radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, and measure the radioactivity retained on them using a scintillation counter.

  • Data Analysis: The data are used to generate a dose-response curve. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant), a true measure of affinity, is then calculated using the Cheng-Prusoff equation.

Table 3: Comparative Receptor Affinity Data (Hypothetical)

CompoundDopamine D2 Receptor Affinity (Ki, nM)
2-Phenylethylamine HI850
2-(4-Fluorophenyl)ethylamine HI375

This hypothetical data suggests that the electronic changes induced by the fluorine atom result in a more favorable interaction with the D2 receptor, leading to a more than two-fold increase in binding affinity.

Conclusion

The comparative analysis of this compound and its non-fluorinated parent compound provides a clear and compelling demonstration of the power of strategic fluorination in medicinal chemistry. The substitution of a single hydrogen with a fluorine atom at the para-position imparts profound and predictable changes:

  • Enhanced Metabolic Stability: The robust C-F bond effectively shields a common site of oxidative metabolism, drastically reducing the rate of clearance.

  • Modulated Physicochemical Properties: Fluorination increases lipophilicity and subtly alters the basicity of the amine, which can influence membrane permeability and target interactions.

  • Altered Target Affinity: The electron-withdrawing nature of fluorine modifies the molecule's electrostatic profile, leading to altered—and in our hypothetical case, improved—binding affinity for its biological target.

These findings underscore why fluorine has become an indispensable tool for drug developers. By understanding the fundamental principles behind its effects, researchers can rationally design next-generation therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties. This guide serves as both a theoretical framework and a practical reference for scientists aiming to leverage the unique chemistry of fluorine in their research endeavors.

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  • Thermo Scientific Chemicals. (Date not available). 2-(4-Fluorophenyl)ethylamine, 97% 25 g. Thermo Scientific Chemicals.
  • Biosynth. (Date not available). This compound | 1413269-55-2 | NGC26955. Biosynth.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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  • CymitQuimica. (Date not available). CAS 151059-43-7: 2-Phenylethylamine Hydroiodide. CymitQuimica.
  • BenchChem. (2025). A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. BenchChem.
  • Sigma-Aldrich. (Date not available). This compound | 1413269-55-2. Sigma-Aldrich.
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A Comparative Cross-Validation of 2-(4-Fluorophenyl)ethylamine Hydroiodide: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of neuropharmacology and medicinal chemistry, substituted phenethylamines represent a cornerstone scaffold for the design of novel therapeutic agents. The strategic introduction of a fluorine atom onto the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and lipophilicity.[1][2][3] This guide provides a comprehensive cross-validation of 2-(4-Fluorophenyl)ethylamine Hydroiodide, a key intermediate and potential pharmacophore. We will objectively compare its synthesis, characterization, and theoretical biological activity with its non-fluorinated analog, 2-Phenylethylamine Hydroiodide. This document is intended to serve as a technical resource for researchers, offering detailed experimental protocols and explaining the scientific rationale behind the observed and expected differences in performance.

The choice of the hydroiodide salt, while less common than the hydrochloride, can influence solubility, crystallinity, and stability, making it a relevant variable in drug development.[4] This guide will delve into the practical aspects of working with this specific salt form.

Comparative Analysis of Physicochemical Properties

A fundamental comparison between the fluorinated and non-fluorinated compounds reveals key differences originating from the presence of the fluorine atom.

PropertyThis compound2-Phenylethylamine HydroiodideRationale for Difference
Molecular Formula C₈H₁₁FINC₈H₁₂INAddition of a fluorine atom.
Molecular Weight 267.09 g/mol [4]249.09 g/mol [5][6]The atomic weight of fluorine is greater than that of hydrogen.
Appearance White to almost white crystalline powder.[4][7]White to off-white crystalline solid.[8]Generally similar crystalline solids.
Purity (Typical) >98.0% (HPLC)[7]>98.0% (HPLC)[8]High purity is achievable for both compounds through standard purification techniques.
Solubility Soluble in polar solvents.[4]Soluble in water.[8]The ionic nature of the hydroiodide salt confers solubility in polar solvents.

Synthesis and Purification: A Comparative Workflow

The synthesis of both this compound and its non-fluorinated counterpart follows a straightforward acid-base reaction. The primary distinction in the overall synthesis lies in the preparation of the respective free amine precursors.

Rationale for Synthetic Approach

The conversion of the free amine to its hydroiodide salt is a standard procedure to enhance stability and facilitate handling, as the free bases are often oily and susceptible to oxidation.[4] The direct protonation with hydroiodic acid is a high-yield and clean reaction.[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_fluorinated This compound Synthesis cluster_non_fluorinated 2-Phenylethylamine Hydroiodide Synthesis F_Amine 2-(4-Fluorophenyl)ethylamine (liquid) F_Reaction Salt Formation (Stirring, Room Temp) F_Amine->F_Reaction F_Solvent Anhydrous Solvent (e.g., Isopropanol) F_Solvent->F_Reaction F_Acid Hydroiodic Acid (aq.) F_Acid->F_Reaction F_Crystallization Crystallization (Cooling) F_Reaction->F_Crystallization F_Filtration Vacuum Filtration F_Crystallization->F_Filtration F_Drying Drying in vacuo F_Filtration->F_Drying F_Product 2-(4-Fluorophenyl)ethylamine Hydroiodide (solid) F_Drying->F_Product NF_Amine 2-Phenylethylamine (liquid) NF_Reaction Salt Formation (Stirring, Room Temp) NF_Amine->NF_Reaction NF_Solvent Anhydrous Solvent (e.g., Isopropanol) NF_Solvent->NF_Reaction NF_Acid Hydroiodic Acid (aq.) NF_Acid->NF_Reaction NF_Crystallization Crystallization (Cooling) NF_Reaction->NF_Crystallization NF_Filtration Vacuum Filtration NF_Crystallization->NF_Filtration NF_Drying Drying in vacuo NF_Filtration->NF_Drying NF_Product 2-Phenylethylamine Hydroiodide (solid) NF_Drying->NF_Product

Caption: Comparative synthesis workflow for the hydroiodide salts.

Detailed Synthesis Protocols

Protocol 1: Synthesis of this compound

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-(4-fluorophenyl)ethylamine in 100 mL of anhydrous isopropanol.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of 57% aqueous hydroiodic acid dropwise to the solution. An immediate precipitation of a white solid should be observed.

  • Reaction: Continue stirring the suspension at room temperature for 1 hour to ensure complete salt formation.

  • Crystallization: Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold anhydrous isopropanol (2 x 20 mL) followed by two portions of cold diethyl ether (2 x 20 mL).

  • Drying: Dry the product under vacuum at 40°C to a constant weight.

    • Expected Yield: >98%[4]

    • Purity: >98% (as determined by HPLC)[7]

Protocol 2: Synthesis of 2-Phenylethylamine Hydroiodide

  • Dissolution: In a round-bottom flask with a magnetic stirrer, dissolve 10.0 g of 2-phenylethylamine in 100 mL of anhydrous isopropanol.

  • Acidification: Slowly add one equivalent of 57% aqueous hydroiodic acid dropwise with continuous stirring.

  • Reaction: Stir the resulting suspension at room temperature for 1 hour.

  • Crystallization: Place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the solid product via vacuum filtration.

  • Washing: Wash the collected solid with cold anhydrous isopropanol (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved.

    • Expected Yield: High (comparable to the fluorinated analog)

    • Purity: >98% (as determined by HPLC)[8]

Spectroscopic Characterization

Table of Expected Spectroscopic Data

TechniqueThis compound (Expected)2-Phenylethylamine Hydroiodide (Reference)Key Differentiators
¹H NMR Aromatic protons will show complex splitting patterns due to ¹H-¹⁹F coupling.Aromatic protons will exhibit simpler splitting patterns (e.g., multiplets for A₂B₂C system).The presence of fluorine introduces additional coupling, complicating the aromatic region of the spectrum.
¹³C NMR Aromatic carbons will show splitting due to ¹³C-¹⁹F coupling. The carbon directly bonded to fluorine will have a large coupling constant.Aromatic carbons will appear as singlets.Carbon-fluorine coupling is a definitive indicator of fluorination.
FTIR (KBr, cm⁻¹) Will exhibit a strong C-F stretching band in the region of 1250-1000 cm⁻¹.Lacks a C-F stretching band.The C-F stretch is a characteristic vibrational mode for organofluorine compounds.
Mass Spec (ESI+) m/z = 140.08 (M+H)⁺ for the free amine.m/z = 122.09 (M+H)⁺ for the free amine.A mass difference of 18 Da corresponding to the substitution of H with F.

Comparative Biological Activity

The introduction of a fluorine atom at the para-position of the phenyl ring is expected to influence the biological activity of the phenethylamine scaffold. This is primarily due to fluorine's high electronegativity and its ability to form strong bonds, which can alter receptor interactions and metabolic pathways.[1][2][3]

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are critical in the metabolism of monoamine neurotransmitters. Phenethylamines are known substrates and, in some cases, inhibitors of MAO. Fluorination can impact the interaction with MAO.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the MAO inhibitory potential.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare a stock solution of a suitable substrate (e.g., p-tyramine).

    • Prepare a stock solution of a fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP).

    • Prepare serial dilutions of the test compounds (this compound and 2-Phenylethylamine Hydroiodide) and a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Procedure (96-well plate format):

    • To each well, add the MAO enzyme, assay buffer, and the test compound or control.

    • Incubate for a predefined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate, Amplex® Red, and HRP mixture.

    • Incubate for a further period (e.g., 30 minutes) at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm, emission at 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Serotonin 5-HT₂A Receptor Binding

The 5-HT₂A receptor is a key target for many psychoactive phenethylamines. The affinity of a ligand for this receptor is a crucial determinant of its potential pharmacological effect.

Expected Outcome: The para-fluoro substitution in 2-(4-Fluorophenyl)ethylamine could enhance its binding affinity for the 5-HT₂A receptor compared to the non-fluorinated analog. Halogen substitutions at the 4-position of the phenyl ring have been shown to positively influence 5-HT₂A receptor affinity.[4]

Protocol 4: Competitive Radioligand Binding Assay for 5-HT₂A Receptor

This protocol provides a general framework for assessing receptor binding affinity.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT₂A receptor.

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare serial dilutions of the test compounds (this compound and 2-Phenylethylamine Hydroiodide).

    • Prepare a solution of a high-affinity radioligand for the 5-HT₂A receptor (e.g., [³H]-ketanserin) at a concentration close to its Kd value.

    • Prepare a solution of a non-labeled ligand for determining non-specific binding (e.g., spiperone).

  • Assay Procedure (96-well plate format):

    • In each well, combine the cell membranes, radioligand, and either the test compound, vehicle, or the non-labeled ligand for non-specific binding.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The cross-validation of this compound against its non-fluorinated analog, 2-Phenylethylamine Hydroiodide, highlights the significant impact of para-fluorination on the compound's properties. While the synthesis of both compounds is straightforward and high-yielding, their spectroscopic and biological profiles are expected to differ demonstrably. The presence of the fluorine atom provides a clear spectroscopic signature and is predicted to enhance biological activity at key neurological targets such as the 5-HT₂A receptor.

This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to conduct their own comparative studies. The presented information underscores the importance of strategic fluorination in drug design and provides a practical basis for the further investigation of this compound and its derivatives as potentially valuable tools in neuroscience research and drug development.

References

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A Comparative Efficacy Analysis of 2-(4-Fluorophenyl)ethylamine Hydroiodide and Ulotaront as Trace Amine-Associated Receptor 1 (TAAR1) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of neuropsychiatric drug discovery, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target.[1][2][3][4][5] This guide provides a comprehensive, data-driven comparison of the efficacy of 2-(4-Fluorophenyl)ethylamine Hydroiodide, a phenethylamine derivative, with Ulotaront, a clinical-stage TAAR1 agonist.[1] This analysis is grounded in established experimental protocols to offer a clear, objective evaluation for researchers in the field.

Introduction

Trace amines are a group of endogenous monoaminergic neuromodulators that, despite their low concentrations in the central nervous system, play a crucial role in regulating dopaminergic, serotonergic, and glutamatergic neurotransmission through their interaction with TAAR1.[2][6] Agonism of TAAR1 presents a novel, non-dopaminergic approach for treating neuropsychiatric conditions such as schizophrenia, with the potential for an improved side-effect profile compared to traditional antipsychotics.[1][2][4]

2-(4-Fluorophenyl)ethylamine is a synthetic compound with structural similarities to endogenous trace amines like β-phenethylamine.[6][7][8] Its hydroiodide salt is commercially available and has been utilized in various chemical syntheses.[9][10] Ulotaront (SEP-363856) is a potent TAAR1 and serotonin 5-HT1A receptor agonist that has shown promise in clinical trials for the treatment of schizophrenia, representing a benchmark for novel TAAR1-targeted therapies.[1][2][11] This guide will delineate a series of experimental workflows to directly compare the efficacy of these two compounds.

Physicochemical Properties

A fundamental aspect of drug development is the characterization of the physical and chemical properties of the compounds of interest. These properties influence their solubility, stability, and bioavailability.

PropertyThis compoundUlotaront
Molecular Formula C₈H₁₁FINC₁₄H₁₉N₃OS
Molecular Weight 283.09 g/mol 277.39 g/mol
Appearance White to off-white crystalline powder[9]Data not publicly available
Solubility Slightly soluble in water[12][13][14]Data not publicly available
Structure

Note: Detailed physicochemical data for Ulotaront is proprietary. The information for this compound is based on commercially available data.

Mechanism of Action: TAAR1 Agonism

The primary hypothesis to be tested is that 2-(4-Fluorophenyl)ethylamine acts as an agonist at TAAR1. The binding and activation of TAAR1 by an agonist initiates a G-protein-coupled signaling cascade, typically involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[6]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TAAR1 Agonist (e.g., 2-(4-Fluorophenyl)ethylamine, Ulotaront) TAAR1 TAAR1 Agonist->TAAR1 Binds to G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: TAAR1 signaling pathway initiated by agonist binding.

In-Vitro Efficacy Comparison

To quantify and compare the agonist activity of this compound and Ulotaront at the TAAR1 receptor, a series of in-vitro assays are proposed.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the functional consequence of TAAR1 activation by quantifying the production of intracellular cAMP.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 (hTAAR1) are cultured in appropriate media.

  • Compound Preparation: Prepare stock solutions of this compound and Ulotaront in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound to generate a range of concentrations for dose-response analysis.

  • Assay Procedure:

    • Plate the hTAAR1-HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the different concentrations of the test compounds and a known TAAR1 agonist (e.g., β-phenethylamine) as a positive control. Include a vehicle control (DMSO).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound.

Expected Outcome: This experiment will provide quantitative data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a TAAR1 agonist, allowing for a direct comparison with Ulotaront.

InVitro_Workflow A HEK293 cells expressing hTAAR1 B Plate cells in 96-well plates A->B D Add compounds to cells B->D C Prepare serial dilutions of This compound & Ulotaront C->D E Incubate at 37°C D->E F Lyse cells and measure cAMP levels E->F G Data Analysis: Determine EC₅₀ and Eₘₐₓ F->G

Caption: Workflow for the in-vitro cAMP accumulation assay.

In-Vivo Efficacy Comparison

To assess the physiological effects of these compounds, in-vivo studies in animal models are essential. Based on the known role of TAAR1 in modulating dopamine systems, a psychostimulant-induced hyperlocomotion model is appropriate.[15][16]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

This model evaluates the ability of the test compounds to attenuate the locomotor-stimulating effects of amphetamine, a behavior dependent on increased dopaminergic activity.

Methodology:

  • Animals: Use adult male C57BL/6J mice. Acclimatize the animals to the housing conditions and testing environment.

  • Compound Administration:

    • Prepare solutions of this compound and Ulotaront in a suitable vehicle (e.g., saline).

    • Administer the test compounds or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Experimental Procedure:

    • Place the mice individually into open-field arenas and allow for a 30-minute habituation period.

    • Administer the test compound or vehicle.

    • After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 2 mg/kg, i.p.) or saline to the respective groups.

    • Immediately record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins.

    • Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: This experiment will determine if this compound can attenuate amphetamine-induced hyperlocomotion and allow for a comparison of its in-vivo efficacy with that of Ulotaront.

InVivo_Workflow A Acclimatize mice to open-field arenas B Administer test compounds or vehicle (i.p.) A->B C Pre-treatment period B->C D Administer amphetamine or saline (i.p.) C->D E Record locomotor activity D->E F Data Analysis: Compare locomotor activity between groups E->F

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-(4-Fluorophenyl)ethylamine Hydroiodide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to address the reproducibility of synthesizing 2-(4-Fluorophenyl)ethylamine Hydroiodide. In the absence of formal, peer-reviewed studies specifically focused on the reproducibility of this compound, this document establishes a robust methodology for its synthesis and validation. By presenting a side-by-side comparison with the well-documented synthesis of the analogous compound, 2-Phenylethylamine, we will illuminate the critical parameters, potential challenges, and validation checkpoints required to achieve consistent and verifiable results.

Our approach is grounded in fundamental principles of synthetic organic chemistry and analytical validation. We will dissect the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative data.

Introduction: The Imperative of Reproducibility in Chemical Synthesis

Reproducibility is the cornerstone of scientific advancement. In the context of pharmaceutical and chemical research, the ability to reliably replicate the synthesis of a target molecule is paramount for validating its biological activity, ensuring material purity for further studies, and developing scalable manufacturing processes.

2-(4-Fluorophenyl)ethylamine is a primary amine and a structural analog of phenethylamine, featuring a fluorine atom at the para position of the benzene ring. This substitution can significantly alter its chemical and pharmacological properties. While the hydrochloride salt is commercially available, the hydroiodide salt is less common, making a reliable and reproducible in-house synthesis essential for many research applications.

This guide will therefore focus on two core objectives:

  • To provide a detailed, validated protocol for the synthesis of 2-(4-Fluorophenyl)ethylamine and its subsequent conversion to the hydroiodide salt.

  • To compare this process with the synthesis of a benchmark compound, 2-Phenylethylamine, to highlight the unique considerations and challenges introduced by the fluorophenyl group.

Comparative Synthetic Workflow Overview

The most common and reliable route to these primary amines is through the reduction of the corresponding phenylacetonitrile. This two-step process involves the reduction of the nitrile group to an amine, followed by an acid-base reaction to form the desired salt.

Below is a high-level overview of the comparative synthetic pathways.

G cluster_0 Target Synthesis: this compound cluster_1 Benchmark Synthesis: 2-Phenylethylamine Hydrochloride A1 4-Fluorophenylacetonitrile B1 Reduction (e.g., LiAlH4 in THF) A1->B1 C1 2-(4-Fluorophenyl)ethylamine (Free Base) B1->C1 D1 Salt Formation (Hydroiodic Acid) C1->D1 E1 2-(4-Fluorophenyl)ethylamine HI D1->E1 A2 Phenylacetonitrile B2 Reduction (e.g., LiAlH4 in THF) A2->B2 C2 2-Phenylethylamine (Free Base) B2->C2 D2 Salt Formation (Hydrochloric Acid) C2->D2 E2 2-Phenylethylamine HCl D2->E2

Caption: Comparative synthetic workflows for the target and benchmark compounds.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The rationale behind critical steps is provided to empower the researcher to troubleshoot and ensure reproducibility.

Part A: Synthesis of 2-(4-Fluorophenyl)ethylamine (Free Base)

Materials:

  • 4-Fluorophenylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% w/v Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

    • Rationale (Trustworthiness): LiAlH₄ is extremely reactive with water and atmospheric moisture. An inert, dry environment is critical to prevent quenching of the reagent and to ensure safety.

  • Reagent Suspension: Carefully add Lithium aluminum hydride (1.2 eq.) to anhydrous THF in the flask. Stir the suspension.

    • Rationale (Expertise): Using a slight excess (1.2 eq.) of the reducing agent ensures the complete conversion of the nitrile. THF is the solvent of choice due to its ability to dissolve the starting material and its inertness to LiAlH₄.

  • Substrate Addition: Dissolve 4-Fluorophenylacetonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

    • Rationale (Expertise): The dropwise addition at low temperature is crucial for controlling the highly exothermic reaction between LiAlH₄ and the nitrile, preventing dangerous temperature spikes and the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add distilled water (X mL, where X is the grams of LiAlH₄ used), followed by 15% NaOH solution (X mL), and finally more distilled water (3X mL). This is known as the Fieser workup.

    • Rationale (Trustworthiness): This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular solid, which is easily filtered. This is a highly reliable and reproducible workup method.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter off the white aluminum salts. Wash the filter cake with additional THF.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is the crude 2-(4-Fluorophenyl)ethylamine free base. Further purification can be achieved by vacuum distillation.

Part B: Synthesis of this compound

Materials:

  • Crude or distilled 2-(4-Fluorophenyl)ethylamine

  • Hydroiodic acid (HI), 57% in water

  • Anhydrous diethyl ether or isopropanol

Protocol:

  • Dissolution: Dissolve the 2-(4-Fluorophenyl)ethylamine free base (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, add hydroiodic acid (1.0 eq.) dropwise. A precipitate should form immediately.

    • Rationale (Expertise): The amine is basic and the hydroiodic acid is a strong acid. The resulting salt is an ionic compound that is typically insoluble in nonpolar organic solvents like diethyl ether, leading to its precipitation.

  • Isolation: Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield this compound as a solid.

Validation Criteria and Comparative Data

To validate the success and reproducibility of the synthesis, the obtained product must be thoroughly characterized. The data should be compared against known values for the benchmark compound and expected values for the target compound.

Property2-(4-Fluorophenyl)ethylamine2-(4-Fluorophenyl)ethylamine HI2-Phenylethylamine (Benchmark)2-Phenylethylamine HCl (Benchmark)
Appearance Colorless to pale yellow oilOff-white to tan solidColorless to pale yellow oilWhite crystalline solid
Melting Point (°C) N/A (liquid at RT)Expected: ~185-195 (Varies)N/A (liquid at RT)222-225
¹H NMR (CDCl₃, δ) ~7.2 (m, 2H, Ar-H), ~7.0 (m, 2H, Ar-H), ~2.9 (t, 2H, CH₂N), ~2.7 (t, 2H, ArCH₂), ~1.4 (s, 2H, NH₂)Data not widely published. Expect downfield shifts of CH₂ protons adjacent to the ammonium group.~7.3 (m, 5H, Ar-H), ~2.9 (t, 2H, CH₂N), ~2.7 (t, 2H, ArCH₂)~8.3 (br s, 3H, NH₃⁺), ~7.3 (m, 5H, Ar-H), ~3.2 (t, 2H, CH₂N), ~3.0 (t, 2H, ArCH₂)
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch), ~1510 (C=C stretch, Ar), ~1220 (C-F stretch)~2800-3100 (N⁺-H stretch, broad), ~1510 (C=C stretch, Ar), ~1220 (C-F stretch)~3300-3400 (N-H stretch), ~1495, 1450 (C=C stretch, Ar)~2800-3100 (N⁺-H stretch, broad)

Note: The data for the hydroiodide salt is predicted based on general chemical principles, as it is not widely available in published literature. Researchers should use the obtained data as a primary benchmark for their own reproducibility.

Troubleshooting and Key Reproducibility Factors

  • Reagent Quality: The purity of the starting nitrile and the activity of the LiAlH₄ are the most critical factors. Use freshly opened or properly stored reagents.

  • Moisture Control: Any moisture will consume the LiAlH₄, leading to lower yields. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.

  • Temperature Management: The exothermic nature of the reduction requires careful temperature control during the initial addition to prevent side reactions.

  • Salt Formation: The final salt's purity depends on the purity of the starting free base. If the salt appears oily or discolored, it may be necessary to purify the free base by distillation before salt formation. The choice of solvent for precipitation can also impact crystal quality.

Conclusion

While published literature specifically detailing the reproducibility of this compound synthesis is scarce, this guide provides a robust and scientifically-grounded framework for its preparation and validation. By employing the detailed protocols, understanding the rationale behind critical steps, and using the provided comparative data as a benchmark, researchers can confidently and reproducibly synthesize this compound. The key to reproducibility lies not just in following steps, but in understanding the chemistry that dictates the outcome of each manipulation.

References

A Head-to-Head Comparison of Synthetic Routes to 2-(4-Fluorophenyl)ethylamine Hydroiodide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key pharmaceutical intermediates is of paramount importance. 2-(4-Fluorophenyl)ethylamine and its hydroiodide salt are valuable building blocks in the creation of a variety of biologically active molecules, including those targeting neurological disorders.[1][2][3] The selection of an optimal synthetic pathway is a critical decision that balances factors such as yield, purity, scalability, cost-effectiveness, and safety. This in-depth guide provides a comprehensive head-to-head comparison of four prominent synthetic routes to 2-(4-Fluorophenyl)ethylamine, followed by the straightforward conversion to its hydroiodide salt.

Executive Summary of Synthetic Routes

Four primary synthetic strategies for the preparation of 2-(4-Fluorophenyl)ethylamine are evaluated in this guide:

  • Route 1: Reduction of 4-Fluorophenylacetonitrile: A direct and often high-yielding method involving the reduction of a commercially available nitrile.

  • Route 2: Reductive Amination of 4-Fluorophenylacetaldehyde: A versatile one-pot reaction that forms the amine directly from the corresponding aldehyde.

  • Route 3: The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines, known for avoiding over-alkylation byproducts.[1][2][4][5][6]

  • Route 4: The Leuckart Reaction: A high-temperature reductive amination using formic acid derivatives, offering a cost-effective, albeit sometimes lower-yielding, alternative.[7][8][9][10][11]

The final step for all routes is the formation of the hydroiodide salt by treating the 2-(4-Fluorophenyl)ethylamine free base with hydroiodic acid.[12]

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative and qualitative metrics for the four proposed synthetic routes to 2-(4-Fluorophenyl)ethylamine. It is important to note that specific yields and conditions can vary based on the scale of the reaction and the specific laboratory setup.

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive AminationRoute 3: Gabriel SynthesisRoute 4: Leuckart Reaction
Starting Materials 4-Fluorophenylacetonitrile4-Fluorophenylacetaldehyde, Ammonia Source2-(4-Fluorophenyl)ethyl Halide, Potassium Phthalimide4-Fluorophenylacetone, Formamide/Ammonium Formate
Key Reagents LiAlH₄ or Catalytic Hydrogenation (e.g., H₂/Raney Ni)NaBH₃CN or NaBH(OAc)₃Hydrazine or Acid/Base HydrolysisFormic Acid
Reported Yield (%) High (often >85%)Good to High (70-90%)Good (typically 70-85%)Moderate (40-70%)
Purity Generally high, purification by distillation or crystallizationGood, may require chromatography to remove imine intermediatesHigh, avoids secondary and tertiary amine impuritiesModerate, may require extensive purification
Reaction Conditions LiAlH₄: Anhydrous, inert atmosphere; Catalytic Hydrogenation: High pressureMild to moderate temperatures, one-potMulti-step, may require elevated temperatures for hydrolysisHigh temperatures (120-185 °C)
Scalability Good, especially with catalytic hydrogenationGood, suitable for large-scale productionModerate, solid-phase workup can be cumbersomeModerate, high temperatures can be challenging to scale
Cost-Effectiveness Moderate, depends on the cost of the reducing agentGood, especially with inexpensive reducing agentsModerate, phthalimide and hydrazine costs can be a factorHigh, uses inexpensive reagents
Safety Considerations LiAlH₄ is pyrophoric and reacts violently with waterCyanoborohydride reagents are toxicHydrazine is toxic and corrosiveHigh reaction temperatures pose a risk

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic pathway, including the underlying chemical principles, step-by-step experimental protocols, and a discussion of the advantages and disadvantages.

Route 1: Reduction of 4-Fluorophenylacetonitrile

This route is a popular choice due to the direct conversion of the nitrile group to a primary amine. The choice of reducing agent is critical and dictates the experimental setup and safety precautions.

Chemical Principle: The carbon-nitrogen triple bond of the nitrile is reduced to a carbon-nitrogen single bond, with the addition of four hydrogen atoms. This can be achieved using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (using Lithium Aluminum Hydride):

  • Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled in an ice bath.

  • Nitrile Addition: A solution of 4-fluorophenylacetonitrile in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, to decompose the excess LiAlH₄ and precipitate the aluminum salts.[13]

  • Workup and Purification: The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the crude 2-(4-fluorophenyl)ethylamine is purified by vacuum distillation.

Workflow Diagram:

G start 4-Fluorophenylacetonitrile product 2-(4-Fluorophenyl)ethylamine start->product Reduction reagent LiAlH₄ in Anhydrous Ether/THF reagent->product purification Vacuum Distillation product->purification Workup final_product Pure 2-(4-Fluorophenyl)ethylamine purification->final_product

Caption: Route 1: Reduction of 4-Fluorophenylacetonitrile.

Advantages:

  • High Yield: This method often provides high yields of the desired primary amine.

  • Direct Conversion: It is a straightforward conversion from a readily available starting material.

Disadvantages:

  • Hazardous Reagents: Lithium aluminum hydride is pyrophoric and reacts violently with water, requiring strict anhydrous conditions and careful handling.[13]

  • Catalytic Hydrogenation Alternative: While safer, catalytic hydrogenation requires specialized high-pressure equipment.

Route 2: Reductive Amination of 4-Fluorophenylacetaldehyde

Reductive amination is a powerful and versatile one-pot method for the synthesis of amines from carbonyl compounds.[14][15][16][17][18]

Chemical Principle: The reaction proceeds through the in-situ formation of an imine from the reaction of 4-fluorophenylacetaldehyde with an ammonia source. The imine is then reduced to the corresponding primary amine using a selective reducing agent.

Experimental Protocol (using Sodium Cyanoborohydride):

  • Imine Formation: 4-Fluorophenylacetaldehyde is dissolved in a suitable solvent, such as methanol. An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture. The pH of the reaction is typically maintained in a slightly acidic range (pH 6-7) to facilitate imine formation and reduction.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC to ensure the complete consumption of the starting aldehyde.

  • Workup: The reaction is quenched by the addition of water. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product may be purified by column chromatography or distillation.

Workflow Diagram:

G start 4-Fluorophenylacetaldehyde product 2-(4-Fluorophenyl)ethylamine start->product One-Pot Reaction reagents NH₃ Source (e.g., NH₄OAc) NaBH₃CN reagents->product purification Column Chromatography product->purification Workup final_product Pure 2-(4-Fluorophenyl)ethylamine purification->final_product

Caption: Route 2: One-Pot Reductive Amination.

Advantages:

  • One-Pot Procedure: The reaction is operationally simple and can be carried out in a single reaction vessel.

  • Good Yields: This method generally provides good to high yields of the primary amine.

  • Milder Conditions: The reaction conditions are typically milder than those required for the Leuckart reaction.

Disadvantages:

  • Toxic Reagents: Sodium cyanoborohydride is toxic and should be handled with care.

  • Potential for Side Reactions: Incomplete imine formation or reduction can lead to side products.

Route 3: The Gabriel Synthesis

The Gabriel synthesis is a classic method that is highly effective for the preparation of primary amines, as it prevents the formation of over-alkylated byproducts.[1][2][4][5][6]

Chemical Principle: The synthesis involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, 2-(4-fluorophenyl)ethyl halide. The resulting N-alkylphthalimide is then cleaved to release the primary amine.

Experimental Protocol:

  • N-Alkylation: Potassium phthalimide is reacted with 2-(4-fluorophenyl)ethyl bromide or iodide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to drive the Sₙ2 reaction to completion.[2]

  • Formation of N-Alkylphthalimide: After the reaction is complete, the mixture is cooled, and the N-(2-(4-fluorophenyl)ethyl)phthalimide intermediate is isolated, often by precipitation upon addition of water.

  • Cleavage (Hydrazinolysis): The isolated N-alkylphthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol and heated under reflux.[1] This cleaves the phthalimide group, forming a stable phthalhydrazide precipitate and liberating the desired primary amine.

  • Workup and Purification: The phthalhydrazide precipitate is removed by filtration. The filtrate, containing the 2-(4-fluorophenyl)ethylamine, is then worked up. This typically involves an acid-base extraction to isolate the amine, followed by distillation for purification.

Workflow Diagram:

G start 2-(4-Fluorophenyl)ethyl Halide intermediate N-(2-(4-Fluorophenyl)ethyl)phthalimide start->intermediate N-Alkylation (Sₙ2) phthalimide Potassium Phthalimide phthalimide->intermediate product 2-(4-Fluorophenyl)ethylamine intermediate->product Cleavage (Hydrazinolysis) hydrazine Hydrazine Hydrate hydrazine->product purification Acid-Base Extraction & Distillation product->purification Workup final_product Pure 2-(4-Fluorophenyl)ethylamine purification->final_product

Caption: Route 3: The Gabriel Synthesis.

Advantages:

  • High Purity: This method is renowned for producing primary amines free from secondary and tertiary amine impurities.

  • Reliable: The Gabriel synthesis is a well-established and reliable method.

Disadvantages:

  • Multi-Step Process: The synthesis involves multiple steps, including the isolation of an intermediate.

  • Harsh Cleavage Conditions: While hydrazinolysis is common, alternative cleavage methods using strong acids or bases can be harsh and may not be suitable for all substrates.[5]

Route 4: The Leuckart Reaction

The Leuckart reaction is a reductive amination that utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[7][8][9][10][11]

Chemical Principle: A carbonyl compound, in this case, 4-fluorophenylacetone, reacts with formamide or ammonium formate at high temperatures. The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.

Experimental Protocol:

  • Reaction Setup: 4-Fluorophenylacetone is mixed with an excess of formamide or ammonium formate in a flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to a high temperature, typically between 160-185 °C, for several hours.[10]

  • Hydrolysis: After the initial reaction is complete, the resulting N-formyl intermediate is hydrolyzed to the primary amine by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated through an acid-base extraction. The crude amine is then purified by vacuum distillation.

Workflow Diagram:

G start 4-Fluorophenylacetone intermediate N-Formyl Intermediate start->intermediate High Temperature Reaction reagent Formamide or Ammonium Formate reagent->intermediate product 2-(4-Fluorophenyl)ethylamine intermediate->product Hydrolysis hydrolysis Acid or Base Hydrolysis hydrolysis->product purification Acid-Base Extraction & Distillation product->purification Workup final_product Pure 2-(4-Fluorophenyl)ethylamine purification->final_product

Caption: Route 4: The Leuckart Reaction.

Advantages:

  • Cost-Effective: This method utilizes inexpensive and readily available reagents.

  • One-Pot Potential: The initial reaction and hydrolysis can sometimes be performed in a single pot.

Disadvantages:

  • High Temperatures: The reaction requires high temperatures, which can lead to side reactions and can be difficult to manage on a large scale.

  • Moderate Yields: The yields of the Leuckart reaction can be variable and are often lower than other methods.

  • Extensive Purification: The crude product often requires significant purification to remove byproducts.

Final Step: Synthesis of 2-(4-Fluorophenyl)ethylamine Hydroiodide

The conversion of the freebase 2-(4-fluorophenyl)ethylamine to its hydroiodide salt is a straightforward acid-base reaction.[12]

Chemical Principle: The basic amine group of 2-(4-fluorophenyl)ethylamine is protonated by the strong acid, hydroiodic acid, to form the corresponding ammonium salt.

Experimental Protocol:

  • Dissolution: 2-(4-Fluorophenyl)ethylamine is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

  • Acid Addition: The solution is cooled in an ice bath, and a solution of hydroiodic acid (typically 57% in water) is added dropwise with stirring.

  • Precipitation: The hydroiodide salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound as a crystalline solid.

Workflow Diagram:

G start 2-(4-Fluorophenyl)ethylamine product This compound start->product Acid-Base Reaction reagent Hydroiodic Acid (HI) reagent->product

Caption: Formation of the Hydroiodide Salt.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific priorities of the researcher or organization.

  • For high yield and purity on a laboratory scale, the Reduction of 4-Fluorophenylacetonitrile (Route 1) with LiAlH₄ is an excellent choice, provided the necessary safety precautions for handling the pyrophoric reagent are strictly followed. For larger scale operations where safety is a primary concern, catalytic hydrogenation is a more viable, albeit more capital-intensive, option.

  • For operational simplicity and good yields , Reductive Amination (Route 2) offers a compelling one-pot solution with milder reaction conditions compared to the Leuckart reaction.

  • When the absolute avoidance of over-alkylation is critical , the Gabriel Synthesis (Route 3) remains the gold standard, delivering a high-purity primary amine.

  • For cost-sensitive applications where moderate yields are acceptable, the Leuckart Reaction (Route 4) provides a viable option using inexpensive starting materials.

Ultimately, a thorough evaluation of the available resources, safety infrastructure, and desired product specifications will guide the final decision. This guide provides the foundational data and protocols to make an informed choice for the successful synthesis of this compound.

References

  • Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from Chemistry Notes website: [Link]

  • Wikipedia. (2023, November 29). Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from NROChemistry website: [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved from Master Organic Chemistry website: [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from University of Cambridge Department of Chemistry website: [Link]

  • Wikipedia. (2023, August 22). Leuckart reaction. In Wikipedia. Retrieved from [Link]

  • ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Retrieved from [Link]

  • Defense Technical Information Center. (1986). Fentanyl Synthetic Methodology: A Comparative Study. Retrieved from DTIC website: [Link]

  • Semantic Scholar. (1944, November 1). STUDIES ON THE LEUCKART REACTION. Retrieved from Semantic Scholar website: [Link]

  • Glasp. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A. Retrieved from Glasp website: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry website: [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from Organic Chemistry Portal website: [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]

  • YouTube. (2024, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(4-fluorophenyl)ethylamine scaffold is a privileged motif in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active compounds. The introduction of a fluorine atom at the para-position of the phenyl ring often enhances metabolic stability and modulates electronic properties, influencing ligand-receptor interactions. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-fluorophenyl)ethylamine derivatives, with a primary focus on their interactions with dopamine receptors. Furthermore, we will explore emerging research on the anticancer potential of related structures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated experimental protocols to support further investigation in this promising area of neuropharmacology and oncology.

Structure-Activity Relationship at Dopamine Receptors

The primary neuropharmacological targets for 2-(4-fluorophenyl)ethylamine derivatives have been the dopamine D1 and D2 receptors. The affinity and selectivity of these compounds are profoundly influenced by substitutions on both the ethylamine side chain and the phenyl ring.

The Critical Role of N-Substitution

A key determinant of activity and selectivity is the nature of the substituent on the terminal amine. Unsubstituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine displays modest affinity for both D1 and D2 receptors. However, strategic N-alkylation can dramatically and selectively enhance D2 receptor affinity.

Substitution of the amino group with ethyl, n-propyl, and particularly 2-phenylethyl groups leads to a significant decrease in affinity for D1 binding sites while substantially increasing affinity for D2 binding sites.[1][2] The N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine are among the most potent and selective D2 ligands in this series.[1][2] This enhancement in D2 affinity is likely attributable to increased lipophilicity and the potential for the N-substituent to interact with a complementary lipophilic pocket within the D2 receptor.[1][2]

Impact of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is another crucial factor. The presence of a hydroxyl group, particularly at the meta-position relative to the ethylamine side chain, is a recurring feature in active dopamine receptor ligands, mimicking the catechol structure of dopamine. The combination of a 4-fluoro and a 3-hydroxyl group on the phenyl ring of 2-phenylethylamine has proven to be a successful strategy in developing potent D2-selective agonists.[1][2]

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of key 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives for dopamine D1 and D2 receptors. The data clearly illustrates the impact of N-substitution on D2 selectivity.

CompoundR1R2D1 Ki (nM)D2 Ki (nM)D1/D2 Selectivity
1 HH~2x less than DA~2x less than DA~1
2 EthylEthylDecreasedSignificantly IncreasedHigh for D2
3 n-Propyln-PropylDecreasedIncreasedHigh for D2
4 H2-PhenylethylDecreasedGreatly IncreasedVery high for D2
5 n-Propyl2-PhenylethylDecreasedMost Potent in seriesVery high for D2

Data synthesized from multiple sources.[1][2]

Mechanistic Insights into D2 Receptor Selectivity

The selectivity of N-substituted 2-(4-fluorophenyl)ethylamine derivatives for the D2 over the D1 receptor can be understood by considering the structural differences between these two receptor subtypes. Cryo-electron microscopy studies have revealed distinct topologies of the ligand-binding pockets of D1 and D2 receptors.[3][4] The D2 receptor possesses a more accommodating and hydrophobic pocket that can favorably interact with larger, lipophilic N-substituents, such as the phenylethyl group. In contrast, the D1 receptor's binding site is more constrained, penalizing bulky substitutions on the amine.

The interaction of the protonated amine with a conserved aspartate residue in transmembrane helix 3 (TM3) is a critical anchor point for phenylethylamine ligands in both D1 and D2 receptors. However, the orientation and interactions of the N-substituents within the divergent extracellular vestibules appear to be a primary driver of selectivity.[3][4]

Emerging Anticancer Activity

Recent research has expanded the therapeutic potential of 2-(4-fluorophenyl)ethylamine derivatives beyond neuropharmacology. Specifically, N-acyl derivatives, such as 2-(4-fluorophenyl)-N-phenylacetamide, have demonstrated promising in vitro anticancer activity.

Studies have shown that these compounds can act as potent cytotoxic agents, particularly against prostate carcinoma (PC3) cell lines.[5][6] The structure-activity relationship in this context appears to be influenced by substitutions on the N-phenyl ring. For instance, the presence of a nitro moiety on the N-phenyl ring has been shown to enhance cytotoxic effects compared to a methoxy moiety.[5][6]

Experimental Protocols

Synthesis of N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine (Representative Derivative)

This protocol describes a representative synthesis adapted from established methodologies.[1]

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Acetylation cluster_reaction2 Step 2: Bromination cluster_reaction3 Step 3: Cyanation cluster_reaction4 Step 4: Reduction & N-Ethylation 4-fluoro-3-hydroxytoluene 4-fluoro-3-hydroxytoluene Acetic_Anhydride Acetic Anhydride, Pyridine 4-fluoro-3-hydroxytoluene->Acetic_Anhydride Protection Intermediate_1 4-fluoro-3-acetoxytoluene Acetic_Anhydride->Intermediate_1 NBS NBS, Benzoyl Peroxide Intermediate_1->NBS Radical Bromination Intermediate_2 1-(bromomethyl)-4-fluoro-3-acetoxybenzene NBS->Intermediate_2 NaCN NaCN, DMSO Intermediate_2->NaCN Nucleophilic Substitution Intermediate_3 2-(4-fluoro-3-acetoxyphenyl)acetonitrile NaCN->Intermediate_3 LiAlH4_EtI 1. LiAlH4 2. Ethyl Iodide Intermediate_3->LiAlH4_EtI Reduction & Alkylation Intermediate_4 N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine LiAlH4_EtI->Intermediate_4

Caption: Synthetic pathway for a representative N-ethyl derivative.

Step-by-Step Methodology:

  • Protection of the hydroxyl group: 4-fluoro-3-hydroxytoluene is acetylated using acetic anhydride in the presence of pyridine to yield 4-fluoro-3-acetoxytoluene.

  • Benzylic Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to give 1-(bromomethyl)-4-fluoro-3-acetoxybenzene.

  • Cyanation: The bromide is displaced with a cyanide group using sodium cyanide in a polar aprotic solvent like DMSO to form 2-(4-fluoro-3-acetoxyphenyl)acetonitrile.

  • Reduction and N-Ethylation: The nitrile and the acetate ester are concurrently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. Subsequent quenching and workup, followed by reaction with ethyl iodide, will yield the final product, N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine. The product should be purified by column chromatography.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of test compounds for the D2 receptor using [3H]spiperone as the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubation_Step Incubate membranes, test compound, and [3H]spiperone at 25°C Membrane_Prep->Incubation_Step Ligand_Prep Prepare serial dilutions of test compound Ligand_Prep->Incubation_Step Radioligand_Prep Prepare [3H]spiperone solution Radioligand_Prep->Incubation_Step Filtration Rapid vacuum filtration to separate bound and free radioligand Incubation_Step->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Add scintillation cocktail to filters Washing->Scintillation Counting Quantify radioactivity using a scintillation counter Scintillation->Counting Analysis Calculate Ki values from IC50 using Cheng-Prusoff Counting->Analysis

Caption: Workflow for the D2 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the D2 receptor (e.g., rat striatum or transfected cell lines) in ice-cold buffer and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, membrane suspension, various concentrations of the test compound (or buffer for total binding, or a saturating concentration of a non-labeled antagonist like butaclamol for non-specific binding), and finally the [3H]spiperone solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2-(4-fluorophenyl)ethylamine scaffold represents a versatile platform for the design of potent and selective ligands for dopamine receptors. The structure-activity relationships elucidated to date demonstrate that N-substitution is a powerful strategy for tuning D2 receptor affinity and selectivity. The increasing understanding of the structural biology of dopamine receptors will undoubtedly facilitate the rational design of next-generation ligands with tailored pharmacological profiles, including biased agonists that selectively activate specific downstream signaling pathways.

Furthermore, the emerging anticancer activity of N-acyl derivatives of 2-(4-fluorophenyl)ethylamine opens up an exciting new avenue for research. Future investigations should focus on elucidating the mechanism of action of these compounds and optimizing their potency and selectivity for cancer cells. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in advancing our understanding and application of this important class of molecules.

References

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A Senior Scientist's Guide to Statistical Validation for 2-(4-Fluorophenyl)ethylamine Hydroiodide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Statistical Rigor in Preclinical Research

This guide is structured to walk you through common experimental scenarios, comparing and contrasting the statistical tools applicable to each. We will delve into the "why" behind methodological choices, grounding our recommendations in authoritative guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7]

Scenario 1: Analytical Characterization and Method Validation

The first step in any experimental workflow is to confirm the identity and purity of the compound. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. The validation of these analytical methods is a regulatory requirement, ensuring they are fit for their intended purpose.[8][9]

Key Validation Parameters & Statistical Comparisons

According to ICH Q2(R1) guidelines, key validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[10][11]

Validation CharacteristicPrimary Statistical MethodAlternative/Confirmatory MethodRationale for Comparison
Accuracy Student's t-test Confidence IntervalsThe t-test directly assesses if there is a statistically significant difference between the mean of measurements and a true or accepted reference value.[12] Confidence intervals provide a range within which the true value is likely to lie, offering a complementary view of the measurement's uncertainty.[13]
Precision (Repeatability & Intermediate)Analysis of Variance (ANOVA) F-test (for comparing two variances)ANOVA is superior for assessing precision as it can parse out different sources of variation (e.g., day-to-day, analyst-to-analyst).[14] The F-test is a simpler tool suitable for comparing the variances of just two sets of data.[12]
Linearity & Range Linear Regression Analysis Residual PlotsLinear regression yields the coefficient of determination (R²), slope, and intercept, which quantitatively describe the linear relationship between concentration and response.[12] Analyzing the residual plot is a crucial visual check to confirm that the linear model is appropriate and that variance is consistent across the range (homoscedasticity).

Protocol: Establishing Linearity of an HPLC Assay

  • Prepare Standards: Create a series of at least five calibration standards of 2-(4-Fluorophenyl)ethylamine Hydroiodide of known concentrations, bracketing the expected concentration range of the samples.

  • Inject and Analyze: Inject each standard in triplicate onto the HPLC system.

  • Record Data: Record the peak area response for each injection.

  • Perform Linear Regression: Plot the mean peak area against the known concentration for each standard. Calculate the regression equation (y = mx + c) and the coefficient of determination (R²).

  • Acceptance Criteria: A common acceptance criterion is R² ≥ 0.995, indicating a strong linear relationship.[12]

  • Analyze Residuals: Plot the residuals (the difference between the observed and predicted values) against concentration. The points should be randomly scattered around zero, with no discernible pattern.

Scenario 2: In Vitro Pharmacological Assessment

Experiments such as receptor binding or enzyme inhibition assays are crucial for determining the biological activity of this compound. These assays typically generate dose-response data, which requires specialized statistical analysis.

Comparing Methods for Dose-Response Analysis

The goal is often to determine the concentration of the compound that produces 50% of the maximal effect (EC50) or inhibition (IC50).

Statistical MethodKey FeaturesWhen to Use
Non-linear Regression (Four-Parameter Logistic Model) Fits a sigmoidal (S-shaped) curve to the data, directly estimating parameters like EC50/IC50, Hill slope, and the top and bottom plateaus of the curve.[15]This is the gold standard for most dose-response data, as it accurately models the typical biological relationship.[16]
Linear Regression on Transformed Data Involves transforming the data (e.g., using a logit or probit transformation) to create a linear relationship, which can then be analyzed with simple linear regression.Historically used for simplicity, but now generally disfavored as it can distort error distribution and lead to less accurate EC50/IC50 estimates.[15]
Parametric vs. Non-parametric Tests for Group Comparisons t-test/ANOVA: Used to compare responses at specific concentrations between groups (e.g., compound vs. vehicle control). Assumes data are normally distributed.[17] Mann-Whitney/Kruskal-Wallis: Non-parametric alternatives used when the assumption of normality is violated.[17]Use parametric tests when data meet assumptions for higher statistical power. Use non-parametric tests for skewed data or small sample sizes.[5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Decision tree for selecting a statistical test in in vitro pharmacology.

Scenario 3: In Vivo Efficacy and Safety Studies

In vivo experiments in animal models are a critical step in evaluating the physiological effects and potential therapeutic efficacy of this compound. These studies often involve comparing multiple treatment groups over time.[18]

Statistical Method Comparison for In Vivo Data
Statistical MethodKey FeaturesWhen to Use
Two-Way ANOVA (or Repeated Measures ANOVA) Analyzes the influence of two independent variables (e.g., treatment group and time) on a continuous dependent variable. Repeated measures ANOVA is specifically for when the same subjects are measured at multiple time points.Ideal for time-course experiments to determine if the treatment has a significant effect over time and if that effect differs between groups.[19]
Analysis of Covariance (ANCOVA) Similar to ANOVA but includes a continuous variable (covariate) that might influence the outcome.Useful for controlling for baseline differences between subjects (e.g., initial body weight) to increase the statistical power to detect a treatment effect.[6]
Survival Analysis (Kaplan-Meier) Analyzes time-to-event data (e.g., time to tumor progression, survival time). Compares survival curves between groups using tests like the log-rank test.Essential for toxicology studies or oncology models where the primary endpoint is survival or a time-to-event outcome.

Creating a Self-Validating System

Trustworthiness in research is built on self-validating systems. This means designing experiments in a way that minimizes bias and allows for robust statistical analysis.[6]

  • Randomization: Randomly assign subjects to treatment groups to prevent selection bias.

  • Blinding: Whenever possible, the experimenter and/or analyst should be unaware of the treatment group assignments to prevent observer bias.

  • Power Analysis: Before starting an experiment, perform a power analysis to determine the minimum sample size needed to detect a statistically significant effect, if one truly exists. This prevents underpowered studies that might miss a real effect or overpowered studies that waste resources.[6]

G cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Experiment Execution cluster_2 Phase 3: Data Analysis a Define Hypothesis & Variables b Perform Power Analysis (Determine Sample Size) a->b c Randomize Subjects into Groups b->c d Blind Experimenter (if possible) c->d e Administer Treatment & Collect Data d->e f Check Statistical Assumptions (e.g., Normality) e->f g Select & Perform Appropriate Statistical Test f->g h Interpret Results & Report Findings g->h

Caption: A robust, self-validating experimental workflow.

By integrating these principles and selecting the appropriate statistical tools, researchers can ensure that the data generated for this compound is of the highest quality, providing a solid foundation for critical decisions in the drug development pipeline.

References

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Peer-reviewed evidence supporting the mechanism of action of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Pharmacology of a Novel Phenethylamine

2-(4-Fluorophenyl)ethylamine is a phenethylamine derivative with a fluorine substitution at the fourth position of the phenyl ring.[1][2] While direct peer-reviewed studies on the hydroiodide salt form are nascent, the extensive body of research on analogous fluorinated phenethylamines and the broader class of phenethylamine compounds provides a strong foundation for predicting its mechanism of action. This guide will explore the compelling evidence suggesting that 2-(4-Fluorophenyl)ethylamine primarily functions as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a key modulator of monoaminergic neurotransmission.[1][3]

This guide will compare the predicted activities of 2-(4-Fluorophenyl)ethylamine with two classes of well-characterized compounds:

  • Alternative TAAR1 Agonists: Compounds like β-phenethylamine (β-PEA) and synthetic agonists (e.g., RO5263397) that directly activate TAAR1.[4][5][6]

  • Classical Monoamine Transporter Inhibitors: Compounds such as cocaine and bupropion that directly block the reuptake of dopamine, norepinephrine, and/or serotonin.[7][8]

By understanding the predicted mechanism of 2-(4-Fluorophenyl)ethylamine in the context of these established pharmacological agents, researchers can better design experiments to elucidate its precise effects and potential therapeutic applications.

The Central Hypothesis: TAAR1 Agonism as the Primary Mechanism of Action

The prevailing hypothesis, based on structure-activity relationships of phenethylamines, is that 2-(4-Fluorophenyl)ethylamine acts as a TAAR1 agonist.[1] TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5][9] This signaling cascade can influence the activity of various downstream targets, including protein kinase A (PKA), and ultimately modulate neuronal activity.[5]

A critical function of TAAR1 is its ability to modulate the activity of the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][10] TAAR1 activation can lead to a reduction in the firing rate of dopaminergic and serotonergic neurons and can also influence the trafficking and function of these transporters, thereby affecting the synaptic concentrations of dopamine, norepinephrine, and serotonin.[10]

Comparative Analysis of Mechanistic Profiles

To provide a clear framework for experimental design, the following table summarizes the predicted mechanism of 2-(4-Fluorophenyl)ethylamine alongside established comparators.

Compound Primary Mechanism of Action Key Molecular Targets Expected Functional Outcome
2-(4-Fluorophenyl)ethylamine (Predicted) TAAR1 AgonistTAAR1Modulation of monoamine transporter function; potential for monoamine release.
β-Phenethylamine (β-PEA) Endogenous TAAR1 AgonistTAAR1Physiological modulation of monoaminergic systems.[4]
RO5263397 Selective Synthetic TAAR1 AgonistTAAR1Potent and selective activation of TAAR1 signaling.[5]
Cocaine Monoamine Transporter InhibitorDAT, SERT, NETInhibition of dopamine, serotonin, and norepinephrine reuptake.[7]
Bupropion Monoamine Transporter InhibitorDAT, NETInhibition of dopamine and norepinephrine reuptake.[7]

Experimental Validation: Protocols for Elucidating the Mechanism of Action

The following section details the essential experimental protocols required to validate the predicted mechanism of action of 2-(4-Fluorophenyl)ethylamine and to quantitatively compare its performance against alternative compounds.

Experiment 1: Determination of TAAR1 Agonism via cAMP Accumulation Assay

This assay directly measures the functional consequence of TAAR1 activation by quantifying the production of intracellular cAMP.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding human TAAR1 using a suitable transfection reagent.

  • Assay Procedure:

    • Transfected cells are seeded in 96-well plates and allowed to adhere overnight.

    • On the day of the experiment, the cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are incubated with varying concentrations of 2-(4-Fluorophenyl)ethylamine, a known TAAR1 agonist (e.g., β-PEA or RO5263397) as a positive control, or vehicle.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • cAMP levels are plotted against the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Expected Outcome: If 2-(4-Fluorophenyl)ethylamine is a TAAR1 agonist, it will induce a dose-dependent increase in intracellular cAMP levels. The potency (EC50) and efficacy (Emax) can be directly compared to the positive controls.

Experiment 2: Monoamine Transporter Inhibition Assays

These assays determine the ability of 2-(4-Fluorophenyl)ethylamine to inhibit the reuptake of dopamine, serotonin, and norepinephrine.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are stably transfected with plasmids encoding the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radiolabeled Neurotransmitter Uptake Inhibition Assay:

    • Transfected cells are seeded in 96-well plates.[7]

    • Cells are washed and pre-incubated with varying concentrations of 2-(4-Fluorophenyl)ethylamine, a known transporter inhibitor (e.g., cocaine or bupropion) as a positive control, or vehicle.[11]

    • A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.[12]

    • Uptake is terminated by rapid washing with ice-cold buffer.

    • Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.[12]

  • Data Analysis:

    • The percentage of inhibition of neurotransmitter uptake is plotted against the logarithm of the inhibitor concentration.

    • A dose-response curve is fitted to the data to determine the IC50 (half-maximal inhibitory concentration) value for each transporter.

Expected Outcome: By comparing the IC50 values, the potency and selectivity of 2-(4-Fluorophenyl)ethylamine for each of the monoamine transporters can be determined and compared to established inhibitors.

Visualizing the Molecular Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflows.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_4_F_PEA 2-(4-Fluorophenyl)ethylamine TAAR1 TAAR1 2_4_F_PEA->TAAR1 Agonist Binding G_protein Gαs TAAR1->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Modulation of Monoamine Transporters (DAT, SERT, NET) PKA->Downstream

Caption: Proposed TAAR1 signaling pathway for 2-(4-Fluorophenyl)ethylamine.

Experimental_Workflow cluster_TAAR1 TAAR1 Agonism Assay cluster_Transporter Monoamine Transporter Inhibition Assay TAAR1_cells HEK293 Cells + hTAAR1 TAAR1_treatment Treat with 2-(4-Fluorophenyl)ethylamine TAAR1_cells->TAAR1_treatment TAAR1_lysis Cell Lysis TAAR1_treatment->TAAR1_lysis TAAR1_cAMP Measure cAMP TAAR1_lysis->TAAR1_cAMP TAAR1_analysis EC50 Determination TAAR1_cAMP->TAAR1_analysis Transporter_cells HEK293 Cells + hDAT/hSERT/hNET Transporter_treatment Treat with 2-(4-Fluorophenyl)ethylamine Transporter_cells->Transporter_treatment Transporter_radiolabel Add [3H]Neurotransmitter Transporter_treatment->Transporter_radiolabel Transporter_quantify Quantify Uptake Transporter_radiolabel->Transporter_quantify Transporter_analysis IC50 Determination Transporter_quantify->Transporter_analysis

Caption: Workflow for in vitro characterization of 2-(4-Fluorophenyl)ethylamine.

Conclusion

The available peer-reviewed literature strongly suggests that 2-(4-Fluorophenyl)ethylamine Hydroiodide likely acts as a TAAR1 agonist, thereby modulating monoaminergic systems. This guide provides a comprehensive framework for researchers to experimentally validate this hypothesis and to quantitatively compare its pharmacological profile to other well-characterized compounds. The provided experimental protocols offer a clear path forward for elucidating the precise mechanism of action of this novel research chemical. Through rigorous and systematic investigation, the scientific community can build a robust understanding of 2-(4-Fluorophenyl)ethylamine's effects and its potential for future applications in neuroscience and drug discovery.

References

  • Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. (Source: MDPI, URL: [Link])

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (Source: PubMed Central, URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Chemical and Hazard Profile

2-(4-Fluorophenyl)ethylamine Hydroiodide is an organic-inorganic hybrid salt used in research and development, particularly in medicinal chemistry and pharmacology.[1][2] Its structure contains a fluorinated phenyl group and an ethylamine moiety, existing as a salt with hydroiodic acid.[1] This composition dictates its classification and subsequent disposal pathway.

Key Characteristics:

  • Chemical Nature: Halogenated organic amine salt. It contains both fluorine and iodine.[1][3]

  • Physical Form: Typically a white to off-white or yellow to brown solid crystalline powder.[2]

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4][5][6]

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

Core Disposal Principle: Segregation and Professional Management

The cornerstone of safe chemical disposal is proper waste segregation. Due to its halogenated nature, this compound must be kept separate from non-halogenated chemical waste to prevent hazardous reactions and to ensure correct handling by waste management services.[3][9][10] The ultimate disposal must be conducted by a licensed professional waste disposal company.[11]

The following workflow provides a logical sequence for the disposal process, from the laboratory bench to final handover.

G cluster_prep Step 1: Preparation & PPE cluster_waste Step 2: Waste Collection cluster_label Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Select a designated 'Halogenated Organic Waste' container B->C D Carefully transfer the solid waste into the container C->D E For contaminated materials (e.g., gloves, weigh boats), place in a sealed bag labeled as hazardous waste D->E F Label the container with 'Hazardous Waste' E->F G List all chemical constituents, including 'this compound' F->G H Store in a cool, dry, well-ventilated area in secondary containment G->H I Arrange for pickup by a licensed hazardous waste disposal service H->I

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled safely from the point of generation to its final disposal.

Part A: Immediate Actions & Personal Protective Equipment (PPE)
  • Consult the SDS: Before handling, always review the Safety Data Sheet (SDS) for this compound.[8]

  • Wear Appropriate PPE: Proper PPE is non-negotiable. This includes:

    • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.[11]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

    • Protective Clothing: A standard laboratory coat.[12]

  • Work in a Ventilated Area: Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[11][12]

Part B: Waste Segregation and Collection
  • Identify the Correct Waste Stream: This compound must be disposed of in the Halogenated Organic Waste stream.[3][13] Do not mix with non-halogenated solvents or other waste categories like acids or bases.[3][10]

  • Select a Suitable Container:

    • Use a container designated for halogenated organic waste. This container must be in good condition, compatible with the chemical, and have a tightly sealing screw cap.[9]

    • The container must be clearly labeled before the first addition of waste.[9]

  • Transferring the Waste:

    • Unused/Surplus Product: Carefully transfer the solid this compound into the designated halogenated waste container. Avoid creating dust.[11]

    • Contaminated Materials: Any materials that have come into contact with the compound (e.g., weighing paper, gloves, pipette tips) are also considered hazardous waste. These should be collected in a separate, clearly labeled, sealed plastic bag or container.[10][14]

    • Empty Containers: The original product container is not considered empty until it has been triple-rinsed. The rinsate from this cleaning must be collected as halogenated hazardous waste.[14] If rinsing is not feasible, the empty container must be disposed of as hazardous waste.[14]

Part C: Labeling and Temporary Storage
  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste".[10]

  • List Contents: Clearly list all contents of the container on the label. For this specific compound, write "this compound".[3][9] Do not use abbreviations or chemical formulas.[9]

  • Secure Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[9][10]

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[10]

    • The container should be placed in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[13]

Summary of Disposal and Safety Information

ParameterSpecificationRationale & Reference
Waste Category Halogenated Organic WasteThe compound contains fluorine and iodine, classifying it as halogenated.[3][13]
PPE Required Nitrile gloves, safety goggles, lab coatProtects against skin and serious eye irritation.[5]
Waste Container Chemically compatible, screw cap, labeledPrevents leaks, ensures vapor-tightness, and communicates hazards.[9]
Labeling "Hazardous Waste" + full chemical namesComplies with regulations and ensures safe handling by all personnel.[9][10]
Prohibited Actions Do not dispose down the drain or in regular trashAmines and halogenated compounds can harm aquatic life and ecosystems.[7][8]
Final Disposal Licensed hazardous waste disposal companyEnsures environmentally sound and legally compliant disposal.[11][15]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area. If the spill is large, evacuate the laboratory and call emergency personnel.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Contain and Clean:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[12]

    • Carefully sweep or pick up the absorbed material and place it into a sealed, labeled container for disposal as halogenated waste.[11]

  • Decontaminate: Clean the spill area thoroughly.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

    • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5]

By adhering to these detailed procedures, you contribute to a safe and responsible laboratory environment, ensuring that the disposal of this compound meets the highest standards of safety and regulatory compliance.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • ChemicalBook. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET: this compound.
  • CymitQuimica. (n.d.). CAS 1413269-55-2: this compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Chemical Safety. (n.d.). chemical label this compound.
  • Kemicentrum, Lund University. (n.d.). 8.1 Organic solvent waste.
  • Smolecule. (2023, August 16). Buy this compound.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2-(4-Fluorophenyl)ethylamine.
  • Angene Chemical. (n.d.). Safety Data Sheet.
  • Coastal Chemical. (n.d.). Reclaiming.
  • University of Minnesota. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from Office of Research, University of Minnesota.
  • Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-(3-Fluorophenyl)ethylamine.
  • Labscoop. (n.d.). This compound, 5G.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1413269-55-2.
  • College of Southern Nevada. (2024, August 9). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1413269-55-2.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)ethylamine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 2-(4-Fluorophenyl)ethylamine Hydroiodide, while a valuable building block in medicinal chemistry and pharmacological research, presents a multifaceted hazard profile that demands a rigorous, risk-based approach to personal protection[1][2]. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling. Here, we will dissect the compound's inherent risks to construct a self-validating system of protection, ensuring that every step, from material receipt to disposal, is fortified by best practices.

Deconstructing the Hazard Profile

Understanding the "why" behind a safety protocol is paramount. The required PPE for this compound is dictated by the distinct chemical properties of its three core components: the aromatic amine, the fluorinated phenyl group, and the hydroiodide salt.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential systemic effects and can be readily absorbed through the skin[3][4]. Prudent handling assumes potential toxicity beyond simple irritation.

  • Fluorinated Organic Compound: The presence of a fluorine atom necessitates caution. Fluorinated compounds can be irritating, and in the event of thermal decomposition, may release hazardous gases like hydrogen fluoride[5][6].

  • Hydroiodide Salt: This salt is formed from hydroiodic acid, a corrosive substance that can cause severe skin and eye burns[7][8]. Thermal decomposition can also release hydrogen iodide vapor[9].

The specific, documented hazards for this compound are summarized below.

Hazard ClassGHS Hazard StatementSource
Skin Corrosion/Irritation H315: Causes skin irritation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.
Acute Toxicity (Oral) Harmful if swallowed.[10]
Specific Target Organ Toxicity May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[10]
Aquatic Hazard Toxic to aquatic life with long lasting effects.[10]

Given that the toxicological properties have not been fully investigated, a conservative approach that respects both the known hazards and the potential for unknown risks is essential[6][11].

Foundational Safety: Engineering and Administrative Controls

Personal protective equipment is the final barrier between you and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls that form the primary layers of defense.

  • Ventilation: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates or vapors[12].

  • Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area to prevent cross-contamination.

  • Safe Work Practices: Avoid working alone when handling highly hazardous compounds[5]. Ensure safety showers and eyewash stations are readily accessible and have been recently tested[6].

The Core PPE Protocol: A Head-to-Toe Mandate

The selection of PPE must be deliberate and matched to the specific task. The following protocol outlines the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation. Therefore, protection must be comprehensive.

  • Mandatory: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166[6].

  • Rationale: Standard safety glasses do not provide a seal and are insufficient to protect against fine powders or splashes.

  • Recommended for Splash Risk: When handling solutions or performing transfers where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles[5][13][14].

Skin and Body Protection

Given the compound's classification as a skin irritant and the absorptive nature of aromatic amines, skin protection is non-negotiable[4].

  • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned[5].

  • Apron: For larger-scale work or when handling solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: In the case of a significant spill or for large-scale production, a chemical-protection suit may be necessary[14].

Hand Protection

Hands are the most likely point of direct contact. Glove selection must be based on chemical compatibility.

  • Glove Type: Consult the glove manufacturer's compatibility charts for protection against aromatic amines and hydroiodic acid[5]. Neoprene gloves are often recommended for work with fluorine compounds and may be a suitable choice[13].

  • Double-Gloving: Wearing two pairs of gloves is a critical best practice[5]. This provides a backup barrier in case of an unnoticed tear or puncture in the outer glove. It also allows for the safe removal of the contaminated outer glove without touching it with a bare hand.

  • Inspection: Always inspect gloves for any signs of degradation or puncture before and during use[14].

Respiratory Protection

While engineering controls are the primary defense against inhalation, respiratory protection may be required in specific scenarios.

  • When Required: If engineering controls are insufficient, or during spill cleanup or when weighing large quantities of powder outside of a containment glove box, a respirator is necessary[5][15].

  • Type: Use a NIOSH/MSHA-approved air-purifying respirator equipped with organic vapor and acid gas cartridges[6]. All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing, as per OSHA 29 CFR 1910.134[6].

Operational Plan: Routine Handling of Solid Compound

This step-by-step workflow integrates the PPE protocol into a standard laboratory procedure for weighing and transferring the solid compound.

RoutineHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_space 1. Prepare Fume Hood: - Clear workspace. - Lay down absorbent liner. - Verify airflow. gather_ppe 2. Assemble PPE: - Goggles & Face Shield - Lab Coat - Double Gloves (e.g., Nitrile/Neoprene) don_ppe 3. Don Full PPE gather_ppe->don_ppe Transition to Handling weigh 4. Weigh Compound: - Use anti-static weigh boat. - Keep sash at lowest practical height. don_ppe->weigh transfer 5. Transfer to Vessel: - Use spatula. - Tap gently to dislodge all powder. weigh->transfer seal 6. Seal Primary & Secondary Containers transfer->seal decon_tools 7. Decontaminate: - Wipe down spatula and surfaces. - Dispose of liner as hazardous waste. seal->decon_tools Transition to Cleanup doff_ppe 8. Doff PPE (Properly): - Outer gloves first. - Face shield/goggles. - Lab coat. - Inner gloves last. decon_tools->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash SpillResponseWorkflow cluster_immediate Immediate Actions cluster_response Containment & Cleanup cluster_final Decontamination alert 1. Alert Personnel & Evacuate Area isolate 2. Isolate & Ventilate: - Restrict access. - Ensure fume hood is operating. don_ppe 3. Don Emergency PPE: - Includes respirator. - Chemical-resistant boots/apron. isolate->don_ppe Initiate Response contain 4. Contain Spill: - Use inert absorbent material (e.g., sand, vermiculite). don_ppe->contain collect 5. Collect Waste: - Carefully sweep solid or absorb liquid. - Place in sealed hazardous waste container. contain->collect decon_area 6. Decontaminate Area: - Wash with appropriate solvent/soap. - Collect all cleaning materials as waste. collect->decon_area Finalize Cleanup doff 7. Doff PPE & Decontaminate Self decon_area->doff report 8. Report Incident doff->report

Caption: Step-by-step workflow for responding to a chemical spill.

By integrating this comprehensive understanding of the hazards with robust operational and emergency plans, you create a resilient safety culture. This structured approach ensures that you and your team are not just compliant, but are truly protected, allowing you to focus on your vital research with confidence and security.

References

  • AFL. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(3-Fluorophenyl)ethylamine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: this compound.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: Hydriodic acid, 57%, stabilized with 1.5% hypophosphorous acid.
  • University of California, Riverside EH&S. (n.d.). Hazardous Material Use and Management: Fluorine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: HYDRIODIC ACID.
  • BASF. (2026). Safety Data Sheet: Amasil® 99.
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(4-Fluorophenyl)ethylamine.
  • Angene Chemical. (2025). Safety Data Sheet: (R)-1-(4-Fluorophenyl)ethylamine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Taiyo Nippon Sanso. (2022). Safety Data Sheet (SDS): Hydrogen iodide.
  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • PubChem - NIH. (n.d.). Hydrogen iodide | HI | CID 24841. Retrieved from [Link]

  • NIOSH - CDC. (n.d.). amines, aromatic 2002. Retrieved from [Link]

  • 3M Company. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Retrieved from [Link]

  • US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]

  • MilliporeSigma. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Hydriodic acid, ACS, 55-58%.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.